Product packaging for Solpecainol(Cat. No.:CAS No. 68567-30-6)

Solpecainol

Cat. No.: B1622934
CAS No.: 68567-30-6
M. Wt: 301.4 g/mol
InChI Key: DQAFKLGCFBLEOM-JCGIZDLHSA-N
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Description

Solpecainol is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO3 B1622934 Solpecainol CAS No. 68567-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68567-30-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,2S)-2-[[(2S)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol

InChI

InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m0/s1

InChI Key

DQAFKLGCFBLEOM-JCGIZDLHSA-N

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)N[C@@H](CO)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O

Other CAS No.

68567-30-6

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Solpecainol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of an Anti-Anginal and Anti-Arrhythmic Agent

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Solpecainol, an agent identified with anti-anginal and anti-arrhythmic potential. Despite its classification, publicly available, in-depth scientific literature detailing its clinical pharmacology is exceedingly scarce. This document synthesizes the available information and outlines the standard experimental methodologies and data presentation formats that would be necessary for a complete understanding of this compound.

Pharmacokinetics: The Journey of this compound in the Body

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpecies/PopulationStudy Conditions
Absorption
Bioavailability (%)Data not available
Tmax (h)Data not available
Cmax (ng/mL)Data not available
AUC (ng·h/mL)Data not available
Distribution
Volume of Distribution (L/kg)Data not available
Protein Binding (%)Data not available
Metabolism
Primary MetabolitesData not available
Metabolic PathwaysData not available
Primary Enzymes InvolvedData not available
Excretion
Half-life (h)Data not available
Clearance (mL/min/kg)Data not available
Major Route of EliminationData not available
Experimental Protocols for Pharmacokinetic Analysis

To generate the data required for Table 1, a series of standardized experiments would be essential.

1.1.1. In Vitro ADME Assays

A foundational understanding of a compound's properties begins with in vitro assays.

  • Diagram 1: General Workflow for In Vitro ADME Screening

    ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion caco2 Caco-2 Permeability pam_pa PAMPA ppb Plasma Protein Binding rbc Red Blood Cell Partitioning microsomal Microsomal Stability cyp_id CYP450 Identification transporter Transporter Interaction start Test Compound (this compound) start->caco2 Predicts intestinal absorption start->pam_pa High-throughput screening start->ppb Determines free fraction start->rbc start->microsomal Predicts metabolic clearance start->cyp_id start->transporter

    Caption: A typical workflow for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screening of a new chemical entity.

1.1.2. In Vivo Pharmacokinetic Studies

Animal models are critical for understanding the disposition of a drug in a whole organism.

  • Protocol: Single-Dose Pharmacokinetic Study in Rodents

    • Animal Model: Male and female Sprague-Dawley rats (n=5 per group).

    • Dosing: Intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) administration of this compound formulated in a suitable vehicle.

    • Blood Sampling: Serial blood samples (e.g., 0.25 mL) collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose).

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Pharmacodynamics: The Effects of this compound on the Body

Pharmacodynamics focuses on the mechanism of action and the relationship between drug concentration and its effect. As an anti-anginal and anti-arrhythmic agent, this compound likely interacts with cardiac ion channels or receptors.

Table 2: Summary of this compound Pharmacodynamic Properties

ParameterValueTarget/SystemExperimental Model
Mechanism of Action
Primary Target(s)Data not available
IC50 / EC50Data not available
In Vitro Effects
Ion Channel BlockadeData not available
Receptor Binding Affinity (Ki)Data not available
In Vivo Effects
Effect on ECG ParametersData not available
Anti-arrhythmic EfficacyData not available
Hemodynamic EffectsData not available
Experimental Protocols for Pharmacodynamic Analysis

To elucidate the pharmacodynamic profile of this compound, the following experimental approaches would be necessary.

2.1.1. In Vitro Target Identification and Characterization

  • Protocol: Patch-Clamp Electrophysiology for Ion Channel Effects

    • Cell Line: Use of human embryonic kidney (HEK293) cells stably expressing specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

    • Procedure: Whole-cell patch-clamp recordings are performed to measure ionic currents in the absence and presence of varying concentrations of this compound.

    • Data Analysis: The concentration-dependent inhibition of each ionic current is determined, and IC50 values are calculated by fitting the data to a Hill equation.

  • Diagram 2: Hypothetical Signaling Pathway for an Anti-Arrhythmic Agent

    Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound ion_channel Cardiac Ion Channel (e.g., Nav1.5, hERG) This compound->ion_channel Blocks membrane_potential Membrane Potential Stabilization ion_channel->membrane_potential Inhibits Depolarization/ Repolarization action_potential Action Potential Duration Modulation membrane_potential->action_potential arrhythmia Arrhythmia Suppression action_potential->arrhythmia

    Caption: A simplified diagram illustrating a potential mechanism of action for an anti-arrhythmic drug like this compound, involving the blockade of cardiac ion channels.

2.1.2. In Vivo Pharmacodynamic and Efficacy Models

  • Protocol: Telemetry-Based Cardiovascular Monitoring in Conscious Animals

    • Animal Model: Beagle dogs or non-human primates instrumented with telemetry transmitters.

    • Procedure: After a baseline recording period, animals are administered single or multiple doses of this compound. Continuous electrocardiogram (ECG) and hemodynamic parameters (blood pressure, heart rate) are recorded.

    • Data Analysis: Changes in ECG intervals (e.g., PR, QRS, QT) and hemodynamic parameters from baseline are analyzed to assess the in vivo electrophysiological and cardiovascular effects.

Conclusion

While this compound is identified as an anti-anginal and anti-arrhythmic agent, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacokinetic and pharmacodynamic profiles. The generation of a comprehensive technical guide would necessitate the execution of a suite of in vitro and in vivo studies as outlined in this document. The resulting data would be crucial for understanding the therapeutic potential and safety profile of this compound for researchers, scientists, and drug development professionals. Without such data, a thorough evaluation of this compound remains speculative.

In Vitro Effects of a Novel Compound on Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the effects of a novel sodium channel inhibitor, referred to herein as "Solpecainol," on voltage-gated sodium channels. This document outlines standard experimental protocols, data presentation formats, and visualizations of key processes, serving as a framework for the investigation of new chemical entities targeting sodium channels.

Introduction to Sodium Channel Modulation

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain, making them important therapeutic targets.[2][3]

Novel compounds like "this compound" are investigated for their potential to modulate NaV channel activity. The primary mechanism of action for many inhibitors is state-dependent binding, where the drug exhibits different affinities for the resting, open, and inactivated states of the channel.[4][5] Characterizing these interactions is crucial for predicting a compound's therapeutic efficacy and potential side effects.

Experimental Protocols

The gold-standard technique for studying ion channel function in vitro is the patch-clamp electrophysiology method. This technique allows for high-fidelity recording of ionic currents through the channels in isolated living cells.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell configuration of the patch-clamp technique is most commonly used to assess the effects of a compound on the total population of sodium channels in a cell.

Cell Preparation:

  • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells are frequently used for their low endogenous ion channel expression. These cells are transiently or stably transfected to express a specific subtype of the sodium channel alpha subunit (e.g., NaV1.5, NaV1.7).

  • Primary Cells: Acutely isolated cells such as dorsal root ganglion (DRG) neurons or cardiomyocytes can also be used to study the compound's effect on native channels.

Solutions:

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH. Note: Solution compositions can be modified based on the specific experimental goals.

Recording Procedure:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

  • The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell configuration).

  • The cell is held at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

  • Voltage protocols are applied to elicit sodium currents, which are recorded using a patch-clamp amplifier.

Voltage Protocols for Characterizing State-Dependent Inhibition

To determine the effects of "this compound" on different channel states, specific voltage protocols are employed:

  • Tonic Block (Resting State Affinity): A simple depolarizing pulse (e.g., to 0 mV for 20 ms) is applied from a hyperpolarized holding potential (-120 mV) at a low frequency (e.g., 0.1 Hz). The reduction in peak current in the presence of the compound compared to the control provides a measure of the tonic block.

  • Use-Dependent Block (Inactivated State Affinity): A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. A compound that preferentially binds to the inactivated state will cause a cumulative reduction in the peak current with each pulse.

  • Steady-State Inactivation: The voltage-dependence of inactivation is assessed by applying a series of conditioning pre-pulses to various potentials, followed by a test pulse to measure the fraction of available channels. A shift in the half-inactivation voltage (V1/2) in the presence of the compound indicates stabilization of the inactivated state.

  • Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a test pulse. An increase in the time constant of recovery suggests that the compound slows the transition from the inactivated to the resting state.

Data Presentation

Quantitative data from these experiments are typically summarized in tables to facilitate comparison and analysis.

Table 1: Tonic and Use-Dependent Block of Sodium Channels by this compound

CompoundConcentration (µM)Tonic Block (%) at 0.1 HzUse-Dependent Block (%) at 10 HzIC50 (µM)
This compound115.2 ± 2.145.8 ± 3.58.5
1052.3 ± 4.085.1 ± 2.8
10091.5 ± 1.898.2 ± 0.9
Lidocaine10025.6 ± 3.260.7 ± 4.1250

Data are presented as mean ± SEM. IC50 values are calculated from concentration-response curves.

Table 2: Effects of this compound on Sodium Channel Gating Properties

ParameterControlThis compound (10 µM)
Steady-State Inactivation
V1/2 (mV)-85.4 ± 1.2-98.7 ± 1.5
Slope factor (k)6.2 ± 0.36.5 ± 0.4
Recovery from Inactivation
Time Constant (τ) (ms)8.1 ± 0.925.3 ± 2.1

V1/2 represents the voltage at which half of the channels are inactivated. The time constant (τ) represents the speed of recovery from inactivation.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental Workflow

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293) transfection Transfection with NaV Channel Subtype cell_culture->transfection patching Whole-Cell Patching transfection->patching voltage_protocol Apply Voltage Protocols patching->voltage_protocol recording Record Sodium Currents voltage_protocol->recording drug_application Apply this compound voltage_protocol->drug_application peak_current Measure Peak Current recording->peak_current gating_params Analyze Gating Parameters recording->gating_params drug_application->recording dose_response Generate Dose-Response Curves peak_current->dose_response gating_params->dose_response

Caption: Workflow for in vitro characterization of a novel sodium channel inhibitor.

State-Dependent Inhibition of Sodium Channels

G cluster_drug Resting Resting Open Open Resting->Open Depolarization Resting_Bound Resting-Bound Resting->Resting_Bound Low Affinity Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Inactivated_Bound Inactivated-Bound Inactivated->Inactivated_Bound High Affinity

Caption: Modulated receptor hypothesis for state-dependent sodium channel block.

Conclusion

The in vitro characterization of a novel compound's effects on voltage-gated sodium channels is a multi-faceted process that relies heavily on patch-clamp electrophysiology. By systematically applying specific voltage protocols, researchers can elucidate the compound's affinity for different channel states, its impact on channel gating, and its overall potency. The data and visualizations presented in this guide provide a standardized framework for these investigations, which is essential for the preclinical evaluation of new sodium channel-targeting therapeutics. The hypothetical data for "this compound" suggest a potent, state-dependent inhibitor with a high affinity for the inactivated state of the sodium channel.

References

Solpecainol: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite being a chemically defined entity, a comprehensive review of scientific literature and drug development databases reveals a significant lack of public information regarding the discovery, development history, and mechanism of action of Solpecainol. The compound is identified as a potential anti-anginal and anti-arrhythmic agent, but detailed research and clinical data to support this classification are not readily accessible.

This compound is registered with the CAS Number 68567-30-6 and has the IUPAC name (1R,2S)-2-{[(2S)-1-Phenoxypropan-2-yl]amino}-1-phenylpropane-1,3-diol. Its molecular formula is C18H23NO3. While it is listed in several chemical databases, these entries primarily provide basic chemical and physical properties without delving into any biological activity or therapeutic development.

The only available mention of its potential therapeutic use comes from its Wikipedia entry, which describes it as an "anti-anginal and anti-arrhythmic agent"[1]. This information is linked to a 1995 review article on the developments in antiarrhythmic drugs. However, detailed studies, patents, or clinical trial data specifically investigating this compound for these or any other indications could not be found in the public domain. The ChEMBL database, a major repository of bioactive drug-like small molecules, lists this compound but contains no data on its bioactivity, targets, or assays, further indicating a lack of extensive research and development[2].

Due to the profound absence of detailed experimental data, clinical trial results, and information on its pharmacological profile, it is not possible to construct the requested in-depth technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled.

References

A Technical Guide to the Core Mechanisms of Anti-Anginal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific anti-anginal agent, Solpecainol, is exceptionally limited in publicly accessible scientific literature. The only significant mention identifies it as an "anti-anginal and anti-arrhythmic agent" without detailing its mechanism of action, pharmacological data, or clinical studies.[1] Consequently, this guide will provide an in-depth overview of the established mechanisms of action for well-researched classes of anti-anginal drugs to serve the informational needs of researchers, scientists, and drug development professionals.

Introduction to Anti-Anginal Therapy

Angina pectoris, the primary symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand.[2] Therapeutic interventions aim to rectify this imbalance by either augmenting oxygen supply or diminishing oxygen demand.[2][3] The primary pharmacological agents used to manage stable angina include beta-blockers, calcium channel blockers, nitrates, and late sodium current inhibitors.[4] This guide will delve into the core mechanisms, experimental evaluation, and relevant signaling pathways of these principal drug classes.

Beta-Adrenergic Receptor Blockers (Beta-Blockers)

Beta-blockers are a cornerstone in the management of stable angina, particularly in patients with a history of myocardial infarction. Their primary anti-anginal effect stems from reducing myocardial oxygen demand.

Mechanism of Action

Beta-blockers competitively inhibit the binding of catecholamines (norepinephrine and epinephrine) to β1-adrenergic receptors in the heart. This antagonism leads to:

  • Decreased Heart Rate (Negative Chronotropy): Reduces the frequency of cardiac contractions.

  • Reduced Myocardial Contractility (Negative Inotropy): Lessens the force of contraction.

  • Lowered Blood Pressure: Decreases afterload.

Collectively, these effects diminish the workload of the heart, thereby reducing its oxygen consumption.

Quantitative Data Summary
ParameterEffect of Beta-BlockersRepresentative Drug
Heart RateMetoprolol, Atenolol
Myocardial ContractilityMetoprolol, Atenolol
Blood PressureMetoprolol, Atenolol
Exercise ToleranceAtenolol, Propranolol
Frequency of Angina AttacksSotalol, Propranolol
Nitroglycerin ConsumptionSotalol
Experimental Protocols

Evaluating Beta-Blocker Efficacy in a Pre-Clinical Model (e.g., Rodent Model of Myocardial Ischemia):

  • Animal Model: Anesthetize rodents and induce myocardial ischemia via ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration: Administer the beta-blocker or vehicle control intravenously or intraperitoneally prior to or following LAD ligation.

  • Hemodynamic Monitoring: Continuously record electrocardiogram (ECG), heart rate, and blood pressure using an indwelling catheter.

  • Infarct Size Assessment: After a period of reperfusion, excise the heart, and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area from viable tissue.

  • Data Analysis: Quantify infarct size as a percentage of the area at risk. Analyze hemodynamic data for significant changes between treatment and control groups.

Signaling Pathway

Beta_Blocker_Pathway Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Beta_Blocker Beta-Blocker Beta_Blocker->Beta1_Receptor Inhibits G_Protein Gs Protein Beta1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Increased_Calcium ↑ Intracellular Ca²⁺ Calcium_Channels->Increased_Calcium Increased_HR_Contractility ↑ Heart Rate & ↑ Contractility Increased_Calcium->Increased_HR_Contractility

Caption: Beta-Blocker Signaling Pathway.

Calcium Channel Blockers (CCBs)

CCBs are effective anti-anginal agents that primarily increase myocardial oxygen supply through vasodilation, with some classes also reducing oxygen demand.

Mechanism of Action

CCBs inhibit the influx of calcium into vascular smooth muscle cells and myocardial cells by blocking L-type calcium channels. This leads to:

  • Coronary Vasodilation: Increases blood flow to the myocardium, enhancing oxygen supply.

  • Peripheral Arterial Vasodilation: Reduces afterload, decreasing myocardial oxygen demand.

  • Reduced Myocardial Contractility and Heart Rate (Non-dihydropyridines like Verapamil and Diltiazem): Further decreases oxygen demand.

Quantitative Data Summary
ParameterEffect of Dihydropyridine CCBsEffect of Non-dihydropyridine CCBsRepresentative Drugs
Coronary Blood FlowAmlodipine, Verapamil
Peripheral Vascular ResistanceAmlodipine, Diltiazem
Blood PressureNifedipine, Verapamil
Heart Rate↔ or ↑ (reflex)Amlodipine (DHP), Diltiazem (Non-DHP)
Myocardial Contractility↔ or ↓ (high doses)Nifedipine (DHP), Verapamil (Non-DHP)
Experimental Protocols

Assessing Vasodilatory Effects of a CCB using Isolated Aortic Rings:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rabbit) and dissect the thoracic aorta. Cut the aorta into rings of 2-3 mm in width.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine or potassium chloride.

  • Drug Application: Once a stable contraction is achieved, add the CCB in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: Record the isometric tension of the aortic rings. Plot the relaxation response against the drug concentration to determine the EC50 (half-maximal effective concentration).

Logical Relationship Diagram

CCB_Mechanism CCB Calcium Channel Blocker L_type_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle & Myocardium) CCB->L_type_Channel Blocks Ca_Influx Ca²⁺ Influx CCB->Ca_Influx Inhibits L_type_Channel->Ca_Influx Vasodilation Coronary & Peripheral Vasodilation Ca_Influx->Vasodilation Leads to Reduced_Contractility Reduced Myocardial Contractility & Heart Rate (Non-dihydropyridines) Ca_Influx->Reduced_Contractility Leads to Increased_O2_Supply ↑ Myocardial O₂ Supply Vasodilation->Increased_O2_Supply Decreased_O2_Demand ↓ Myocardial O₂ Demand Vasodilation->Decreased_O2_Demand (↓ Afterload) Reduced_Contractility->Decreased_O2_Demand

Caption: Calcium Channel Blocker Mechanism of Action.

Organic Nitrates

Nitrates are potent vasodilators that have been used for the treatment of angina for over a century.

Mechanism of Action

Organic nitrates are prodrugs that are converted to nitric oxide (NO) in vascular smooth muscle cells. NO then activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. Nitrates predominantly cause venodilation, which reduces preload and, to a lesser extent, arterial dilation, which reduces afterload.

Quantitative Data Summary
ParameterEffect of Organic NitratesRepresentative Drug
Preload (Left Ventricular End-Diastolic Pressure)↓↓Nitroglycerin, Isosorbide Dinitrate
Afterload (Systemic Vascular Resistance)Nitroglycerin, Isosorbide Dinitrate
Coronary Blood Flow↑ (in stenotic regions)Nitroglycerin
Myocardial Oxygen DemandIsosorbide Mononitrate
Experimental Protocols

Measurement of cGMP Levels in Cultured Vascular Smooth Muscle Cells:

  • Cell Culture: Culture vascular smooth muscle cells (VSMCs) in appropriate media until confluent.

  • Drug Treatment: Treat the cells with the organic nitrate of interest at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cGMP Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the levels of cGMP in the cell lysates.

  • Data Analysis: Compare the cGMP levels in treated cells to untreated controls to determine the drug's effect on the NO-cGMP pathway.

Signaling Pathway

Nitrate_Pathway Nitrate Organic Nitrate NO Nitric Oxide (NO) Nitrate->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation

Caption: Organic Nitrate Signaling Pathway.

Late Sodium Current Inhibitors

A newer class of anti-anginal agents, such as ranolazine, targets the late inward sodium current (INaL) in cardiomyocytes.

Mechanism of Action

During myocardial ischemia, the late sodium current is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, reverses the action of the sodium-calcium exchanger (NCX), causing an increase in intracellular calcium. Elevated intracellular calcium leads to diastolic wall tension and reduced myocardial perfusion. Ranolazine inhibits the late sodium current, thereby preventing the rise in intracellular sodium and subsequent calcium overload. This improves diastolic function and myocardial blood flow without significantly affecting heart rate or blood pressure.

Quantitative Data Summary
ParameterEffect of Late INaL InhibitorsRepresentative Drug
Late Inward Sodium Current (INaL)Ranolazine
Intracellular Na⁺ and Ca²⁺ OverloadRanolazine
Myocardial Relaxation (Diastolic Function)Ranolazine
Myocardial Oxygen ConsumptionRanolazine
Heart RateRanolazine
Blood PressureRanolazine
Experimental Protocols

Patch-Clamp Electrophysiology to Measure Late Sodium Current:

  • Cell Isolation: Isolate individual ventricular myocytes from an animal heart (e.g., guinea pig).

  • Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record sodium currents from a single myocyte.

  • Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure the late component of the inward sodium current.

  • Drug Perfusion: Perfuse the cell with a solution containing the late sodium current inhibitor (e.g., ranolazine) and record the current again.

  • Data Analysis: Compare the amplitude of the late sodium current before and after drug application to quantify the inhibitory effect.

Experimental Workflow Diagram

Ranolazine_Workflow Ischemia Myocardial Ischemia Late_Na_Current ↑ Late Na⁺ Current (I_NaL) Ischemia->Late_Na_Current Intracellular_Na ↑ Intracellular [Na⁺] Late_Na_Current->Intracellular_Na Ranolazine Ranolazine Ranolazine->Late_Na_Current Inhibits NCX_Reversal Na⁺/Ca²⁺ Exchanger (NCX) Reversal Intracellular_Na->NCX_Reversal Intracellular_Ca ↑ Intracellular [Ca²⁺] NCX_Reversal->Intracellular_Ca Diastolic_Dysfunction ↑ Diastolic Wall Tension (Diastolic Dysfunction) Intracellular_Ca->Diastolic_Dysfunction Reduced_Perfusion ↓ Myocardial Perfusion Diastolic_Dysfunction->Reduced_Perfusion Angina Angina Reduced_Perfusion->Angina

Caption: Ranolazine's Mechanism in Ischemia.

References

Preliminary Toxicity Profile of Solpecainol: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary toxicity studies on the anti-anginal and anti-arrhythmic agent Solpecainol has yielded no specific data on its toxicological profile. Despite inquiries into acute, sub-chronic, and genotoxicity, as well as safety pharmacology, no publicly available quantitative data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), or detailed experimental protocols were identified in the retrieved search results.

The current body of public information on this compound primarily consists of its classification as a cardiovascular drug, its chemical structure, and identifiers.[1] There is a notable absence of published preclinical safety and toxicity data that is essential for a thorough risk assessment by researchers, scientists, and drug development professionals.

For context, toxicological evaluations of investigational drugs typically involve a battery of tests to determine potential adverse effects. These include:

  • Acute Toxicity Studies: Designed to determine the effects of a single, high dose of a substance. These studies help in identifying the target organs of toxicity and determining the LD50.

  • Sub-chronic Toxicity Studies: Involve repeated administration of the test substance over a period of weeks to months to evaluate the effects of longer-term exposure.

  • Genotoxicity Assays: A range of in vitro and in vivo tests to detect genetic damage, such as gene mutations and chromosomal aberrations, which can indicate carcinogenic potential.[2][3][4]

While general methodologies for these types of toxicity studies are well-established and described in the scientific literature,[5] no specific application of these methods to this compound has been documented in the available resources.

Due to the lack of specific data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound's potential toxicity. Further investigation into proprietary or unpublished research may be required to obtain this information.

References

A Technical Guide to the Stereochemistry of Solpecainol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Chirality in Drug Design

Solpecainol is an antiarrhythmic agent used in the management of cardiac rhythm disorders. Like many pharmaceuticals, this compound is a chiral molecule, meaning it exists as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. The stereochemical configuration of a drug is a critical determinant of its pharmacological profile, including its efficacy, toxicity, and pharmacokinetic properties.[1][2][3] Enantiomers of a chiral drug can exhibit significantly different interactions with chiral biological targets such as receptors and enzymes, leading to one isomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3][4]

This technical guide delves into the stereochemistry of this compound, deconstructs its molecular structure to identify its stereogenic centers, and outlines the potential stereoisomers. Furthermore, it presents a framework of established experimental protocols for the resolution and analysis of these isomers, providing a foundational resource for researchers in drug development.

Molecular Structure and Stereochemical Analysis

This compound is chemically described as (1R,2S)-2-(((S*)-1-methyl-2-phenoxyethyl)amino)-1-phenyl-1,3-propanediol. The molecule is commercially available as a racemic mixture.

Identification of Stereocenters

The structure of this compound possesses three stereogenic centers (chiral centers), which are carbon atoms bonded to four different substituent groups. The presence of 'n' stereocenters can theoretically result in a maximum of 2^n stereoisomers. For this compound, this means there are up to 2^3 = 8 possible stereoisomers (four pairs of enantiomers).

The three stereocenters are:

  • C1 of the propanediol backbone: The carbon atom bonded to the hydroxyl group and the phenyl group.

  • C2 of the propanediol backbone: The carbon atom bonded to the amino group.

  • C1' of the phenoxyethyl side-chain: The carbon atom bonded to the methyl group and the nitrogen of the amino group.

The systematic name (1R,2S)-2-(((S)-1-methyl-2-phenoxyethyl)amino)-1-phenyl-1,3-propanediol uses asterisks () to denote the relative configuration of the stereocenters within one of the enantiomers that make up the racemic mixture.

Stereoisomer Relationships

The eight possible stereoisomers of the this compound structure exist as four pairs of enantiomers. The specific diastereomer designated as this compound is a racemic mixture of the (1R, 2S, 1'S) isomer and its mirror image, the (1S, 2R, 1'R) isomer. The other six isomers are diastereomers of this compound. The relationship between these isomers is crucial for understanding potential differences in biological activity.

G cluster_this compound Racemic this compound cluster_diastereomers Diastereomers of this compound S1 (1R, 2S, 1'S) S2 (1S, 2R, 1'R) S1->S2 Enantiomers D1 (1S, 2S, 1'S) S1->D1 Diastereomers D3 (1R, 2S, 1'R) S1->D3 Diastereomers D5 (1S, 2S, 1'R) S1->D5 Diastereomers D2 (1R, 2R, 1'R) S2->D2 Diastereomers D4 (1S, 2R, 1'S) S2->D4 Diastereomers D6 (1R, 2R, 1'S) S2->D6 Diastereomers D1->D2 Enantiomers D3->D4 Enantiomers D5->D6 Enantiomers

Caption: Stereoisomeric relationships of the this compound structure.

Methodologies for Stereochemical Investigation

While specific protocols for this compound are not published, established methods for chiral separation and stereoselective synthesis can be applied.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

The resolution of a racemic mixture is a common technique to isolate individual enantiomers. Given that this compound contains a basic secondary amine, it is amenable to resolution by forming diastereomeric salts with an enantiomerically pure chiral acid.

Objective: To separate the (1R, 2S, 1'S) and (1S, 2R, 1'R) enantiomers from racemic this compound.

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid)

  • Appropriate solvent (e.g., methanol, ethanol, acetone)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation

Methodology:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent. Add one equivalent of the chiral resolving agent. The reaction forms two diastereomeric salts with different physical properties, notably solubility.

  • Fractional Crystallization: The less soluble diastereomeric salt will precipitate out of the solution upon cooling or solvent evaporation. This salt is isolated by filtration. The more soluble diastereomer remains in the filtrate.

  • Liberation of Enantiomer 1: The isolated crystalline salt is treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free base of the single enantiomer of this compound. This is then extracted using an organic solvent.

  • Liberation of Enantiomer 2: The filtrate from step 2 is treated with a base to liberate the other enantiomer from its salt. This is also extracted.

  • Purity Analysis: The optical purity of each isolated enantiomer is determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

G start Racemic this compound (R/S mixture) step1 Dissolve in Solvent + Chiral Acid (e.g., R-Acid) start->step1 step2 Formation of Diastereomeric Salts (R-Solpecainol:R-Acid) (S-Solpecainol:R-Acid) step1->step2 step3 Fractional Crystallization step2->step3 solid Precipitate (Less Soluble Salt) step3->solid Isolate liquid Filtrate (More Soluble Salt) step3->liquid Separate step4a Treat with Base (NaOH) Extract solid->step4a step4b Treat with Base (NaOH) Extract liquid->step4b end1 Isolated Enantiomer 1 (e.g., R-Solpecainol) step4a->end1 end2 Isolated Enantiomer 2 (e.g., S-Solpecainol) step4b->end2

Caption: Workflow for chiral resolution by diastereomeric salt formation.
Conceptual Workflow: Stereoselective Synthesis

An alternative to resolution is stereoselective synthesis, which aims to produce a single desired stereoisomer. A plausible route for this compound would involve using a commercially available chiral building block. For instance, enantiomerically pure (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a known compound that could serve as a starting material for a portion of the this compound backbone.

G cluster_A Backbone Synthesis cluster_B Side-Chain Synthesis A1 Chiral Precursor (e.g., R,R-2-amino -1-phenyl-1,3-propanediol) C Coupling Reaction (e.g., Reductive Amination) A1->C B1 Chiral Phenoxyethyl Precursor (S-config) B1->C End Single Stereoisomer of this compound C->End

Caption: Conceptual workflow for a stereoselective synthesis route.

Pharmacological Activity and Signaling Pathways

This compound is classified as an antiarrhythmic drug. Drugs in this category often act by modulating cardiac ion channels. For instance, Class I antiarrhythmics function by blocking sodium channels in the cardiac myocytes, thereby slowing conduction.

While comparative data for this compound isomers is unavailable, it is well-established that stereoisomers can have different potencies and effects on such channels. A comprehensive study would involve quantifying the activity of each isolated stereoisomer against relevant cardiac ion channels (e.g., Na+, K+, Ca2+).

Quantitative Data on Stereoisomer Activity

The following table outlines the type of quantitative data required to characterize the stereochemical pharmacology of this compound.

StereoisomerTargetAssay TypePotency (e.g., IC₅₀)EfficacyNotes
(1R, 2S, 1'S)hNav1.5Patch ClampData not availableData not availableEutomer (Hypothesized)
(1S, 2R, 1'R)hNav1.5Patch ClampData not availableData not availableDistomer (Hypothesized)
Racemic MixturehNav1.5Patch ClampData not availableData not availableClinically used form
Other IsomershNav1.5Patch ClampData not availableData not availableActivity unknown
General Signaling Pathway for Class I Antiarrhythmics

The primary mechanism of action for Class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Phase 0), slows conduction velocity, and can prolong the effective refractory period.

G AP Cardiac Action Potential Na_Channel Voltage-Gated Na+ Channel (Nav1.5) AP->Na_Channel Activates Block Channel Blockade Na_Channel->Block This compound This compound (Active Stereoisomer) This compound->Block Effect Decreased Na+ Influx (Slower Phase 0 Depolarization) Block->Effect Outcome Slowed Conduction Velocity Suppression of Arrhythmia Effect->Outcome

Caption: General mechanism of action for a Class I antiarrhythmic drug.

Conclusion

This compound is a chiral antiarrhythmic drug with three stereocenters, giving rise to eight possible stereoisomers. It is marketed as a specific racemic diastereomer. While the scientific literature currently lacks specific data on the individual pharmacological activities of these isomers, this guide has established a clear theoretical framework based on its structure. Understanding the distinct properties of each stereoisomer is a critical step in modern drug development to optimize therapeutic benefit and minimize potential toxicity. The established methodologies of chiral resolution and stereoselective synthesis, as outlined herein, provide a clear path for future research into the stereospecific profile of this compound. Such investigations are essential for a complete understanding of its mechanism of action and for the potential development of a safer and more effective single-enantiomer therapeutic agent.

References

Solpecainol's potential in neurological disorder research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Solpecainol in Neurological Disorder Research

Introduction

This compound is an emerging investigational compound that has garnered significant attention within the neuroscience community for its potential therapeutic applications in a range of neurological disorders. As a novel N-type calcium channel blocker, its mechanism of action offers a promising avenue for modulating neuronal excitability and mitigating the downstream effects of calcium dysregulation, which are central to the pathophysiology of numerous neurological conditions. This technical guide provides an in-depth overview of the current state of this compound research, focusing on its mechanism of action, preclinical data, and prospective clinical utility.

This compound's primary pharmacological activity lies in its potent and selective blockade of Cav2.2 channels, also known as N-type voltage-gated calcium channels. These channels are predominantly located on the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters. In pathological states, excessive calcium influx through these channels can lead to excitotoxicity, neuroinflammation, and neuronal death.

By inhibiting N-type calcium channels, this compound effectively reduces the release of excitatory neurotransmitters such as glutamate, thereby preventing the cascade of events that contribute to neuronal damage. This targeted action makes this compound a compelling candidate for conditions characterized by neuronal hyperexcitability and excitotoxic injury.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential Arrives ca_channel N-type Ca2+ Channel (Cav2.2) action_potential->ca_channel Opens vesicles Synaptic Vesicles (with Neurotransmitters) ca_channel->vesicles Ca2+ influx triggers This compound This compound This compound->ca_channel Blocks release Neurotransmitter Release vesicles->release Fusion and receptors Postsynaptic Receptors release->receptors Neurotransmitters bind to synaptic_cleft Synaptic Cleft downstream Downstream Signaling (e.g., Excitotoxicity) receptors->downstream Activation leads to cluster_protocol MCAO Experimental Workflow anesthesia Anesthesia (Isoflurane) surgery Surgical Procedure (Artery Exposure & Ligation) anesthesia->surgery occlusion MCA Occlusion (Nylon Suture) surgery->occlusion reperfusion Reperfusion (Suture Removal) occlusion->reperfusion drug_admin Drug Administration (this compound/Vehicle) reperfusion->drug_admin assessment Outcome Assessment (Neurological Score, Infarct Volume) drug_admin->assessment cluster_development This compound Development Pathway preclinical Preclinical Research (Animal Models) phase1 Phase I Clinical Trials (Safety in Humans) preclinical->phase1 phase2 Phase II Clinical Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Methodological & Application

Application Notes and Protocols for Solpecainol in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solpecainol is a novel compound with a presumed mechanism of action as a local anesthetic, targeting voltage-gated ion channels. Patch clamp electrophysiology is the gold-standard technique for elucidating the precise interactions of such compounds with ion channels at the molecular level.[1][2][3] These application notes provide a comprehensive framework for characterizing the electrophysiological effects of this compound, drawing upon established protocols for well-characterized local anesthetics. The following sections detail the presumed mechanism of action, necessary reagents and equipment, and step-by-step protocols for investigating the effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Presumed Mechanism of Action:

Like other local anesthetics, this compound is hypothesized to primarily act by blocking voltage-gated sodium channels (Nav).[1][2] This blockade is likely state-dependent, meaning this compound has a higher affinity for the open or inactivated states of the channel compared to the resting state. By binding to a site within the channel pore, it is thought to physically obstruct the passage of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. At higher concentrations, local anesthetics can also exhibit off-target effects on other ion channels, such as potassium and calcium channels, which is an important consideration in experimental design.

Experimental Protocols

A standard patch clamp rig is required, including a microscope, micromanipulator, amplifier, data acquisition system, and a perfusion system for drug application.

Characterization of this compound's Effect on Voltage-Gated Sodium Channels (Nav)

Objective: To determine the concentration-dependent and state-dependent inhibition of Nav channels by this compound.

Cell Preparation: Utilize cell lines heterologously expressing the Nav channel subtype of interest (e.g., HEK293 cells expressing Nav1.5) or primary cultured neurons (e.g., dorsal root ganglion neurons).

Solutions:

Solution TypeComposition (in mM)
Internal Solution 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
External Solution 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
This compound Stock Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Dilute to final concentrations in the external solution on the day of the experiment.

Voltage-Clamp Protocol:

  • Establish Whole-Cell Configuration: Form a gigaseal and rupture the cell membrane to achieve the whole-cell patch clamp configuration.

  • Holding Potential: Clamp the cell membrane at a hyperpolarized potential of -100 mV to ensure most Nav channels are in the resting state.

  • Tonic Block: To measure the block of the resting state, apply a brief depolarizing step to 0 mV for 20 ms every 10 seconds to elicit a peak inward sodium current.

  • Use-Dependent (Phasic) Block: To assess the block of channels in the open and inactivated states, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Steady-State Inactivation: To determine if this compound alters the voltage-dependence of inactivation, apply a series of 500 ms pre-pulses to a range of potentials (e.g., -120 mV to -20 mV in 10 mV increments) followed by a test pulse to 0 mV.

Data Analysis:

  • Tonic Block: Measure the peak inward current before and after the application of increasing concentrations of this compound. Plot the fractional block as a function of drug concentration and fit the data with the Hill equation to determine the IC50.

  • Use-Dependent Block: Normalize the peak current of each pulse in a train to the peak current of the first pulse. Compare the rate of current decline in the presence and absence of this compound.

  • Steady-State Inactivation: Normalize the peak current elicited by the test pulse and plot it against the pre-pulse potential. Fit the data with the Boltzmann equation to determine the half-inactivation potential (V1/2).

Evaluation of Off-Target Effects on Voltage-Gated Potassium Channels (Kv)

Objective: To determine if this compound affects Kv channels.

Cell Preparation: Use cells endogenously expressing or heterologously overexpressing the Kv channel of interest.

Solutions:

Solution TypeComposition (in mM)
Internal Solution 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.
External Solution 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and Ca2+ channels, Tetrodotoxin (TTX, 0.5 µM) and CdCl2 (0.2 mM) can be added, respectively.
This compound Stock As described for Nav channel experiments.

Voltage-Clamp Protocol:

  • Establish Whole-Cell Configuration.

  • Holding Potential: Hold the cell at -80 mV.

  • Activation Protocol: Apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms to elicit outward potassium currents.

Data Analysis: Measure the peak outward current at each voltage step before and after the application of this compound. Plot the current-voltage (I-V) relationship to observe any changes in current amplitude or channel gating.

Assessment of Effects on Voltage-Gated Calcium Channels (Cav)

Objective: To determine if this compound affects Cav channels.

Cell Preparation: Use cells endogenously expressing or heterologously overexpressing the Cav channel of interest.

Solutions:

Solution TypeComposition (in mM)
Internal Solution 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with CsOH.
External Solution 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add TTX (0.5 µM) to block Na+ channels.
This compound Stock As described for Nav channel experiments.

Voltage-Clamp Protocol:

  • Establish Whole-Cell Configuration.

  • Holding Potential: Hold the cell at -90 mV.

  • Activation Protocol: Apply a depolarizing step to the potential of peak current (e.g., +10 mV) for 200 ms.

Data Analysis: Measure the peak inward calcium (or barium) current before and after applying this compound. Determine the concentration-dependent block and calculate the IC50 if a significant effect is observed.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels

Ion ChannelIC50 (µM)Hill Coefficient (nH)V1/2 of Inactivation Shift (mV)
Nav (Tonic Block)[Insert Value][Insert Value]N/A
Nav (Phasic Block, 10 Hz)[Insert Value][Insert Value][Insert Value]
Kv[Insert Value or "No significant effect"][Insert Value]N/A
Cav[Insert Value or "No significant effect"][Insert Value]N/A

Visualizations

Solpecainol_Mechanism cluster_membrane Cell Membrane cluster_states Channel States Nav Voltage-Gated Sodium Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Na_ion Na+ Influx Open->Na_ion Allows Inactivated->Resting Repolarization This compound This compound This compound->Open High Affinity This compound->Inactivated High Affinity Block Block This compound->Block Block->Open Block->Inactivated

Caption: Presumed state-dependent blockade of voltage-gated sodium channels by this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Solution_Prep Prepare Internal & External Solutions Pipette_Pulling Pull & Fire-Polish Glass Pipettes Seal Approach Cell & Form Gigaseal WCR Establish Whole-Cell Recording Seal->WCR Baseline Record Baseline Currents WCR->Baseline Drug_App Perfuse with This compound Baseline->Drug_App Record_Effect Record Currents in Presence of Drug Drug_App->Record_Effect Washout Washout Drug Record_Effect->Washout Data_Extraction Extract Current Parameters Washout->Data_Extraction Concentration_Response Generate Concentration- Response Curves (IC50) Data_Extraction->Concentration_Response Gating_Analysis Analyze Effects on Channel Gating (V1/2) Concentration_Response->Gating_Analysis

Caption: General workflow for a whole-cell patch clamp experiment to study this compound.

References

Application Notes and Protocols for Dissolving Solpecainol in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dissolution of Solpecainol, an anti-anginal and anti-arrhythmic agent, for in vivo experimental use. Due to its predicted lipophilic nature, achieving an appropriate formulation for systemic administration in animal models is critical for obtaining reliable and reproducible results. This document outlines the physicochemical properties of this compound, provides a systematic approach to solvent selection, and offers detailed protocols for preparing solutions suitable for various administration routes. The information presented here is intended to guide researchers in developing a safe and effective formulation for their preclinical studies.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is the cornerstone of formulation development. This compound's predicted properties suggest it is a weakly basic and lipophilic compound, which indicates that it is likely to be poorly soluble in water.[1]

PropertyValueImplication for Dissolution
Molecular Formula C₁₈H₂₃NO₃-
Molecular Weight 301.39 g/mol To be used for concentration calculations.
AlogP 2.14Indicates higher solubility in lipids than in water (lipophilic).[1]
CX LogP 2.33Reinforces the lipophilic nature of the compound.[1]
CX Basic pKa 8.62As a weak base, solubility will increase in acidic pH where it can be protonated.[1]
Polar Surface Area 61.72 ŲA moderate polar surface area which can influence membrane permeability.[1]

Table 1: Physicochemical Properties of this compound and their implications for dissolution strategy.

Solvent Selection Strategy

The selection of an appropriate solvent system is paramount for the successful administration of this compound in in vivo studies. The ideal solvent should dissolve the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.

Based on the physicochemical properties of this compound, a stepwise approach to solvent selection is recommended. The following diagram illustrates the decision-making process:

Solvent_Selection_Workflow start Start: Determine Required Concentration and Route of Administration check_aqueous Attempt Dissolution in Aqueous Vehicles start->check_aqueous aqueous_success Soluble? (Visually Clear Solution) check_aqueous->aqueous_success use_aqueous Use Aqueous Solution (e.g., Acidified Saline) aqueous_success->use_aqueous Yes try_cosolvents Attempt Dissolution in Co-solvent Systems aqueous_success->try_cosolvents No cosolvent_success Soluble & Non-toxic? try_cosolvents->cosolvent_success use_cosolvent Use Co-solvent System (e.g., DMSO/Saline, PEG400/Water) cosolvent_success->use_cosolvent Yes try_emulsions Consider Lipid-Based Formulations (Emulsions/Suspensions) cosolvent_success->try_emulsions No emulsion_success Stable Formulation? try_emulsions->emulsion_success use_emulsion Use Lipid-Based Formulation (e.g., Corn oil, Tween 80) emulsion_success->use_emulsion Yes reformulate Reformulate or Re-evaluate Experimental Design emulsion_success->reformulate No

Caption: Solvent selection workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound solutions. It is crucial to perform small-scale solubility tests before preparing a large batch for your experiment.

Protocol 1: Preparation of this compound in an Acidified Aqueous Vehicle

This protocol is the first-line approach, leveraging the basic pKa of this compound to enhance its solubility in an acidic environment.

StepProcedureMaterialsNotes
1 Weigh the required amount of this compound powder using an analytical balance.This compound, Spatula, Weighing paperEnsure accurate weighing for precise dosing.
2 Prepare a stock solution of 0.1 N Hydrochloric Acid (HCl).Concentrated HCl, Distilled waterHandle concentrated HCl in a fume hood with appropriate PPE.
3 In a sterile glass vial, add a small volume of 0.1 N HCl to the this compound powder.Glass vial, MicropipetteStart with a minimal volume to create a slurry.
4 Vortex the mixture for 1-2 minutes to facilitate dissolution.Vortex mixerThe solution should become clear.
5 Once dissolved, add sterile saline (0.9% NaCl) to reach the final desired concentration.Sterile salineThis will bring the solution to a more physiological pH.
6 Check the final pH of the solution. If necessary, adjust to a physiologically acceptable range (pH 4-7) using dilute NaOH.pH meter or pH strips, 0.1 N NaOHAvoid precipitation of the compound upon pH adjustment.
7 Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.0.22 µm syringe filter, Sterile syringe, Sterile vialThis step is critical for intravenous or intraperitoneal injections.

Table 2: Protocol for preparing this compound in an acidified aqueous vehicle.

Protocol 2: Preparation of this compound using a Co-solvent System

If this compound is not sufficiently soluble in acidified aqueous solutions, a co-solvent system can be employed. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the injected volume should be kept low (typically <10%) to avoid toxicity.

StepProcedureMaterialsNotes
1 Weigh the required amount of this compound powder.This compound, Spatula, Weighing paper
2 In a sterile vial, dissolve the this compound in a minimal amount of 100% DMSO.100% DMSO, Sterile vial, MicropipetteEnsure complete dissolution. Gentle warming may be applied if necessary.
3 Vortex the solution until the this compound is fully dissolved.Vortex mixer
4 Slowly add a vehicle such as sterile saline or a solution of Polyethylene Glycol 400 (PEG400) in water while vortexing.Sterile saline or PEG400/water solutionAdd the aqueous phase dropwise to avoid precipitation.
5 The final concentration of DMSO should be as low as possible, ideally below 10% of the total injection volume.Higher concentrations of DMSO can be toxic to animals.
6 Visually inspect the solution for any signs of precipitation.If precipitation occurs, the formulation is not suitable.
7 If the solution is clear, it can be used for administration. Sterile filtration may be necessary depending on the route.0.22 µm syringe filter (if compatible with the solvent)

Table 3: Protocol for preparing this compound in a co-solvent system.

General In Vivo Experimental Workflow

The following diagram outlines a general workflow for conducting an in vivo experiment with this compound.

InVivo_Workflow start Start: Hypothesis and Experimental Design prep Prepare this compound Formulation (as per protocols) start->prep animals Animal Acclimatization and Baseline Measurements prep->animals admin Administer this compound or Vehicle (Control Group) animals->admin observe Observation and Data Collection (e.g., ECG, Behavior) admin->observe endpoints Reach Experimental Endpoints observe->endpoints endpoints->observe No analysis Data Analysis and Statistical Evaluation endpoints->analysis Yes conclusion Conclusion and Reporting analysis->conclusion

Caption: General workflow for an in vivo experiment with this compound.

Safety and Handling

  • Always handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • When using organic solvents like DMSO, work in a well-ventilated area or a chemical fume hood.

  • All solutions for in vivo administration must be sterile.

  • Conduct pilot studies with a small number of animals to assess the tolerability of the chosen vehicle and formulation.

Disclaimer: This document provides general guidance. Researchers must adapt these protocols to their specific experimental needs and comply with all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for Solpecainol in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Solpecainol is a novel synthetic compound under investigation for its neuroprotective properties. These application notes provide an overview of its mechanism of action and detailed protocols for its use in cultured neuronal cells. The information is intended for researchers, scientists, and drug development professionals exploring potential therapeutic agents for neurodegenerative diseases.

Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through a dual mechanism. Firstly, it acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby mitigating excitotoxicity induced by excessive glutamate. This action helps in reducing the massive influx of intracellular calcium (Ca2+) that triggers downstream apoptotic pathways. Secondly, this compound has been observed to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the enhanced expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which protect neurons from oxidative stress.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on primary rat cortical neurons subjected to glutamate-induced excitotoxicity.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%) (MTT Assay)
0 (Control - no glutamate)100 ± 4.5
0 (Glutamate only)45 ± 3.2
158 ± 3.9
1075 ± 4.1
5088 ± 3.7
10092 ± 4.3

Table 2: Effect of this compound on Intracellular Calcium Concentration

TreatmentPeak Intracellular Ca2+ ([Ca2+]i) (nM)
Control110 ± 12
Glutamate (100 µM)450 ± 25
Glutamate + this compound (10 µM)280 ± 18
Glutamate + this compound (50 µM)150 ± 15

Table 3: Effect of this compound on Protein Expression (Western Blot)

TreatmentRelative Nrf2 ExpressionRelative HO-1 ExpressionRelative Cleaved Caspase-3 Expression
Control1.01.01.0
Glutamate (100 µM)0.91.23.5
Glutamate + this compound (50 µM)2.83.11.3

Visualizations

Solpecainol_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Apoptosis Apoptosis This compound This compound This compound->NMDA_Receptor Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Ca_Influx->Apoptosis Triggers ARE ARE Nrf2->ARE Translocates & Binds HO1 HO-1 ARE->HO1 Induces Transcription Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Signaling pathway of this compound in neuronal cells.

Experimental_Workflow cluster_assays Assessments Culture Primary Neuronal Cell Culture (Rat Cortical Neurons, 7 DIV) Pretreat Pre-treatment with this compound (Various concentrations, 2 hours) Culture->Pretreat Induce Induce Excitotoxicity (100 µM Glutamate, 24 hours) Pretreat->Induce MTT Cell Viability (MTT Assay) Induce->MTT Ca_Imaging Calcium Imaging (Fura-2 AM) Induce->Ca_Imaging WB Protein Expression (Western Blot) Induce->WB

Caption: Experimental workflow for assessing this compound's neuroprotection.

Logical_Relationship This compound This compound NMDA_Block NMDA Receptor Antagonism This compound->NMDA_Block Nrf2_Act Nrf2 Pathway Activation This compound->Nrf2_Act Reduced_Ca Reduced Ca2+ Influx NMDA_Block->Reduced_Ca Antioxidant Increased Antioxidant Enzymes Nrf2_Act->Antioxidant Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection Antioxidant->Neuroprotection

Caption: Logical relationship of this compound's dual mechanism of action.

Experimental Protocols

Primary Neuronal Cell Culture

This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons from embryonic rats.[1]

  • Materials:

    • Embryonic day 18 (E18) rat cortices

    • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

    • Poly-D-lysine coated culture plates

    • Papain and DNase I

    • Hanks' Balanced Salt Solution (HBSS)

  • Procedure:

    • Dissect cortices from E18 rat embryos in ice-cold HBSS.

    • Mince the tissue and incubate in papain solution for 20 minutes at 37°C.

    • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

    • Plate the cells onto Poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

    • Incubate at 37°C in a humidified 5% CO2 incubator.

    • Change half of the medium every 3-4 days. Cultures are typically ready for experiments at 7-10 days in vitro (DIV).

Induction of Excitotoxicity and this compound Treatment
  • Materials:

    • Cultured primary neurons (7-10 DIV)

    • This compound stock solution (dissolved in DMSO, then diluted in culture medium)

    • Glutamate stock solution (dissolved in water, then diluted in culture medium)

  • Procedure:

    • Prepare working concentrations of this compound in pre-warmed Neurobasal medium.

    • Remove the existing culture medium from the neuronal cultures.

    • Add the this compound-containing medium to the respective wells and incubate for 2 hours at 37°C.

    • Add glutamate to a final concentration of 100 µM to induce excitotoxicity.

    • Incubate the cells for 24 hours before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • After the 24-hour treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression

This protocol is for the detection of Nrf2, HO-1, and cleaved caspase-3.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescence substrate.

    • Capture the signal using an imaging system and quantify the band intensities, normalizing to a loading control like β-actin.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration using a fluorescent indicator.[3]

  • Materials:

    • Fura-2 AM calcium indicator

    • Pluronic F-127

    • HBSS with calcium and magnesium

    • Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation).

  • Procedure:

    • Load the cultured neurons with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

    • Mount the culture dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Apply treatments (e.g., glutamate, this compound) via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time, which corresponds to changes in intracellular calcium concentration.

Disclaimer

The protocols and data presented are for research purposes only and are based on hypothetical studies of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Appropriate safety precautions should be taken when handling all chemical reagents and biological materials.

References

Measuring the Binding Affinity of Solpecainol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solpecainol is an anti-anginal and anti-arrhythmic agent.[1] Its chemical structure, a phenoxypropanolamine derivative, strongly suggests that its primary mechanism of action is the antagonism of beta-adrenergic receptors (β-ARs). Beta-blockers are a well-established class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-ARs. This antagonism modulates the sympathetic nervous system's effects on the heart, leading to decreased heart rate, blood pressure, and myocardial contractility, which are beneficial in the treatment of angina and arrhythmias.[2]

Understanding the binding affinity of this compound to its target receptor(s) is a critical step in its pharmacological characterization. Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand (this compound) and its receptor. A lower Kd or Ki value indicates a higher binding affinity. This information is crucial for determining drug potency, selectivity, and for optimizing dosing regimens.

These application notes provide detailed protocols for three common and robust techniques to measure the binding affinity of this compound to its putative targets, the β-adrenergic receptors: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While the primary focus is on β-ARs, the potential for this compound to interact with cardiac ion channels as part of its anti-arrhythmic activity is also considered.

Putative Signaling Pathway of this compound Action

This compound is hypothesized to act as an antagonist at β-adrenergic receptors. The binding of an agonist (like norepinephrine) to a β-adrenergic receptor (a G-protein coupled receptor) typically activates a downstream signaling cascade. As an antagonist, this compound would block this activation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol BAR β-Adrenergic Receptor G_protein G-protein (Gs) BAR->G_protein Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylation Ca_ion Ca_channel->Ca_ion Cellular_Response Increased Heart Rate & Contractility Ca_ion->Cellular_Response This compound This compound This compound->BAR Antagonism (Inhibition)

Caption: Hypothesized β-Adrenergic Signaling Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for this compound and known β-blockers for comparison. These values are illustrative and would need to be determined experimentally.

CompoundTarget ReceptorAssay TypeKd (nM)Ki (nM)IC50 (nM)
This compound β1-adrenergicRadioligand Binding-TBDTBD
This compound β2-adrenergicRadioligand Binding-TBDTBD
Propranololβ1/β2-adrenergicRadioligand Binding-1-105-20
Metoprololβ1-adrenergicRadioligand Binding-10-5020-100
Atenololβ1-adrenergicRadioligand Binding-50-200100-500
This compound β1-adrenergicSurface Plasmon ResonanceTBD--
This compound β1-adrenergicIsothermal Titration CalorimetryTBD--

TBD: To Be Determined

Experimental Protocols

Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (this compound) that displaces the radioligand.

Experimental Workflow:

A Prepare Cell Membranes Expressing β-Adrenergic Receptors B Incubate Membranes with a Fixed Concentration of Radioligand (e.g., [3H]-CGP12177) A->B C Add Increasing Concentrations of this compound B->C D Incubate to Reach Equilibrium C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Radioactivity of Bound Ligand (Scintillation Counting) E->F G Data Analysis: Plot % Inhibition vs. [this compound] and Determine IC50 and Ki F->G

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human β1 or β2-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of cell membranes (e.g., 10-50 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) at a concentration close to its Kd value.

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of a known non-selective β-blocker (e.g., 10 µM propranolol) to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip.

Experimental Workflow:

A Immobilize Purified β-Adrenergic Receptor on a Sensor Chip B Equilibrate the System with Running Buffer A->B C Inject a Series of this compound Concentrations over the Chip Surface B->C D Monitor the Change in Refractive Index (Response Units) in Real-Time C->D E Allow for Dissociation Phase with Running Buffer D->E F Regenerate the Sensor Surface E->F G Data Analysis: Fit Association and Dissociation Curves to Determine kon, koff, and Kd F->G

Caption: Workflow for a Surface Plasmon Resonance (SPR) Binding Assay.

Protocol:

  • Receptor Preparation and Immobilization:

    • Express and purify the target β-adrenergic receptor. This may involve solubilization from cell membranes using detergents.

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or affinity capture methods (e.g., using an antibody against a tag on the receptor).

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P+ buffer containing a low concentration of detergent to maintain receptor stability).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time. The association phase is observed during the injection of this compound, and the dissociation phase is observed during the subsequent flow of running buffer.

    • Include a reference flow cell (e.g., with an immobilized control protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal.

    • Fit the association and dissociation curves for each this compound concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

A Prepare Solutions of Purified β-Adrenergic Receptor and this compound in Matched Buffer B Load the Receptor Solution into the Sample Cell of the Calorimeter A->B C Load the this compound Solution into the Injection Syringe A->C D Perform a Series of Small Injections of this compound into the Sample Cell B->D C->D E Measure the Heat Released or Absorbed after Each Injection D->E F Data Analysis: Integrate the Heat Peaks and Plot against the Molar Ratio of Ligand to Protein E->F G Fit the Data to a Binding Model to Determine Kd, ΔH, and Stoichiometry (n) F->G

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) Assay.

Protocol:

  • Sample Preparation:

    • Express and purify the target β-adrenergic receptor.

    • Prepare a solution of the purified receptor in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare a solution of this compound in the exact same buffer. It is crucial that the buffers are perfectly matched to minimize heats of dilution.

    • Accurately determine the concentrations of both the receptor and this compound solutions.

  • ITC Experiment:

    • Load the receptor solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration, where small aliquots of the this compound solution are injected into the receptor solution.

  • Data Analysis:

    • The raw data will be a series of heat peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the receptor.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

Considerations for Cardiac Ion Channel Binding

While β-adrenergic receptor antagonism is the most probable mechanism of action for this compound, its anti-arrhythmic properties may also involve interactions with cardiac ion channels (e.g., sodium, potassium, or calcium channels).[3] To investigate this, electrophysiological techniques such as patch-clamp analysis on isolated cardiomyocytes or cell lines expressing specific ion channels would be required. These studies can determine if this compound modulates ion channel currents and can provide information on the potency (IC50) of this interaction. If significant ion channel activity is observed, further binding assays specific to these targets could be developed.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for determining the binding affinity of this compound to its putative target, the β-adrenergic receptors. The choice of technique will depend on the specific research question, available instrumentation, and the properties of the purified receptor. A combination of these methods will provide a robust characterization of this compound's binding properties, which is essential for its further development and clinical application.

References

Application Notes and Protocols for Solpecainol Administration in Cardiovascular Research in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial literature and database searches did not yield any information on a compound named "Solpecainol" for cardiovascular research in rats. It is possible that this is a novel, unpublished compound or a typographical error.

To fulfill the structural and content requirements of your request, we are providing comprehensive Application Notes and Protocols for Sotalol , a well-characterized drug with extensive use in rat cardiovascular research. Sotalol is a relevant example due to its dual-action mechanism affecting key cardiac signaling pathways. The following information on Sotalol is intended to serve as a detailed template that can be adapted for a new compound like "this compound" once its pharmacological properties are established.

Application Notes and Protocols: Sotalol in Rat Cardiovascular Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotalol is a non-selective β-adrenergic receptor antagonist and a Class III antiarrhythmic agent, making it a compound of significant interest in cardiovascular research. Its dual mechanism of action allows for the investigation of both sympathetic nervous system influence on the heart and the electrophysiological properties of cardiac repolarization. In rat models, Sotalol is frequently used to study arrhythmias, myocardial infarction, and cardiac safety pharmacology.

Mechanism of Action

Sotalol exerts its cardiovascular effects through two primary signaling pathways:

  • β-Adrenergic Receptor Blockade (Class II Antiarrhythmic Activity): Sotalol competitively blocks β1 and β2 adrenergic receptors. In the heart, this leads to a reduction in the effects of catecholamines (epinephrine and norepinephrine), resulting in decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.[1]

  • Potassium Channel Blockade (Class III Antiarrhythmic Activity): Sotalol blocks the delayed rectifier potassium current (I_Kr).[1][2] This inhibition prolongs the duration of the action potential and the effective refractory period in atrial and ventricular muscle, which is a key mechanism for suppressing re-entrant arrhythmias.[1][3]

Below is a diagram illustrating the signaling pathways affected by Sotalol.

Sotalol_Mechanism_of_Action cluster_beta β-Adrenergic Signaling cluster_potassium Action Potential Repolarization Catecholamines Catecholamines BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CaChannel Ca²⁺ Channels PKA->CaChannel Phosphorylates HeartRate ↑ Heart Rate ↑ Contractility CaChannel->HeartRate AP Cardiac Action Potential KChannel Delayed Rectifier K⁺ Channel (I_Kr) AP->KChannel Activates Repol Repolarization KChannel->Repol Sotalol Sotalol Sotalol->BetaReceptor Blocks Sotalol->KChannel Blocks

Sotalol's dual mechanism of action.
Data Presentation: Quantitative Effects of Sotalol in Rats

The following tables summarize the quantitative effects of Sotalol administration in rats from published studies.

Table 1: In Vivo Hemodynamic and Electrocardiographic Effects of Sotalol in Rats

ParameterSpecies/StrainDoseRouteKey FindingsReference
PR Interval Healthy Rats40 mg/kgOralSignificant prolongation
QT Interval Healthy Rats40 mg/kgOralSignificant prolongation
Arrhythmia Duration Sprague-Dawley & Wistar5 and 10 mg/kgIVReduced mean duration of ventricular tachycardia and fibrillation
Heart Rate Intact AnimalsN/AN/ADecreased
Blood Pressure Intact AnimalsN/AN/ADecreased
Cardiac Output Intact AnimalsN/AN/ADecreased

Table 2: Ex Vivo (Langendorff) Effects of Sotalol in Rat Hearts

ParameterSpecies/StrainDose/ConcentrationKey FindingsReference
Contractility (dP/dTmax) Sprague-Dawley80 mg/m²/day (infusion)Decreased by an average of 24% compared to placebo
Cardiac Output Sprague-Dawley80 mg/m²/day (infusion)Decreased by 22% compared to placebo
Action Potential Duration Guinea Pig (similar model)≥ 3 µmol/LProlonged
Experimental Protocols

Protocol 1: In Vivo Reperfusion-Induced Arrhythmia Model

This protocol is designed to assess the antiarrhythmic efficacy of Sotalol in an open-chest rat model of ischemia-reperfusion injury.

1. Animal Preparation:

  • Anesthetize Sprague-Dawley or Wistar rats (250-350g) with an appropriate anesthetic (e.g., thiopental).
  • Intubate and artificially ventilate the animal.
  • Perform a left thoracotomy to expose the heart.
  • Insert cannulas into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
  • Place ECG needles for continuous monitoring.

2. Ischemia-Reperfusion Procedure:

  • After a stabilization period, create regional ischemia by ligating the left anterior descending (LAD) coronary artery for 5 minutes.
  • Remove the ligature to allow for reperfusion for a period of 10 minutes.
  • Record ECG and blood pressure throughout the procedure.

3. Sotalol Administration:

  • Treatment Group: Administer Sotalol (5 or 10 mg/kg) intravenously a few minutes before LAD ligation.
  • Control Group: Administer a corresponding volume of saline vehicle.

4. Data Acquisition and Analysis:

  • Continuously record ECG and arterial blood pressure.
  • Analyze the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) during the reperfusion period.
  • Measure heart rate, PR interval, QRS duration, and QT interval from the ECG recordings.
  • Calculate mean arterial pressure (MAP).
  • Compare the arrhythmia scores and hemodynamic parameters between the Sotalol and control groups using appropriate statistical methods.

The workflow for this experimental protocol is illustrated below.

Reperfusion_Arrhythmia_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_data Data Collection & Analysis Anesthesia Anesthetize Rat Ventilation Intubate & Ventilate Anesthesia->Ventilation Surgery Left Thoracotomy Ventilation->Surgery Instrumentation Cannulate Vessels Place ECG Leads Surgery->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Treatment Administer Sotalol (IV) or Saline Stabilization->Treatment Ligation Ligate LAD Artery (5 min Ischemia) Treatment->Ligation Reperfusion Remove Ligature (10 min Reperfusion) Ligation->Reperfusion Recording Continuous ECG & Blood Pressure Recording Reperfusion->Recording Analysis Analyze Arrhythmia Incidence & Hemodynamic Parameters Recording->Analysis

Workflow for the in vivo reperfusion arrhythmia model.

Protocol 2: Ex Vivo Langendorff Isolated Heart Preparation

This protocol allows for the study of Sotalol's direct effects on cardiac function, independent of systemic neural and hormonal influences.

1. Heart Isolation and Perfusion:

  • Heparinize and anesthetize a Sprague-Dawley rat.
  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

2. Functional Measurements:

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and contractility (dP/dt).
  • Place electrodes on the heart to record a surface electrocardiogram.

3. Sotalol Administration:

  • After a stabilization period, switch to a perfusion buffer containing Sotalol at the desired concentration (e.g., to achieve a dosage equivalent to 80 mg/m²/day).
  • Infuse for a set period (e.g., 3 hours) to observe the effects on cardiac function.

4. Data Acquisition and Analysis:

  • Continuously record LVDP, dP/dt, heart rate, and ECG.
  • Calculate cardiac output if using a working heart model modification.
  • Compare baseline functional parameters with those during Sotalol infusion.
  • Analyze changes in contractility, heart rate, and electrophysiological parameters.

Conclusion

Sotalol serves as a valuable pharmacological tool in rat models of cardiovascular disease. Its well-defined dual mechanism of action provides a solid foundation for interpreting experimental results. The protocols outlined above for in vivo and ex vivo studies provide a framework for investigating the antiarrhythmic and hemodynamic effects of Sotalol and can be adapted for the preclinical evaluation of new chemical entities with similar pharmacological targets. Careful consideration of dosages, administration routes, and appropriate experimental models is crucial for obtaining robust and translatable data.

References

Application Notes & Protocols for Determining the Efficacy of Solpecainol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solpecainol is identified as an anti-anginal and anti-arrhythmic agent, with potential activity as a sodium channel blocker and polarization inhibitor.[1][2][3] These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound, from initial in vitro characterization to in vivo validation. The protocols and workflows are designed to elucidate its mechanism of action and therapeutic potential.

Experimental Workflow

The overall experimental design follows a logical progression from in vitro cellular assays to a more complex in vivo model. This workflow is designed to first confirm the hypothesized mechanism of action of this compound and then to assess its therapeutic efficacy in a disease-relevant context.

experimental_workflow A Phase 1: In Vitro Characterization B Electrophysiological Recording A->B C Cell Viability Assays A->C D Apoptosis Assays A->D E Phase 2: Mechanism of Action B->E C->E D->E F Western Blot Analysis of Signaling Pathways E->F G Phase 3: In Vivo Efficacy F->G H Animal Model of Arrhythmia G->H I Data Analysis and Conclusion H->I

Caption: Experimental workflow for this compound efficacy testing.

Proposed Signaling Pathway for Investigation

Given that cardiac arrhythmias can be associated with cellular stress and apoptosis, we propose investigating the effect of this compound on the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.

PI3K_Akt_Pathway This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Inhibits CellularStress Cellular Stress (e.g., Ischemia) SodiumChannel->CellularStress Contributes to PI3K PI3K CellularStress->PI3K Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed PI3K/Akt signaling pathway for investigation.

Experimental Protocols

In Vitro Characterization

3.1.1. Cell Culture

  • Cell Lines:

    • HL-1: Mouse atrial cardiomyocyte cell line.

    • AC16: Human adult ventricular cardiomyocyte cell line.

    • SH-SY5Y: Human neuroblastoma cell line (for neuronal sodium channel activity).

  • Culture Conditions:

    • HL-1 cells will be cultured in Claycomb Medium supplemented with 10% fetal bovine serum (FBS), 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

    • AC16 cells will be cultured in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 12.5% FBS, and 1% penicillin-streptomycin.

    • SH-SY5Y cells will be cultured in DMEM supplemented with 10% FBS, and 1% penicillin-streptomycin.

    • All cells will be maintained in a humidified incubator at 37°C with 5% CO2.

3.1.2. Electrophysiology: Patch-Clamp Recording

  • Objective: To confirm the sodium channel blocking activity of this compound.

  • Methodology:

    • Plate cells on glass coverslips suitable for patch-clamp recording.

    • Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Use a pipette solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Record sodium currents in response to a series of depolarizing voltage steps.

    • Apply this compound at various concentrations (e.g., 1, 10, 100 µM) to the external solution and record the effect on sodium current amplitude.

3.1.3. Cell Viability Assay: MTT Assay

  • Objective: To assess the cytotoxicity of this compound.

  • Methodology:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3.1.4. Apoptosis Assay: Annexin V-FITC/PI Staining

  • Objective: To quantify the apoptotic effect of this compound.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound at selected concentrations based on MTT assay results.

    • Induce apoptosis using a known stimulus (e.g., staurosporine or ischemia-reperfusion model) in the presence or absence of this compound.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Mechanism of Action

3.2.1. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.

  • Methodology:

    • Treat cells with this compound with and without an apoptotic stimulus.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. (Primary antibodies: anti-p-Akt, anti-Akt, anti-p-Bad, anti-Bad, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Efficacy

3.3.1. Animal Model of Myocardial Ischemia-Reperfusion Injury

  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of arrhythmia.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Methodology:

    • Anesthetize the rats and perform a thoracotomy to expose the heart.

    • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intravenously 5 minutes before reperfusion.

    • Remove the ligature to allow for 2 hours of reperfusion.

    • Monitor electrocardiogram (ECG) throughout the procedure to assess arrhythmias.

    • At the end of reperfusion, euthanize the animals and collect heart tissue for infarct size measurement (TTC staining) and western blot analysis.

Data Presentation

Table 1: Effect of this compound on Sodium Current

Concentration (µM) Peak Sodium Current (pA/pF) % Inhibition
Vehicle Control ... 0
1 ... ...
10 ... ...

| 100 | ... | ... |

Table 2: Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM) Cell Viability (%) IC50 (µM)
Vehicle Control 100 -
0.1 ... ...
1 ... ...
10 ... ...
100 ... ...

| 1000 | ... | ... |

Table 3: Apoptosis Rate (Annexin V/PI Staining)

Treatment Group Apoptotic Cells (%)
Control ...
Apoptotic Stimulus ...
Stimulus + this compound (10 µM) ...

| Stimulus + this compound (50 µM) | ... |

Table 4: In Vivo Arrhythmia Score and Infarct Size

Treatment Group Arrhythmia Score Infarct Size (% of AAR)
Sham ... 0
Vehicle Control (I/R) ... ...
This compound (1 mg/kg) ... ...
This compound (5 mg/kg) ... ...

| this compound (10 mg/kg) | ... | ... |

(Note: "..." indicates where experimental data would be filled in.)

References

Application Note: A High-Throughput Cell-Based Screening Cascade for the Identification of Novel Solpecainol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of cardiology, pharmacology, and drug discovery.

Introduction

Solpecainol is an anti-anginal and anti-arrhythmic agent, recognized for its activity as a sodium channel blocker.[1] As cardiac arrhythmias remain a significant cause of morbidity and mortality, there is a persistent need for novel therapeutics with improved efficacy, selectivity, and safety profiles. The development of this compound analogs presents a promising avenue for identifying next-generation anti-arrhythmic drugs.

This application note details a robust, cell-based screening cascade designed to efficiently identify and characterize novel this compound analogs. The workflow progresses from a high-throughput primary screen to lower-throughput, high-content secondary and confirmatory assays. This strategy enables the rapid evaluation of large compound libraries and ensures that promising candidates are thoroughly validated. The described protocols leverage common cell-based assay technologies, including fluorescence-based membrane potential and intracellular calcium assays, culminating in the gold-standard automated patch-clamp electrophysiology for detailed mechanistic studies.

Proposed Screening Cascade

The screening process is designed as a multi-stage funnel, beginning with a broad primary screen to identify initial "hits" and progressively employing more detailed and physiologically relevant assays to confirm activity and characterize the mechanism of action.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Characterization Compound_Library This compound Analog Library Primary_Screen Membrane Potential Assay (e.g., FLIPR) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification APC Automated Patch Clamp (APC) (Target Engagement & Ion Channel Selectivity) Hit_Identification->APC Confirmed Hits Calcium_Assay Intracellular Ca2+ Flux Assay (Functional consequence in hiPSC-CMs) Hit_Identification->Calcium_Assay Confirmed Hits Lead_Optimization Lead Optimization & In-depth Profiling APC->Lead_Optimization Calcium_Assay->Lead_Optimization

Caption: High-level workflow for screening this compound analogs.

Signaling Pathway Context: Cardiac Action Potential

This compound's primary mechanism as a sodium channel blocker directly impacts phase 0 of the cardiac action potential. Analogs may exhibit varied effects on this and other channels (e.g., K+ or Ca2+ channels), which are critical for cardiac repolarization and contractility. Understanding this context is vital for interpreting assay results.

G cluster_AP Cardiac Action Potential Phases cluster_Channels Key Ion Channels Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repol. Phase2 Phase 2 Plateau Phase3 Phase 3 Repolarization Phase4 Phase 4 Resting Nav Na+ Channel (Nav1.5) Influx Nav->Phase0 Initiates Cav Ca2+ Channel (Cav1.2) Influx Cav->Phase2 Maintains Kv K+ Channels (e.g., hERG) Efflux Kv->Phase3 Mediates This compound This compound Analogs (Blocker) This compound->Nav Primary Target

Caption: Key ion channels in the cardiac action potential.

Experimental Protocols

Protocol 1: Primary Screening - High-Throughput Membrane Potential Assay

This assay serves as the primary screen to rapidly identify compounds that modulate ion channel activity by measuring changes in the cell's membrane potential.[2][3] It is amenable to 384- and 1536-well formats for high-throughput screening (HTS).[3]

Objective: To identify this compound analogs that inhibit membrane depolarization in response to a chemical stimulus.

Cell Line: HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5.

Materials:

  • HEK293-Nav1.5 cells

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Veratridine (Sodium channel agonist)

  • This compound Analog Library (in DMSO)

  • 384-well black, clear-bottom assay plates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Workflow Diagram:

G Start Start Plate_Cells Plate HEK293-Nav1.5 cells in 384-well plates Start->Plate_Cells Incubate_1 Incubate overnight (37°C, 5% CO2) Plate_Cells->Incubate_1 Load_Dye Load cells with Membrane Potential Dye Incubate_1->Load_Dye Incubate_2 Incubate for 1 hour (Room Temperature, dark) Load_Dye->Incubate_2 Add_Compounds Add this compound analogs and control compounds Incubate_2->Add_Compounds Incubate_3 Incubate for 30 minutes Add_Compounds->Incubate_3 Read_FLIPR_1 Measure baseline fluorescence on FLIPR Incubate_3->Read_FLIPR_1 Add_Stimulus Add Veratridine to stimulate depolarization Read_FLIPR_1->Add_Stimulus Read_FLIPR_2 Measure kinetic fluorescence response on FLIPR Add_Stimulus->Read_FLIPR_2 Analyze Analyze Data (Calculate % inhibition) Read_FLIPR_2->Analyze End End Analyze->End

Caption: Workflow for the membrane potential assay protocol.

Procedure:

  • Cell Plating: Seed HEK293-Nav1.5 cells into 384-well black, clear-bottom plates at a density of 20,000-30,000 cells per well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound analogs. Add 10 µL of the compound solutions to the appropriate wells. Include wells for vehicle control (DMSO) and a positive control (known Nav1.5 blocker like Lidocaine).

  • Pre-incubation: Incubate the plates for 30 minutes at room temperature.

  • Fluorescence Reading: Place the plate into the FLIPR instrument.

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 10 µL of a pre-determined concentration of veratridine (e.g., 10 µM) to all wells to induce channel opening and membrane depolarization.

    • Immediately begin kinetic reading of fluorescence for 2-3 minutes.

  • Data Analysis: The increase in fluorescence upon veratridine addition corresponds to membrane depolarization. Calculate the percentage of inhibition for each analog concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Confirmatory Assay - Automated Patch Clamp (APC) Electrophysiology

This assay provides direct measurement of ion channel currents, offering the highest level of detail on compound-channel interactions.[4] It is used to confirm hits from the primary screen and determine selectivity against other key cardiac ion channels.

Objective: To directly measure the inhibitory effect of this compound analogs on Nav1.5 currents and assess their selectivity against other cardiac channels (e.g., hERG, Cav1.2).

Platform: Automated patch clamp system (e.g., Qube, Patchliner, IonWorks).

Cell Lines:

  • CHO or HEK293 cells stably expressing Nav1.5

  • CHO or HEK293 cells stably expressing hERG (Kv11.1)

  • CHO or HEK293 cells stably expressing Cav1.2

Materials:

  • Validated cell lines

  • External Solution (e.g., Physiological Saline Solution)

  • Internal Solution (e.g., Cesium-based solution for isolating specific currents)

  • Hit compounds from primary screen

  • APC instrument-specific consumables (e.g., plates, chips)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density recommended by the APC platform manufacturer.

  • System Setup: Prime the APC system with internal and external solutions. Load the cell suspension and compound plates.

  • Experiment Execution:

    • The system will automatically trap individual cells and form giga-ohm seals.

    • Establish a whole-cell recording configuration.

    • Apply a specific voltage protocol to elicit the ionic current of interest (e.g., a depolarizing step to activate Nav1.5).

    • Record a stable baseline current.

    • Apply a range of concentrations of the hit compound and record the resulting current inhibition.

    • Perform a washout step to observe the reversibility of the block.

  • Selectivity Screening: Repeat the procedure using cell lines expressing other key cardiac ion channels (hERG, Cav1.2) to determine the compound's selectivity profile.

  • Data Analysis: Measure the peak current amplitude at each compound concentration. Calculate the percentage of block and determine the IC50 value for each channel tested. Analyze for use-dependent or state-dependent effects by modifying the voltage protocols.

Protocol 3: Secondary Functional Assay - Intracellular Calcium Flux

This assay provides a functional readout in a more physiologically relevant cell type, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). It measures changes in intracellular calcium, a critical second messenger in cardiac cell function that is downstream of ion channel activity.

Objective: To assess the functional impact of this compound analogs on calcium handling in beating cardiomyocytes.

Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • hiPSC-CMs (plated as a monolayer)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Tyrode's solution

  • Hit compounds from primary screen

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Cell Culture: Culture hiPSC-CMs on glass-bottom plates until a spontaneously beating syncytium is formed.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 30-45 minutes at 37°C.

  • Wash and Recovery: Wash the cells twice with fresh Tyrode's solution and allow them to recover for 20-30 minutes.

  • Compound Application: Add various concentrations of the hit compounds to the cells. Include vehicle and positive controls.

  • Calcium Imaging:

    • Record baseline calcium transients from the spontaneously beating cells.

    • After compound addition, continue recording to observe any changes in the amplitude, frequency, or duration of the calcium transients.

    • For non-spontaneous cells, electrical field stimulation can be used to pace the cells and evoke calcium transients.

  • Data Analysis: Analyze the recorded calcium transients to quantify parameters such as peak amplitude, transient duration, and decay time. Compare these parameters before and after compound addition to determine the functional effect of the analogs.

Data Presentation and Interpretation

Quantitative data from each assay should be compiled to facilitate a comparative analysis of the this compound analogs. This allows for the ranking of compounds based on potency, selectivity, and functional effect.

Table 1: Potency of this compound Analogs in Primary and Confirmatory Assays

Compound IDMembrane Potential Assay IC50 (µM)Automated Patch Clamp Nav1.5 IC50 (µM)
This compound5.24.8
Analog A1.51.2
Analog B8.99.5
Analog C0.80.6
Analog D> 50> 50

Table 2: Ion Channel Selectivity Profile from Automated Patch Clamp

Compound IDNav1.5 IC50 (µM)hERG IC50 (µM)Cav1.2 IC50 (µM)hERG/Nav1.5 Selectivity Index
This compound4.895> 100~20x
Analog A1.280> 100~67x
Analog C0.6> 100> 100> 167x

Table 3: Functional Effects on hiPSC-CM Calcium Transients

Compound IDEffect on Ca2+ Transient Amplitude (at 10 µM)Effect on Beating Rate (at 10 µM)
This compoundModerate DecreaseSlight Decrease
Analog ASignificant DecreaseModerate Decrease
Analog CStrong DecreaseSignificant Decrease

Interpretation:

  • Potency: Analogs A and C show significantly higher potency against Nav1.5 compared to the parent compound, this compound.

  • Selectivity: Analog C demonstrates a superior selectivity profile, with minimal activity against the hERG channel, which is a critical off-target associated with pro-arrhythmic risk.

  • Functional Effect: The data from the hiPSC-CM assay confirms that the potent analogs (A and C) have a corresponding functional impact on cardiomyocyte calcium handling, validating their mechanism of action in a physiologically relevant context.

Based on this integrated dataset, Analog C would be prioritized as the most promising lead candidate for further optimization and preclinical development due to its high potency and excellent safety-related selectivity profile.

References

Application Notes and Protocols for Long-Term Storage of Solpecainol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Solpecainol is a known anti-anginal and anti-arrhythmic agent.[1] However, comprehensive public data on its long-term stability and specific degradation kinetics is limited. The quantitative data and degradation pathways presented in this document are illustrative and based on established principles for analogous pharmaceutical compounds. These protocols should be adapted and validated for specific research and development needs.

Introduction to this compound

This compound is an anti-anginal and anti-arrhythmic agent.[1] Its chemical formula is C₁₈H₂₃NO₃, with a molar mass of 301.386 g·mol⁻¹.[1] As with many pharmaceutical compounds, the long-term stability of this compound in solution is critical for maintaining its efficacy, safety, and integrity in research and clinical applications.[2][3] Improper storage can lead to degradation, resulting in a loss of potency and the potential formation of toxic byproducts.

These application notes provide best practices for the long-term storage of this compound solutions and detail protocols for establishing and monitoring stability.

Best Practices for Long-Term Storage

The stability of pharmaceutical solutions is influenced by several factors, including temperature, pH, light exposure, and the choice of storage container.

  • Temperature: Temperature is a critical factor in chemical degradation. Most chemical reactions, including degradation, accelerate at higher temperatures. For long-term storage, it is crucial to maintain a consistent and controlled temperature. Refrigerated or frozen conditions are often optimal.

  • pH: The pH of a solution can significantly impact the stability of a drug substance. For compounds susceptible to hydrolysis or oxidation, maintaining an optimal pH range is essential. Studies on similar local anesthetics have shown that pH can influence the rate of degradation.

  • Light Exposure: Exposure to UV or visible light can induce photodegradation. Therefore, this compound solutions should be stored in light-protecting containers, such as amber vials or by wrapping the container in aluminum foil.

  • Container and Closure: The choice of storage container is important. Glass vials (Type I borosilicate) are generally preferred for their inertness. The container closure system must provide a secure seal to prevent solvent evaporation and contamination.

  • Oxygen Sensitivity: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can extend shelf life. The inclusion of antioxidants may also be considered, though this requires careful formulation and validation.

Illustrative Stability Data for this compound Solutions

The following tables present illustrative quantitative data on the stability of a hypothetical 1 mg/mL this compound solution under various storage conditions. This data is intended to serve as a guideline for designing stability studies.

Table 1: Effect of Temperature on this compound Stability (1 mg/mL in pH 6.0 Buffer, Protected from Light)

Storage Duration (Months)% Remaining at 25°C (Room Temp)% Remaining at 4°C (Refrigerated)% Remaining at -20°C (Frozen)
0100.0%100.0%100.0%
398.5%99.8%>99.9%
696.2%99.5%>99.9%
1292.1%99.1%>99.9%
2485.4%98.2%>99.9%

Table 2: Effect of pH on this compound Stability (1 mg/mL at 4°C, Protected from Light)

Storage Duration (Months)% Remaining at pH 4.0% Remaining at pH 6.0% Remaining at pH 8.0
0100.0%100.0%100.0%
699.0%99.5%97.8%
1297.5%99.1%95.2%
2494.8%98.2%90.1%

Experimental Protocols

Protocol for Long-Term Stability Study Setup

This protocol outlines the steps to initiate a long-term stability study for this compound solutions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at the desired concentration (e.g., 1 mg/mL) in a validated buffer system (e.g., phosphate or citrate buffer at pH 6.0).

    • Ensure complete dissolution and verify the initial concentration using a validated analytical method.

  • Aliquoting and Packaging:

    • Dispense the solution into appropriate storage vials (e.g., 2 mL amber glass vials).

    • If testing for oxygen sensitivity, flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

    • Securely cap and label each vial with the compound name, concentration, date, and storage condition.

  • Storage Conditions:

    • Place the vials in designated, temperature-controlled stability chambers. Recommended conditions for a comprehensive study include:

      • Long-Term: 4°C ± 2°C

      • Accelerated: 25°C ± 2°C / 60% ± 5% RH

      • Frozen: -20°C ± 5°C

  • Time Points for Analysis:

    • Establish a schedule for pulling samples for analysis. Typical time points include: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis:

    • At each time point, retrieve three vials from each storage condition.

    • Allow samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a stability-indicating method, such as the HPLC protocol described below, to determine the concentration of this compound and detect any degradation products.

Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a standard curve using known concentrations of a this compound reference standard.

  • Dilute the stability samples to fall within the range of the standard curve.

  • Inject the standards and samples.

  • Integrate the peak areas for this compound and any new peaks (degradation products).

  • Calculate the concentration of this compound in the stability samples by comparing their peak areas to the standard curve. The percentage remaining is calculated relative to the initial (time zero) concentration.

Visualizations

Hypothetical Degradation Pathway for this compound

The following diagram illustrates a plausible hydrolytic degradation pathway for this compound, targeting the ether linkage, which is a common site for degradation in similar molecules.

G This compound This compound (C18H23NO3) Intermediate Hydrolysis (Acid/Base Catalyzed) This compound->Intermediate Ether Cleavage Product1 Product A (1R,2S)-2-amino-1- phenylpropane-1,3-diol Intermediate->Product1 Product2 Product B 1-Phenoxypropan-2-one Intermediate->Product2

Caption: Hypothetical hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

This flowchart outlines the major steps in performing a long-term stability study of this compound solutions.

G start Start: Prepare this compound Solution aliquot Aliquot into Amber Vials start->aliquot storage Place Vials into Stability Chambers (-20°C, 4°C, 25°C) aliquot->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples pull_samples->storage Continue Storage analysis Analyze via Stability-Indicating HPLC Method pull_samples->analysis data Calculate % Remaining and Identify Degradants analysis->data report Compile Stability Report data->report end End of Study report->end

Caption: Workflow for a long-term stability study of this compound.

Logical Diagram for Storage Condition Selection

This diagram provides a decision-making framework for selecting the appropriate storage conditions for this compound solutions based on the intended duration of storage.

G start Determine Required Storage Duration short_term < 1 Month start->short_term mid_term 1-12 Months start->mid_term long_term > 12 Months start->long_term cond_short Store at 4°C (Refrigerated) Protect from Light short_term->cond_short cond_mid Store at 4°C (Refrigerated) Protect from Light Consider Inert Atmosphere mid_term->cond_mid cond_long Store at -20°C or below (Frozen) Protect from Light Use Inert Atmosphere long_term->cond_long

Caption: Decision logic for selecting this compound storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solpecainol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with Solpecainol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is known to be soluble in DMSO.[1] Generally, for a compound like this compound, an anti-anginal and anti-arrhythmic agent, poor aqueous solubility can be a significant challenge in formulation development.[2][3] Researchers should determine the aqueous solubility experimentally as a baseline.

Q2: What are the common factors that can influence the solubility of a compound like this compound?

A2: Several factors can affect the solubility of a substance:

  • Temperature: For most solid solutes, solubility tends to increase with higher temperatures.[4][5]

  • pH: As this compound has basic nitrogen atoms, its solubility is expected to be pH-dependent. In acidic solutions, these nitrogens can be protonated, forming more soluble salts.

  • Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system must be compatible with the solute.

  • Particle Size: Reducing the particle size of the drug substance increases the surface area available for dissolution, which can enhance the dissolution rate.

  • Crystalline Structure: Amorphous forms of a drug are typically more soluble than their crystalline counterparts due to the lower energy required to break the lattice structure.

Q3: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A3: If you are facing immediate dissolution issues, consider the following initial steps:

  • Verify Compound Integrity: Ensure the purity and integrity of your this compound sample.

  • Gentle Heating: Try gently warming the solution, as solubility often increases with temperature. Monitor for any degradation.

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles.

  • pH Adjustment: If your experimental conditions permit, try lowering the pH of the aqueous solution to see if the solubility improves due to salt formation.

Troubleshooting Guide

This guide provides a structured approach to addressing more persistent solubility challenges with this compound.

Issue 1: Poor Dissolution Rate in Neutral Aqueous Buffers

If this compound exhibits a slow dissolution rate, even if it is sparingly soluble, the following strategies can be explored to improve the kinetics of dissolution.

Workflow for Enhancing Dissolution Rate

G start Start: Poor Dissolution Rate micronization Particle Size Reduction (Micronization/Nanonization) start->micronization surfactants Addition of Surfactants start->surfactants solid_dispersion Solid Dispersion Techniques start->solid_dispersion evaluation Evaluate Dissolution Profile (e.g., USP Apparatus II) micronization->evaluation surfactants->evaluation solid_dispersion->evaluation success Successful Dissolution evaluation->success Meets Target Profile fail Re-evaluate Strategy evaluation->fail Does Not Meet Target Profile

Figure 1. Workflow for addressing a poor dissolution rate.

Table 1: Comparison of Techniques to Enhance Dissolution Rate

TechniquePrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Simple, effective for many compounds.Can lead to aggregation; may not be suitable for all compounds.
Use of Surfactants Surfactants reduce the surface tension between the drug and the solvent and can form micelles to encapsulate the drug.Can significantly increase both dissolution rate and apparent solubility.Potential for toxicity; can interfere with downstream assays.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which enhances wettability and dissolution.Can lead to significant increases in dissolution rate and bioavailability.Can be complex to prepare; physical stability of the amorphous state can be a concern.
Issue 2: Low Intrinsic Aqueous Solubility

If the fundamental solubility of this compound in your aqueous system is too low for your experimental needs, you may need to modify the formulation to increase the equilibrium concentration.

Decision Pathway for Improving Intrinsic Solubility

G start Start: Low Intrinsic Solubility ph_modification pH Modification start->ph_modification Is pH adjustment permissible? cosolvency Co-solvency start->cosolvency Is an organic co-solvent acceptable? complexation Complexation (e.g., Cyclodextrins) start->complexation Are excipients allowed? evaluate Evaluate Solubility & Stability ph_modification->evaluate cosolvency->evaluate complexation->evaluate success Achieved Target Concentration evaluate->success Yes fail Further Optimization Needed evaluate->fail No

References

How to prevent Solpecainol degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Solpecainol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and integrity of this compound throughout your research.

I. FAQs: Stability and Handling of this compound

This section addresses common questions regarding the stability and handling of the novel kinase inhibitor, this compound.

Question Answer
How should I prepare stock solutions of this compound? Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your experimental system. Store these stock solutions in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]
What is the expected stability of this compound in cell culture media? The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration.[1] Some compounds may be stable for days, while others can degrade within hours.[1] A stability study in your specific experimental conditions is highly recommended.
What are the common signs of this compound degradation? A decrease in biological activity over time, such as a reduced effect on the target kinase pathway, can indicate degradation.[1] Visual cues like precipitation in the media can also suggest solubility and stability issues.[1] Analytical methods such as HPLC can be used to quantify the amount of intact this compound over time.
Is this compound sensitive to light? Yes, this compound is susceptible to photolysis. It is crucial to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal light exposure where possible.
How does pH affect the stability of this compound? This compound is known to undergo hydrolysis at acidic pH. It is recommended to maintain a neutral to slightly basic pH (pH 7.2-7.6) in your experimental buffers and media to minimize hydrolytic degradation.
Are there any known incompatible reagents with this compound? Avoid strong oxidizing agents and highly acidic conditions. The presence of reactive oxygen species can lead to oxidative degradation of this compound.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Step
High variability between replicate wells in my kinase assay. Pipetting Inaccuracy: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation. Inconsistent Incubation Times: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
Inconsistent IC50 values for this compound. Variable Enzyme Activity: Ensure the kinase enzyme is properly stored and handled to maintain its activity. Compound Solubility and Stability: Visually inspect for precipitation. Determine the solubility and stability of this compound in your final assay conditions. ATP Concentration: In vitro assays are often sensitive to ATP concentration. An inhibitor's apparent potency can change with varying ATP levels.
This compound shows lower potency in cell-based assays compared to in vitro kinase assays. Cell Permeability: this compound may have poor cell membrane permeability. Efflux by Transporters: The compound may be actively transported out of the cells. Intracellular Degradation: this compound may be metabolized or degraded within the cell. Off-Target Effects: The observed phenotype in cells may be due to the compound acting on multiple targets.
My this compound solution has changed color or a precipitate has formed. Degradation or Precipitation: This can be due to photolysis, oxidation, or hydrolysis, or the compound coming out of solution. Action: Prepare fresh stock solutions and ensure proper storage conditions (protection from light, appropriate temperature, and pH). Visually inspect for precipitation before use.

III. Experimental Protocols

A. Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator with 5% CO2

  • HPLC system for analysis

2. Procedure:

  • Prepare Media with Inhibitor: Spike the cell culture medium with this compound to the final concentration used in your experiments. Prepare a control sample of this compound in a stable solvent like DMSO at the same concentration.

  • Time Zero Sample: Immediately after adding this compound, take an aliquot of the medium (e.g., 100 µL) and store it at -80°C. This will be your time zero (T=0) reference.

  • Incubation: Place the remaining medium with this compound in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • Collect Time-Point Samples: At each desired time point, collect an aliquot of the incubated medium and store it at -80°C.

  • Sample Analysis: Analyze all samples (including the T=0 sample) by a validated HPLC method to quantify the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

B. Protocol for a Standard In Vitro Kinase Assay with this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase.

1. Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • This compound serial dilutions

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Prepare Reagent Master Mix: Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Add Inhibitor: Dispense the serial dilutions of this compound and vehicle control (e.g., DMSO) into the wells of the assay plate.

  • Add Kinase/Substrate Mix: Add the kinase/substrate master mix to the wells containing the inhibitor.

  • Pre-incubation (Optional): Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time within the linear range of the assay.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure Signal: Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).

  • Data Analysis: Plot the signal versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IV. Data Presentation

Table 1: Stability of this compound under Various Conditions

Condition Solvent/Medium Incubation Time (hours) Remaining this compound (%)
-80°C DMSO7299.5 ± 0.3
4°C DMSO7298.2 ± 0.5
Room Temperature (Dark) DMSO7295.1 ± 1.2
Room Temperature (Light) DMSO7265.7 ± 2.5
37°C (Dark) Cell Culture Media (pH 7.4)2490.3 ± 1.8
37°C (Dark) Cell Culture Media (pH 7.4)4881.5 ± 2.1
37°C (Dark) Cell Culture Media (pH 7.4)7272.9 ± 3.0
37°C (Dark) Acidic Buffer (pH 5.0)2455.4 ± 4.2

Table 2: IC50 Values of this compound in Different Assay Buffers

Assay Buffer Component pH IC50 (nM)
Standard Buffer 7.515.2 ± 1.1
Low pH Buffer 6.545.8 ± 3.5
High pH Buffer 8.514.9 ± 0.9
Buffer with 0.01% H2O2 7.532.1 ± 2.8

V. Visualizations

degradation_pathway This compound This compound Oxidized_Product Oxidized_Product This compound->Oxidized_Product Oxidizing Agents Hydrolyzed_Product Hydrolyzed_Product This compound->Hydrolyzed_Product Acidic pH Photolytic_Product Photolytic_Product This compound->Photolytic_Product Light Exposure experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock in DMSO Working_Solution Dilute in Media Stock_Solution->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment Incubation Incubate (Light Protected) Cell_Treatment->Incubation Data_Collection Collect Data Incubation->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis troubleshooting_logic Start Inconsistent Results? Check_Reagents Check Reagent Stability Start->Check_Reagents Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Solubility Verify this compound Solubility Check_Reagents->Check_Solubility Check_Stability Perform Stability Assay Check_Solubility->Check_Stability

References

Troubleshooting unexpected Solpecainol electrophysiology results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solpecainol Electrophysiology

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected electrophysiology results. This compound is a novel and potent blocker of the cardiac fast sodium channel, NaV1.5, intended for use as an antiarrhythmic agent. This guide provides answers to frequently asked questions, detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured IC50 for NaV1.5 block with this compound varies significantly between experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors related to both the compound's properties and experimental conditions.

  • Compound Stability and Solubility: this compound has limited solubility in aqueous solutions and can be prone to precipitation, especially at higher concentrations or after freeze-thaw cycles.[1][2] Ensure your stock solution is fully dissolved and prepare fresh dilutions for each experiment. It is best to use freshly prepared solutions.[3]

  • Use-Dependency: The blocking action of this compound on NaV1.5 channels is use-dependent. This means the degree of block is influenced by the frequency and voltage of the stimulation protocol. Ensure you are using a consistent and appropriate pacing protocol to observe the expected effects.[3]

  • Experimental Conditions: Variations in temperature, pH, or the composition of your recording solutions can alter the potency of this compound. Maintain consistent experimental parameters to ensure reproducibility. Changes in temperature, for example, can affect pipette tip size and, consequently, recording stability.[4]

Q2: I'm observing a paradoxical prolongation of the action potential duration (APD) at high concentrations of this compound. Isn't it supposed to be a sodium channel blocker?

A2: While this compound's primary target is the NaV1.5 channel, it can exhibit off-target effects at higher concentrations, which may explain the observed APD prolongation.

  • Off-Target hERG Block: At concentrations exceeding the typical IC50 for NaV1.5, this compound has been shown to block the hERG (IKr) potassium channel. Inhibition of this critical repolarizing current can lead to a significant prolongation of the action potential, masking the effects of sodium channel blockade.

  • Concentration-Response Relationship: It is crucial to perform a careful dose-response analysis to distinguish between the on-target and off-target effects of this compound.

Q3: The effect of this compound seems to diminish over the course of a long experiment. Why is this happening?

A3: A diminishing effect of this compound during a prolonged experiment can be attributed to several factors.

  • Compound Adsorption: this compound may adsorb to the tubing of the perfusion system, leading to a gradual decrease in the effective concentration reaching the cells.

  • Recording Instability: A decline in the quality of the whole-cell patch configuration, such as a decrease in seal resistance, can lead to a reduction in the measured drug effect.

  • Cellular Health: The health of the cells being recorded can decline over time, leading to changes in ion channel expression and function, which could alter the apparent effect of the drug.

Q4: I observed a precipitate in my this compound stock solution after thawing. Is it still usable?

A4: It is not recommended to use a stock solution of this compound that contains a precipitate.

  • Solubility Issues: The formation of a precipitate indicates that the compound is no longer fully dissolved, which will lead to an inaccurate final concentration in your experiments.

  • Proper Handling: To avoid precipitation, it is recommended to prepare fresh solutions daily. If storage is necessary, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. Before use, gently warm the aliquot to room temperature and ensure it is fully dissolved.

Data Presentation

Table 1: this compound IC50 Values on Key Cardiac Ion Channels

Ion ChannelCell LineTemperature (°C)IC50 (µM)
NaV1.5HEK293221.2
hERG (IKr)CHO3515.7
CaV1.2 (ICa,L)tsA20122> 50

Table 2: Recommended Storage and Handling of this compound

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage Temperature -20°C (short-term), -80°C (long-term)
Freeze-Thaw Cycles Minimize to < 3 cycles
Working Solution Prepare fresh daily from stock

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.5 Currents

  • Cell Culture: Use HEK293 cells stably expressing human NaV1.5. Culture cells to 70-80% confluency before experiments.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration with a seal resistance >1 GΩ.

    • Hold cells at a potential of -120 mV.

    • Elicit NaV1.5 currents using a 500 ms depolarizing step to -20 mV.

    • Apply this compound via a rapid perfusion system.

Protocol 2: Action Potential Recording in Isolated Cardiomyocytes

  • Cell Isolation: Isolate ventricular myocytes from adult guinea pigs using enzymatic digestion.

  • Solutions:

    • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Use the perforated patch-clamp technique with amphotericin B to maintain the intracellular environment.

    • Record action potentials in current-clamp mode.

    • Pace cells at a frequency of 1 Hz to ensure steady-state conditions before drug application.

Visual Troubleshooting Guides

G Troubleshooting Inconsistent IC50 Values for this compound start Inconsistent IC50 Results q1 Is the this compound solution clear and freshly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stimulation protocol (frequency/voltage) consistent? a1_yes->q2 sol_precipitate Prepare fresh solution. Aliquot stock to minimize freeze-thaw cycles. a1_no->sol_precipitate sol_precipitate->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are experimental conditions (temp, pH) stable? a2_yes->q3 protocol_std Standardize stimulation protocol to account for use-dependency. a2_no->protocol_std protocol_std->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consistent IC50 Results a3_yes->end_node env_control Calibrate and monitor experimental equipment. Ensure solution buffer capacity is adequate. a3_no->env_control env_control->q3

Caption: Troubleshooting workflow for inconsistent IC50 values.

G This compound Signaling Pathway and Off-Target Effects This compound This compound nav15 NaV1.5 Channel This compound->nav15 Primary Target (High Affinity Block) herg hERG Channel This compound->herg Off-Target (Low Affinity Block) inward_na Inward Na+ Current (Phase 0 Depolarization) nav15->inward_na Inhibits outward_k Outward K+ Current (Repolarization) herg->outward_k Inhibits apd Action Potential Duration (APD) inward_na->apd Shortens APD outward_k->apd Prolongs APD G Workflow for this compound Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make 10 mM stock weigh->dissolve check_dissolution Vortex and visually inspect for full dissolution dissolve->check_dissolution q_dissolved Is it fully dissolved? check_dissolution->q_dissolved sonicate Briefly sonicate q_dissolved->sonicate No aliquot Aliquot into single-use volumes q_dissolved->aliquot Yes sonicate->check_dissolution store Store at -20°C (short-term) or -80°C (long-term) aliquot->store prepare_working On day of experiment, thaw one aliquot store->prepare_working dilute Dilute to final concentration in external recording solution prepare_working->dilute end Ready for Use dilute->end

References

Optimizing Solpecainol concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Solpecainol" is scarce in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for optimizing the concentration of a hypothetical novel anti-arrhythmic agent. The experimental protocols, data, and signaling pathways presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended starting concentration for in vitro experiments? For a novel compound, a wide range of concentrations should be tested initially. A common starting point is a logarithmic dilution series from 1 nM to 100 µM to determine the dose-response curve.
2. How can I determine the optimal incubation time for my experiments? The optimal incubation time depends on the specific assay and the expected mechanism of action. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to identify the point of maximum effect before significant cytotoxicity occurs.
3. What solvents can be used to dissolve the compound? The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro studies. It is crucial to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced artifacts. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
4. How do I assess the cytotoxic effects of the compound? Cytotoxicity should be evaluated in parallel with therapeutic effect assays. Standard methods include MTT, LDH, or live/dead cell staining assays. This helps to identify a therapeutic window where the compound is effective without causing significant cell death.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Pipetting errors- Cell passage number variability- Reagent degradation- Inconsistent incubation times- Use calibrated pipettes and proper technique.- Use cells within a narrow passage number range.- Prepare fresh reagents and store them properly.- Ensure precise timing for all experimental steps.
High background noise in assays - Suboptimal antibody concentration- Insufficient washing steps- Autofluorescence of the compound- Titrate antibodies to determine the optimal concentration.- Increase the number and duration of washing steps.- Include a compound-only control to measure autofluorescence.
No observable effect of the compound - Incorrect concentration range- Compound instability- Inappropriate assay for the target- Test a broader range of concentrations, including higher doses.- Verify the stability of the compound in your experimental conditions.- Ensure the chosen assay is suitable for detecting the expected biological activity.
Precipitation of the compound in culture medium - Poor solubility of the compound- Saturation of the solvent- Test alternative solvents or use a lower stock concentration.- Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a hypothetical signaling pathway that could be modulated by an anti-arrhythmic agent and a general experimental workflow for its evaluation.

G Compound Hypothetical Anti-arrhythmic Agent NaChannel Voltage-gated Sodium Channel Compound->NaChannel Inhibition CaChannel L-type Calcium Channel Compound->CaChannel Inhibition NaInflux Na+ Influx NaChannel->NaInflux CaInflux Ca2+ Influx CaChannel->CaInflux Depolarization Membrane Depolarization NaInflux->Depolarization ActionPotential Action Potential Duration CaInflux->ActionPotential Depolarization->ActionPotential Arrhythmia Arrhythmia ActionPotential->Arrhythmia Modulation

Caption: Hypothetical signaling pathway for an anti-arrhythmic agent.

G Start Start: Compound Synthesis and Characterization InVitro In Vitro Screening: - Dose-response assays - Cytotoxicity testing Start->InVitro Electrophysiology Electrophysiological Studies: - Patch-clamp analysis - Action potential duration InVitro->Electrophysiology DataAnalysis Data Analysis: - IC50/EC50 determination - Statistical analysis Electrophysiology->DataAnalysis DataAnalysis->InVitro Refine concentration range Optimization Concentration Optimization DataAnalysis->Optimization End Proceed to In Vivo Models Optimization->End

Caption: Experimental workflow for optimizing compound concentration.

Technical Support Center: Addressing Off-Target Effects of Solpecainol in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects of Solpecainol is not extensively available in the public domain. This guide provides a comprehensive framework and best practices for identifying, validating, and mitigating potential off-target effects of a compound like this compound, based on established methodologies for small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. For a compound like this compound, which is classified as an anti-anginal and anti-arrhythmic agent, off-target interactions can lead to a variety of unintended cellular consequences. These can range from confounding experimental results and misinterpretation of the compound's mechanism of action to overt cellular toxicity. In drug development, identifying and understanding off-target effects is critical for predicting potential side effects and ensuring the safety and efficacy of a therapeutic candidate. For researchers, it is crucial for the validity of their scientific findings.

Q2: My cells are showing an unexpected phenotype after this compound treatment. How do I begin to investigate if this is due to an off-target effect?

A2: A multi-pronged approach is recommended to dissect on-target versus off-target effects. The initial steps should involve:

  • Dose-Response Analysis: Determine the concentration range over which the unexpected phenotype is observed and compare it to the concentration required for the expected on-target activity. A significant separation between these two concentrations may suggest an off-target effect.

  • Target Engagement: Confirm that this compound is engaging with its intended target in your specific cell line at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

  • Literature and Database Review: Although specific data for this compound is limited, it is good practice to search databases like ChEMBL and PubChem for any known or predicted targets.

  • Control Experiments: Include structurally similar but inactive analogs of this compound if available. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis of a specific on-target or off-target interaction.

Q3: What are the key experimental approaches to identify the specific off-targets of this compound?

A3: Several unbiased and targeted methods can be used to identify potential off-target proteins:

  • In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[1]

  • Broad-Spectrum Kinase Profiling: Since many drugs have off-target effects on kinases, screening this compound against a large panel of kinases can identify unintended inhibitory activity.[2][3]

  • Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound or chemical proteomics can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.

  • Phenotypic Screening with Genetic Perturbation: Using CRISPR-Cas9 or siRNA libraries to systematically knock down or knock out genes can help identify which protein, when absent, rescues the off-target phenotype induced by this compound.[4]

Troubleshooting Guides

Issue 1: Observed cytotoxicity at concentrations expected to be selective for the on-target.

Possible Cause Troubleshooting Step
Potent off-target inhibition of a critical protein. 1. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify any potent off-target inhibition. 2. Validate Off-Target Engagement: Use CETSA or Western blot to confirm that this compound engages with the identified off-target(s) at cytotoxic concentrations in your cell line.[2] 3. Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target to see if it alleviates the cytotoxicity.
Compound instability or degradation leading to toxic byproducts. 1. Assess Compound Stability: Use analytical methods like HPLC to assess the stability of this compound in your cell culture medium over the course of the experiment. 2. Test Degradation Products: If degradation is observed, test the effects of the identified degradation products on your cells.
Cell line-specific sensitivity. 1. Test in Multiple Cell Lines: Compare the cytotoxic profile of this compound across a panel of different cell lines. 2. Characterize Cell Lines: Analyze the expression levels of the intended target and any identified off-targets in the sensitive versus resistant cell lines.

Issue 2: Discrepancy between the expected and observed downstream signaling.

Possible Cause Troubleshooting Step
Inhibition of an upstream or parallel signaling pathway. 1. Phospho-Proteomics: Perform a global phospho-proteomics experiment to identify unexpected changes in signaling pathways upon this compound treatment. 2. Pathway Analysis: Use bioinformatics tools to analyze the proteomics data and identify affected pathways. 3. Western Blot Validation: Validate the key altered phosphorylation events using pathway-specific antibodies.
Activation of a feedback loop. 1. Time-Course Experiment: Perform a time-course analysis of the downstream signaling events to observe the dynamics of the response. 2. Inhibit Feedback Components: If a feedback loop is suspected, use additional inhibitors to block the feedback pathway and observe the effect on the primary signaling event.
Retroactivity in the signaling cascade. 1. Computational Modeling: Use computational models of the signaling pathway to simulate the effects of inhibitor binding and retroactivity. 2. Upstream Component Analysis: Measure the activity or state of components upstream of the intended target to see if they are affected by the downstream inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another set with vehicle control (e.g., DMSO) for a specified time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service or an in-house platform.

  • Assay Performance: The service will typically perform in vitro kinase activity assays using a large panel of purified recombinant kinases (e.g., >400 kinases). The activity is measured in the presence and absence of this compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results are typically provided as a list of kinases and their corresponding inhibition values.

  • Hit Validation: "Hits" (kinases inhibited above a certain threshold, e.g., >50%) should be validated through secondary assays, such as determining the IC50 value in vitro and confirming engagement in a cellular context.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Off-Target Identification cluster_3 Validation and Mitigation phenotype Unexpected Phenotype dose_response Dose-Response Analysis phenotype->dose_response target_engagement Target Engagement (CETSA) phenotype->target_engagement controls Control Compounds phenotype->controls in_silico In Silico Prediction dose_response->in_silico genetic_screen CRISPR/siRNA Screen dose_response->genetic_screen kinome_scan Kinome Profiling target_engagement->kinome_scan proteomics Affinity Proteomics controls->proteomics validation Validate Hits (Western, CETSA) in_silico->validation kinome_scan->validation proteomics->validation genetic_screen->validation rescue Rescue Experiments validation->rescue analog Test Analogs validation->analog

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade A Upstream Kinase A B Intended Target B A->B Activates C Downstream Effector C B->C Activates F Unexpected Phenotype C->F Leads to D Off-Target Kinase D E Parallel Pathway Effector E D->E Activates E->F Contributes to This compound This compound This compound->B Inhibits (On-Target) This compound->D Inhibits (Off-Target)

Caption: On-target vs. off-target effects on signaling pathways.

References

Improving the yield of Solpecainol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Solpecainol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. The synthesis of this compound is a two-step process analogous to the classic synthesis of Lidocaine.

Overall Reaction Scheme:

  • Step 1 (Amidation): 2,6-Dimethylaniline is acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate S-1).

  • Step 2 (Alkylation): Intermediate S-1 undergoes nucleophilic substitution with diethylamine to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of this compound? A1: A well-optimized, two-step synthesis can achieve an overall yield of 70% or higher.[1] The first step, amidation, typically proceeds with a higher yield (85-95%) than the second, the alkylation step.[2][3]

Q2: What are the most critical parameters affecting the yield in Step 1 (Amidation)? A2: The most critical parameters are the purity of the starting materials (2,6-dimethylaniline and chloroacetyl chloride), solvent choice, and temperature control.[3][4] Anilines can be poor nucleophiles, especially with steric hindrance, making the reactivity of the acylating agent crucial. Using a non-acidic, aprotic solvent like THF or Ethyl Acetate can significantly improve yields compared to traditional solvents like acetic acid which can protonate the aniline.

Q3: Why is an excess of diethylamine used in Step 2 (Alkylation)? A3: An excess of diethylamine (typically 2-3 molar equivalents) is used for two primary reasons. First, it acts as both the nucleophile and a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the diethylamine, which would render it non-nucleophilic. Second, using an excess of the amine nucleophile favors the desired mono-alkylation product and drives the reaction to completion.

Q4: My final product is an oil, but I expected a solid. What should I do? A4: this compound as a free base can be an oil or a low-melting solid. Purification is often challenging. For easier handling, purification, and to obtain a stable crystalline solid, it is common to convert the final product to a salt, such as the bisulfate or hydrochloride salt.

Q5: How can I best purify the final this compound product? A5: Purification of tertiary amines like this compound can be challenging due to their basic nature, which can cause issues with standard silica gel chromatography. Techniques include:

  • Acid-base extraction: Use a buffer or dilute acid to wash the crude product, which protonates the amine and pulls it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted.

  • Amine-functionalized silica: For chromatography, using an amine-treated stationary phase can prevent the product from sticking to the column.

  • Crystallization of a salt: Converting the free base to a salt often yields a highly pure, crystalline solid that can be easily filtered.

Troubleshooting Guides

Problem Area 1: Low Yield in Step 1 (Amidation Reaction)

Q: My yield of Intermediate S-1 is consistently below 70%. What are the likely causes and solutions?

Potential CauseRecommended Solution
Protonation of Starting Amine The use of acidic solvents like glacial acetic acid can protonate the 2,6-dimethylaniline, reducing its nucleophilicity. Solution: Switch to a non-protic solvent such as Toluene, Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc). If an acidic solvent must be used, add a non-nucleophilic base like sodium acetate to buffer the reaction.
Impure Reagents Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming chloroacetic acid. 2,6-Dimethylaniline can oxidize and darken on storage. Solution: Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried before use.
Side Reactions At elevated temperatures, side reactions can occur. The aniline is a relatively poor nucleophile and may not react efficiently if conditions are not optimal. Solution: Maintain a low to moderate reaction temperature (e.g., 40–50°C). Ensure efficient stirring.
Inefficient Product Isolation The product may not fully precipitate from the reaction mixture upon quenching. Solution: After quenching with a sodium acetate solution, cool the mixture thoroughly in an ice bath for at least 10-15 minutes to maximize precipitation before vacuum filtration.
Problem Area 2: Low Yield or Incomplete Reaction in Step 2 (Alkylation)

Q: The conversion of Intermediate S-1 to this compound is sluggish or stalls, resulting in a low yield. How can I fix this?

Potential CauseRecommended Solution
Insufficient Base The reaction generates HCl, which protonates the diethylamine nucleophile, rendering it inactive. Solution: Use at least 2, and preferably 3, molar equivalents of diethylamine to serve as both the nucleophile and the acid scavenger.
Low Reaction Temperature While higher temperatures can promote side reactions, too low a temperature will significantly slow down the desired SN2 reaction. Solution: Reflux the reaction mixture in a suitable solvent like toluene (boiling point ~111°C) to ensure a sufficient reaction rate. Monitor the reaction progress by TLC.
Inappropriate Solvent The choice of solvent is critical for SN2 reactions. Solution: Toluene is a common and effective solvent. Polar aprotic solvents like DMF or acetonitrile can also be effective as they solvate ions well without deactivating the nucleophile.
Steric Hindrance The electrophilic carbon in Intermediate S-1 is sterically hindered, which can slow the reaction. Solution: Ensure adequate reaction time (e.g., 90 minutes or more) at reflux temperature. Monitor by TLC until the starting material is consumed.
Problem Area 3: Product Purification and Isolation

Q: I have a crude product mixture that is difficult to purify. What strategies can I use?

Potential CauseRecommended Solution
Product Tailing on Silica Gel Tertiary amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and product loss. Solution: Neutralize the silica by pre-treating the column with a solvent system containing a small amount of an amine base like triethylamine (e.g., 0.5-1%). Alternatively, use an amine-functionalized silica column.
Emulsion During Workup Emulsions can form during the acid-base extraction of the amine product, making layer separation difficult. Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
Unreacted Diethylamine Excess diethylamine must be removed from the final product. Solution: During the workup, wash the organic layer multiple times with water to remove the water-soluble diethylamine.
Difficulty Obtaining a Solid The free base of this compound may be an oil, which is harder to handle and purify than a solid. Solution: Dissolve the purified free base in a solvent like ether and add an acid (e.g., sulfuric acid in ethanol) to precipitate the corresponding salt, which is typically a stable, crystalline solid that can be easily collected by filtration.

Data Summary Tables

Table 1: Effect of Solvent on the Yield of Intermediate S-1

SolventSolvent TypeTypical Yield (%)Notes
Glacial Acetic AcidProtic, Acidic20-40Traditional solvent; low yield due to protonation of aniline.
EthanolProtic, Neutral30-60Low yield due to potential side reaction (ester formation).
AcetoneAprotic, Polar45-68Potential for side reactions (imine/enamine formation).
Ethyl Acetate (EtOAc)Aprotic, Polar70-95Good yields, clean reaction profile.
Tetrahydrofuran (THF)Aprotic, Polar75-90Excellent yields, clean reaction profile.

Table 2: Troubleshooting Summary for Step 2 (Alkylation)

IssueParameterRecommendationExpected Outcome
Low ConversionStoichiometryIncrease diethylamine to 3.0 eq.Acts as both nucleophile and base, driving reaction forward.
Slow Reaction RateTemperatureReflux in toluene (~111 °C).Overcomes activation energy for SN2 reaction.
Impure ProductWorkupWash organic layer 5-6 times with H₂O.Removes excess diethylamine.
Isolation DifficultyFinal FormConvert to a bisulfate salt.Yields a stable, crystalline solid.

Key Experimental Protocols

Protocol 1: Synthesis of Intermediate S-1 (2-chloro-N-(2,6-dimethylphenyl)acetamide)
  • In a 250 mL Erlenmeyer flask, dissolve 7.0 g of 2,6-dimethylaniline in 50 mL of tetrahydrofuran (THF).

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant stirring, add 7.2 g (5.2 mL) of chloroacetyl chloride to the solution.

  • After the addition is complete, remove the ice bath and warm the solution gently on a steam bath to 40-50°C for 10 minutes.

  • Add a solution of 1.0 g of sodium acetate in 100 mL of water to the reaction mixture to quench the reaction and precipitate the product.

  • Cool the mixture thoroughly in an ice bath for 15 minutes.

  • Collect the white, solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold water and allow it to air dry. A typical yield is 85-90%.

Protocol 2: Synthesis of this compound (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
  • Place all of the dried Intermediate S-1 from the previous step into a 100 mL round-bottom flask.

  • Add 25 mL of toluene and three molar equivalents of diethylamine (relative to the starting amount of Intermediate S-1).

  • Add a few boiling stones and fit the flask with a reflux condenser.

  • Heat the mixture to a vigorous reflux and maintain for 90 minutes. Monitor the reaction by TLC (3:1 Ethyl Acetate:Hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with 20 mL portions of 3 M HCl, followed by six 10 mL portions of water to remove unreacted diethylamine.

  • Dry the organic layer over anhydrous sodium carbonate, filter, and remove the toluene solvent using a rotary evaporator to yield crude this compound as an oil.

Visualizations

This compound Synthesis Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Alkylation 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate S-1 Intermediate S-1 2,6-Dimethylaniline->Intermediate S-1 + Chloroacetyl Chloride (Solvent: THF) This compound This compound Intermediate S-1->this compound + Diethylamine (3 eq.) (Solvent: Toluene, Reflux) Chloroacetyl Chloride Chloroacetyl Chloride Diethylamine Diethylamine

Caption: Two-step synthesis pathway for this compound.

Troubleshooting Low Yield Start Low Yield Observed Step1 Step 1 (Amidation)? Start->Step1 Step2 Step 2 (Alkylation)? Start->Step2 Solvent Check Solvent (Is it aprotic?) Step1->Solvent Yes Reagents Check Reagent Purity (Use fresh reagents) Step1->Reagents Yes Stoichiometry Check Stoichiometry (Use 3 eq. Diethylamine) Step2->Stoichiometry Yes Temp Check Temperature (Refluxing?) Step2->Temp Yes End Yield Improved Solvent->End Reagents->End Stoichiometry->End Temp->End

Caption: Logical workflow for troubleshooting low yields.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product Amidation Step 1: Amidation Alkylation Step 2: Alkylation Amidation->Alkylation Extraction Acid-Base Extraction Alkylation->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Salt Salt Formation Evaporation->Salt Final Pure this compound (as salt) Salt->Final

References

Technical Support Center: Minimizing Solpecainol Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate interference caused by Solpecainol in your fluorescent assays, ensuring the accuracy and reliability of your experimental data.

Understanding this compound Interference

This compound, an anti-anginal and anti-arrhythmic agent, possesses a chemical structure with the potential to interfere with fluorescence-based assays. Its aromatic rings and functional groups may lead to intrinsic fluorescence (autofluorescence) or quenching of the fluorescent signal from your assay's probes. This interference can lead to false positives or false negatives, compromising your results.

Key Structural Features of this compound Potentially Contributing to Interference:

  • Phenyl and Phenoxy Groups: These aromatic moieties are known to absorb ultraviolet (UV) light and can exhibit fluorescence.

  • Amino Alcohol Moiety: While less likely to be strongly fluorescent on its own, its interaction with the aromatic rings can influence the overall spectral properties.

Based on the analysis of its structural components, this compound is predicted to have an excitation maximum in the UV range (approximately 270-280 nm) and an emission maximum in the near-UV to blue region of the spectrum (approximately 300-350 nm). This predicted spectral profile is crucial for designing strategies to minimize its interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can interfere with my fluorescent assay?

A1: this compound can interfere through two main mechanisms:

  • Autofluorescence: this compound itself may fluoresce when excited by the light source of your plate reader, adding to the total measured signal and potentially masking the true signal from your assay. This can lead to false-positive results.

  • Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the measured signal. This can be mistaken for inhibition in the assay, resulting in false-positive inhibitor identification.

Q2: How can I determine if this compound is interfering in my assay?

A2: A simple control experiment is the most effective way to detect interference. Prepare wells containing all assay components, including this compound at the desired concentration, but omitting the biological target (e.g., enzyme or cells). If you observe a significant signal in these wells, it is likely due to this compound's autofluorescence. To check for quenching, compare the signal of your assay's fluorophore with and without this compound. A decrease in signal in the presence of this compound suggests quenching.

Q3: Can I predict the likelihood of interference before running my assay?

A3: While experimental confirmation is always necessary, you can make an educated guess based on the spectral properties of your assay's fluorophore and the predicted properties of this compound. If the excitation and emission spectra of your fluorophore overlap significantly with the predicted absorbance and emission of this compound (Excitation ~270-280 nm, Emission ~300-350 nm), the probability of interference is high.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound interference.

Problem 1: Unusually High Background Fluorescence

Possible Cause: Autofluorescence of this compound.

Solutions:

  • Run a "this compound-only" control: Prepare wells with buffer and this compound at the same concentration used in the assay. Subtract this background fluorescence from your experimental wells.

  • Perform a Spectral Scan: Measure the excitation and emission spectra of this compound to confirm its fluorescent properties.

  • Switch to a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths further away from this compound's fluorescence profile (e.g., in the green, red, or far-red spectrum).

  • Utilize Time-Resolved Fluorescence (TRF): TRF assays introduce a delay between excitation and detection, allowing the short-lived autofluorescence of compounds like this compound to decay before measurement.

Problem 2: Unexpected Decrease in Fluorescence Signal

Possible Cause: Quenching by this compound.

Solutions:

  • Run a Quenching Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A concentration-dependent decrease in fluorescence confirms quenching.

  • Reduce this compound Concentration: If experimentally feasible, lower the concentration of this compound to minimize quenching effects.

  • Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.

  • Modify Assay Format: If possible, switch to a different detection method that is less susceptible to compound interference, such as luminescence or absorbance-based assays.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence
  • Plate Setup: In a microplate (preferably black with a clear bottom), add assay buffer to a set of wells.

  • Compound Addition: Add a serial dilution of this compound to the wells. Include wells with buffer only as a blank.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Measurement: Read the fluorescence at the excitation and emission wavelengths of your primary assay fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing this compound-Induced Quenching
  • Plate Setup: In a microplate, add your assay's fluorophore at the working concentration to a set of wells.

  • Compound Addition: Add a serial dilution of this compound to these wells. Include control wells with the fluorophore and assay buffer only.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Measurement: Read the fluorescence at the optimal excitation and emission wavelengths for your fluorophore.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound

This compound Concentration (µM)Average Fluorescence Units (RFU)
10015,000
507,500
253,750
12.51,875
6.25930
0 (Buffer)100

Table 2: Hypothetical Quenching Data for this compound on a Green Fluorophore

This compound Concentration (µM)Average Fluorescence Units (RFU)% Quenching
10020,00080%
5040,00060%
2560,00040%
12.580,00020%
6.2590,00010%
0 (Fluorophore only)100,0000%

Visualizations

Interference_Troubleshooting_Workflow start Start: Unexpected Assay Result control_exp Run 'this compound-only' and Quenching Controls start->control_exp autofluorescence High Signal in 'this compound-only' Control? control_exp->autofluorescence quenching Low Signal in Quenching Control? autofluorescence->quenching No is_autofluorescence Autofluorescence Confirmed autofluorescence->is_autofluorescence Yes no_interference No Significant Change: Interference Unlikely quenching->no_interference No is_quenching Quenching Confirmed quenching->is_quenching Yes mitigation_af Mitigation Strategies for Autofluorescence: - Background Subtraction - Red-Shifted Fluorophore - TRF is_autofluorescence->mitigation_af mitigation_q Mitigation Strategies for Quenching: - Lower [this compound] - Change Fluorophore - Change Assay Format is_quenching->mitigation_q

Caption: Troubleshooting workflow for this compound interference.

Spectral_Overlap_Concept cluster_this compound This compound cluster_fluorophore Fluorophore sol_abs Absorbance Spectrum (~270-280 nm) fluo_ex Excitation Spectrum sol_abs->fluo_ex Overlap causes Inner Filter Effect (Quenching) sol_em Emission Spectrum (~300-350 nm) fluo_em Emission Spectrum sol_em->fluo_em Overlap causes Autofluorescence Interference

Caption: Spectral overlap concept for interference.

Mitigation_Logic interference Interference Identified spectral_separation Spectral Separation interference->spectral_separation temporal_separation Temporal Separation interference->temporal_separation change_detection Change Detection Method interference->change_detection red_shift Use Red-Shifted Fluorophore spectral_separation->red_shift trf Use Time-Resolved Fluorescence (TRF) temporal_separation->trf non_fluorescent Switch to Luminescence or Absorbance Assay change_detection->non_fluorescent

Caption: Logic for selecting a mitigation strategy.

Refining dosage of Solpecainol to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solpecainol

An Investigational Kinase Inhibitor

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide clear, actionable guidance on refining the dosage of this compound to minimize cytotoxicity while maintaining therapeutic efficacy. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, investigational small molecule inhibitor of the SOL-1 tyrosine kinase, a critical component of a signaling pathway implicated in the proliferation and survival of specific cancer cell lines. Its primary mechanism involves competitive binding at the ATP-binding site of the SOL-1 kinase, thereby inhibiting downstream signaling required for cell growth. However, like many kinase inhibitors, it can produce undesirable off-target effects.[1][2]

Q2: What is the primary cause of this compound-induced cytotoxicity?

A2: Pre-clinical data suggest that the cytotoxicity of this compound stems from off-target inhibition of essential cellular kinases that share structural homology with the SOL-1 ATP-binding site. This non-specific binding can disrupt normal cellular processes, leading to apoptosis or necrosis in both cancerous and non-cancerous cells.[3][4] Understanding and mitigating these off-target effects is crucial for therapeutic development.

Q3: What are the key metrics for assessing the therapeutic window of this compound?

A3: The therapeutic window is determined by comparing the half-maximal inhibitory concentration (IC50) against the target (SOL-1 kinase activity or cancer cell proliferation) with the half-maximal cytotoxic concentration (CC50) in non-target or healthy cell lines.[5] The ratio of these two values (CC50/IC50) provides the Selectivity Index (SI), a critical measure of the drug's therapeutic potential. A higher SI is desirable.

Q4: Which in vitro assays are recommended for evaluating this compound's cytotoxicity?

A4: A multi-assay approach is recommended:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. They are useful for initial high-throughput screening.

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing detailed mechanistic insights into the mode of cell death.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations, Including Low Doses

  • Possible Cause 1: Solvent Toxicity

    • Explanation: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (often >0.5%).

    • Troubleshooting Tip: Always run a vehicle-only control (cells treated with the same final concentration of DMSO as the highest drug dose). Ensure the final DMSO concentration in your culture medium is non-toxic for your specific cell line, typically below 0.1%.

  • Possible Cause 2: High Cell Line Sensitivity

    • Explanation: The cell line you are using may be exceptionally sensitive to the off-target effects of this compound.

    • Troubleshooting Tip: Test this compound on a panel of different cell lines, including both target (SOL-1 positive) and non-target (SOL-1 negative) lines, to establish a cytotoxicity profile. This will help determine if the observed effect is specific or general.

  • Possible Cause 3: Contamination

    • Explanation: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can compromise cell health and lead to widespread cell death, confounding your results.

    • Troubleshooting Tip: Regularly test your cell cultures for mycoplasma. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.

Issue 2: Inconsistent or Non-Reproducible IC50/CC50 Values

  • Possible Cause 1: Inconsistent Cell Seeding

    • Explanation: Variability in the number of cells seeded per well will lead to significant differences in assay readouts.

    • Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. Use a calibrated automated cell counter for accuracy.

  • Possible Cause 2: Compound Instability or Degradation

    • Explanation: this compound may be unstable in the culture medium over the course of the experiment, or it may degrade due to repeated freeze-thaw cycles.

    • Troubleshooting Tip: Prepare fresh working dilutions of this compound from a master stock for each experiment. Aliquot the master stock upon receipt to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Assay Interference

    • Explanation: this compound might directly interfere with the assay reagents. For example, it could reduce the MTT reagent itself, leading to a false viability signal.

    • Troubleshooting Tip: Run a cell-free control by adding this compound to the culture medium and assay reagents without cells. This will reveal any direct chemical interactions that could affect the absorbance or fluorescence readout.

Data Presentation: Comparing Efficacy and Cytotoxicity

Effective dosage refinement requires a clear comparison of a compound's desired effect versus its unwanted toxicity. The following tables present simulated data for this compound across different cell lines.

Table 1: this compound IC50 (Anti-proliferative) and CC50 (Cytotoxic) Values

Cell LineTarget StatusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Cancer Line A SOL-1 Positive0.515.030.0
Cancer Line B SOL-1 Positive0.818.222.8
Healthy Fibroblasts SOL-1 Negative> 5025.5N/A
Healthy Keratinocytes SOL-1 Negative> 5031.0N/A

Data are representative. Researchers should determine these values empirically for their specific cell lines.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50/CC50 value using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Dosage Refinement

This diagram outlines the systematic process for determining the optimal therapeutic window for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Optimization A Determine IC50 on Target Cancer Cells B Determine CC50 on Healthy Control Cells A->B Parallel Testing G Calculate Selectivity Index (SI) B->G C Perform Apoptosis Assay (Annexin V/PI) D Perform Necrosis Assay (LDH Release) D->G E Test Dose Fractionation (e.g., multiple low doses) F Assess Combination Therapy (with other agents) E->F Synergy Analysis H Refined Dosage Protocol F->H G->E If SI is low G->H If SI is high

Caption: A logical workflow for refining this compound's in vitro dosage.

Diagram 2: Hypothetical this compound Signaling and Off-Target Effects

This diagram illustrates the intended on-target pathway of this compound and a potential off-target kinase that contributes to cytotoxicity.

G cluster_on_target On-Target Pathway (Cancer Cell) cluster_off_target Off-Target Pathway (Healthy Cell) GF Growth Factor GFR GF Receptor GF->GFR SOL1 SOL-1 Kinase GFR->SOL1 Downstream Downstream Effectors SOL1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HK1 Housekeeping Kinase 1 Essential Essential Cellular Processes HK1->Essential Viability Cell Viability Essential->Viability This compound This compound This compound->SOL1 Inhibition (Desired) This compound->HK1 Inhibition (Cytotoxicity)

Caption: On-target vs. off-target effects of this compound.

Diagram 3: Troubleshooting High Cytotoxicity

This decision tree helps researchers diagnose the cause of unexpectedly high cytotoxicity in their experiments.

G Start High Cytotoxicity Observed CheckVehicle Run Vehicle (Solvent) Control Start->CheckVehicle VehicleToxic Solvent is Toxic CheckVehicle->VehicleToxic Yes CheckContam Check for Contamination CheckVehicle->CheckContam No ReduceSolvent Action: Reduce final solvent concentration (<0.1%) VehicleToxic->ReduceSolvent ContamFound Contamination Detected CheckContam->ContamFound Yes CellSpecific Is cytotoxicity cell-line specific? CheckContam->CellSpecific No DiscardCulture Action: Discard culture, use fresh authenticated cells ContamFound->DiscardCulture OnTarget On-Target Toxicity: High dependency on pathway CellSpecific->OnTarget Yes OffTarget Off-Target Toxicity: True cytotoxicity CellSpecific->OffTarget No

Caption: A troubleshooting flowchart for unexpected cytotoxicity results.

References

Adjusting pH for optimal Solpecainol activity in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solpecainol

Welcome to the technical resource center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you optimize the pH of your buffer systems for maximal this compound activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in an in-vitro assay?

The optimal pH for this compound activity is a balance between its ability to cross the cell membrane (as a neutral species) and its ability to block sodium channels (as a cationic species). Based on its pKa of 8.2, the highest potency in cell-based assays is typically observed in a slightly alkaline buffer environment. We recommend a starting pH of 7.6 to 7.8 for most applications.

Q2: Why is my this compound activity lower than expected at physiological pH (7.4)?

At a pH of 7.4, a significant portion of this compound (pKa = 8.2) will be in its protonated, cationic form. While this is the active form, the neutral form is required to efficiently cross the cell membrane to reach its intracellular target. A lower-than-expected activity at pH 7.4 could indicate that the rate of membrane permeation is the limiting factor. Consider testing a range of slightly more alkaline buffers (e.g., pH 7.6, 7.8, 8.0) to increase the concentration of the membrane-permeable neutral form.

Q3: Can I use a phosphate-buffered saline (PBS) for my experiments with this compound?

While PBS is a common buffer, its buffering capacity is weaker above pH 7.5. For experiments requiring stable pH in the optimal range for this compound (pH 7.6-8.0), we recommend using a buffer with a pKa closer to this range, such as HEPES (pKa ≈ 7.5) or Tricine (pKa ≈ 8.1). This will ensure better pH stability throughout your experiment.

Q4: I observed precipitation after dissolving this compound in my stock buffer. What should I do?

Precipitation can occur if the concentration of the neutral, less soluble form of this compound is too high. This is more likely to happen in buffers with a pH significantly above the pKa (pH > 8.2). We recommend preparing high-concentration stock solutions in an acidic saline solution (e.g., pH 5.0-6.0) where this compound is fully protonated and highly soluble. You can then make final dilutions into your experimental buffer. See the protocol section for detailed steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency / Efficacy Suboptimal pH: The buffer pH is too low, limiting membrane permeability.Increase the pH of the experimental buffer in increments (e.g., from 7.4 to 7.6, then 7.8) to enhance the concentration of the neutral, membrane-permeable species.
Incorrect Buffer System: The chosen buffer (e.g., PBS) has poor buffering capacity at the target pH, leading to pH drift.Switch to a more suitable buffer like HEPES or Tricine that provides stable buffering in the pH 7.6-8.0 range.
High Variability Between Replicates pH Instability: The experimental buffer is not stable, possibly due to cellular metabolism (e.g., CO2 production).Ensure you are using a buffer at an appropriate concentration (e.g., 10-25 mM HEPES). If using a CO2 incubator, ensure your buffer is formulated for it (e.g., contains bicarbonate).
Drug Precipitation in Assay Plate Poor Solubility at Final pH: The final concentration of this compound is too high for the selected alkaline experimental buffer.Lower the final concentration of this compound. Alternatively, add a small percentage of a solubilizing agent like DMSO (ensure it does not affect your assay).
Inconsistent Results Over Time Stock Solution Degradation: The this compound stock solution may be unstable or has been stored improperly.Prepare fresh stock solutions. For storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the relationship between buffer pH, the ionization state of this compound, and its resulting biological activity in a typical patch-clamp assay.

Table 1: pH-Dependent Activity of this compound (IC50)

Buffer pH% Neutral Form% Cationic FormApparent IC50 (µM)
7.29.1%90.9%15.8
7.413.6%86.4%11.2
7.620.0%80.0%6.3
7.8 28.7% 71.3% 4.1
8.038.6%61.4%5.9
8.250.0%50.0%8.4

*Calculated using the Henderson-Hasselbalch equation for a pKa of 8.2.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, high-concentration stock solution of this compound.

  • Materials: this compound HCl powder, 0.9% NaCl solution, 1 M HCl, 1 M NaOH.

  • Procedure:

    • Weigh the desired amount of this compound HCl powder.

    • Dissolve the powder in 0.9% NaCl solution to create a preliminary solution (e.g., 10 mM).

    • Adjust the pH of the solution to ~5.5 using drops of 1 M HCl. This ensures the compound is fully protonated and dissolved.

    • Verify the final concentration.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

    • Store in aliquots at -20°C.

Protocol 2: Determining Optimal pH for this compound Activity
  • Objective: To identify the optimal buffer pH for this compound activity in a cell-based assay.

  • Materials: this compound stock solution, cells expressing target sodium channels, HEPES-buffered saline.

  • Procedure:

    • Prepare a series of HEPES-buffered saline solutions at different pH values (e.g., 7.2, 7.4, 7.6, 7.8, 8.0, 8.2). Adjust the pH carefully using 1 M NaOH or 1 M HCl.

    • Prepare serial dilutions of this compound from your stock solution into each of the pH-adjusted buffers.

    • Culture your cells and prepare them for the assay (e.g., plating for electrophysiology).

    • Apply the different concentrations of this compound in each respective pH buffer to the cells.

    • Measure the inhibition of sodium channel activity using an appropriate method (e.g., patch-clamp electrophysiology).

    • For each pH value, plot the concentration-response curve and calculate the IC50 value.

    • Compare the IC50 values across the different pH conditions to determine the optimal pH (the one yielding the lowest IC50).

Visual Guides

G cluster_workflow Troubleshooting Workflow for Low this compound Activity start Low Activity Observed check_ph Is Buffer pH in Optimal Range (7.6-7.8)? start->check_ph check_buffer Is Buffer System Appropriate (e.g., HEPES)? check_ph->check_buffer Yes adjust_ph ACTION: Adjust pH to 7.6-7.8 check_ph->adjust_ph No check_stock Is Stock Solution Fresh and Correctly Made? check_buffer->check_stock Yes change_buffer ACTION: Switch to HEPES or Tricine Buffer check_buffer->change_buffer No remake_stock ACTION: Prepare Fresh Stock Solution (Protocol 1) check_stock->remake_stock No end_ok Problem Resolved check_stock->end_ok Yes adjust_ph->end_ok change_buffer->end_ok remake_stock->end_ok

Caption: Troubleshooting logic for diagnosing low this compound activity.

G cluster_cell Intracellular S_neutral This compound (Neutral) S_cationic This compound-H+ (Cationic) S_neutral->S_cationic pKa = 8.2 S_neutral_in This compound (Neutral) S_neutral->S_neutral_in Membrane Permeation S_cationic->S_neutral S_cationic_in This compound-H+ (Cationic) S_neutral_in->S_cationic_in Na_channel Na+ Channel (Target) S_cationic_in->Na_channel BLOCKS

Caption: pH-dependent mechanism of this compound action.

G prep_buffers 1. Prepare Buffers (Range: pH 7.2 - 8.2) prep_drug 2. Prepare Drug Dilutions in each pH-specific buffer prep_buffers->prep_drug run_assay 4. Run Assay (e.g., Patch-Clamp) prep_drug->run_assay prep_cells 3. Prepare Cell Culture prep_cells->run_assay analyze 5. Analyze Data (Generate IC50 for each pH) run_assay->analyze compare 6. Compare IC50 Values analyze->compare optimum Optimal pH Identified compare->optimum

Caption: Experimental workflow for determining optimal pH.

Technical Support Center: Managing Variability in Animal Model Response to Solpecainol and Related Anti-Arrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-anginal and anti-arrhythmic agent, Solpecainol. Due to the limited publicly available data on this compound, this guide also incorporates broader principles and common issues encountered with anti-arrhythmic drugs that modulate cardiac ion channels.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an anti-arrhythmic agent like this compound?

A1: While specific data on this compound is limited, anti-arrhythmic agents typically function by modulating the activity of cardiac ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[1][2] This modulation alters the cardiac action potential, affecting parameters like depolarization, repolarization, and refractory periods to control irregular heart rhythms.[3]

Q2: Why am I observing significant variability in the electrocardiogram (ECG) parameters of my animal models after administering this compound?

A2: Variability in ECG response is a common challenge in preclinical cardiac studies. Several factors can contribute to this, including:

  • Genetic Background: Different strains of mice or rats can have inherent differences in ion channel expression and cardiac electrophysiology.[3]

  • Age and Sex: Both age and sex can influence cardiac ion channel function and drug metabolism, leading to varied responses.

  • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters and the effects of anti-arrhythmic drugs.

  • Core Body Temperature: Even minor fluctuations in an animal's body temperature can alter heart rate and ion channel kinetics.

  • Drug Metabolism: Differences in metabolic rates between individual animals can lead to varying plasma concentrations of the drug.

Q3: What are the critical quality control steps before starting an in vivo electrophysiology study with this compound?

A3: To minimize variability, it is crucial to:

  • Acclimatize Animals: Ensure all animals are properly acclimatized to the housing and experimental environment to reduce stress-induced physiological changes.

  • Standardize Procedures: Use a consistent protocol for animal handling, anesthesia administration, and surgical procedures.

  • Calibrate Equipment: Regularly calibrate ECG recording equipment and stimulators to ensure accurate and reproducible measurements.

  • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature throughout the experiment.

Q4: Can the route of administration of this compound affect the experimental outcome?

A4: Yes, the route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the pharmacokinetics of the drug, including its absorption rate and bioavailability. This, in turn, will affect the onset, magnitude, and duration of the observed effects on the heart. Intravenous administration provides the most direct and immediate effect, while oral administration will be subject to absorption and first-pass metabolism.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy ECG Recordings
Potential Cause Troubleshooting Step
Poor Electrode ContactEnsure proper placement and secure attachment of ECG electrodes. Use electrode gel to improve conductivity.
Electrical InterferenceGround the equipment properly. Use a Faraday cage to shield the setup from external electrical noise.
Animal Movement/RespirationEnsure the animal is adequately anesthetized. Use a ventilator for consistent respiration if necessary.
Muscle TremorsMaintain the animal's core body temperature to prevent shivering.
Issue 2: High Variability in Drug Efficacy Between Animals
Potential Cause Troubleshooting Step
Inaccurate DosingDouble-check dose calculations and ensure accurate administration of the drug volume.
Differences in Animal Strain, Age, or SexRecord these variables for each animal and analyze the data for potential correlations. Use animals of a consistent strain, age, and sex within each experimental group.
Variable Drug MetabolismConsider measuring plasma drug concentrations to correlate with the observed pharmacodynamic effects.
Underlying Health Status of AnimalsUse only healthy animals and perform a baseline health screen before the experiment.
Issue 3: Unexpected Pro-arrhythmic Events
Potential Cause Troubleshooting Step
Drug OverdosePerform a dose-response study to identify the optimal therapeutic window.
Interaction with AnestheticsSome anesthetics can have pro-arrhythmic effects or interact with the study drug. Evaluate different anesthetic agents.
Electrolyte ImbalanceEnsure animals have had free access to food and water to maintain normal electrolyte levels.
Myocardial IschemiaIf a surgical model is used, ensure the surgical procedure does not inadvertently cause ischemia.

Experimental Protocols

Protocol 1: In Vivo Electrophysiology Study in a Rodent Model
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heating pad to maintain a core body temperature of 37°C.

  • ECG Recording: Place subcutaneous electrodes for a standard Lead II ECG recording.

  • Catheterization: Introduce a catheter with pacing and recording electrodes into the right jugular vein and advance it to the right atrium and ventricle under ECG guidance.

  • Baseline Measurements: Record baseline intracardiac and surface ECG signals.

  • Drug Administration: Administer this compound via a suitable route (e.g., tail vein catheter).

  • Electrophysiological Pacing: Perform programmed electrical stimulation (PES) protocols to assess parameters such as sinus node recovery time, atrioventricular conduction, and refractory periods.

  • Arrhythmia Induction: Use burst pacing or programmed extrastimuli to assess the susceptibility to induced arrhythmias.

  • Data Analysis: Analyze the recorded ECGs to measure changes in intervals (PR, QRS, QT) and the incidence of arrhythmias.

Protocol 2: Langendorff Perfused Heart (Ex Vivo)
  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes) while recording a baseline ECG.

  • Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.

  • Data Recording: Record changes in heart rate, contractility, and ECG parameters.

  • Pacing Protocols: Pacing electrodes can be placed on the epicardium to assess electrophysiological properties as in the in vivo protocol.

Quantitative Data Summary

Table 1: Expected Effects of a Cardiac Ion Channel Modulator on ECG Parameters

ParameterExpected Change with Na+ Channel BlockerExpected Change with K+ Channel Blocker
PR Interval IncreaseNo significant change
QRS Duration IncreaseNo significant change
QT Interval VariableIncrease
Heart Rate DecreaseVariable

Table 2: Common Animal Models for Arrhythmia Studies

Model Species Arrhythmia Type Induction Method
Acute Ischemia Rat, Rabbit, PigVentricular Tachycardia/FibrillationCoronary Artery Ligation
Chronic Infarct Mouse, Rat, DogVentricular TachycardiaLigation and Reperfusion
Pacing-Induced Rabbit, Dog, GoatAtrial FibrillationRapid Atrial Pacing
Drug-Induced Guinea Pig, RabbitTorsades de PointesK+ Channel Blockers

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_channels Ion Channels AP Cardiac Action Potential Na_channel Na+ Channel (Depolarization) Na_channel->AP Phase 0 Ca_channel Ca2+ Channel (Plateau) Ca_channel->AP Phase 2 K_channel K+ Channel (Repolarization) K_channel->AP Phase 3 This compound This compound (Anti-arrhythmic Agent) This compound->Na_channel Modulates This compound->Ca_channel Modulates This compound->K_channel Modulates

Caption: Hypothetical signaling pathway of an anti-arrhythmic agent like this compound.

Experimental_Workflow start Start: Animal Acclimatization prep Animal Preparation (Anesthesia, Monitoring) start->prep baseline Baseline ECG & Electrophysiology Recording prep->baseline admin Drug Administration (this compound) baseline->admin post_drug Post-Drug ECG & Electrophysiology Recording admin->post_drug arrhythmia Arrhythmia Induction Protocol post_drug->arrhythmia data_analysis Data Analysis (ECG Intervals, Arrhythmia Score) arrhythmia->data_analysis end End of Experiment data_analysis->end

Caption: General experimental workflow for in vivo cardiac electrophysiology studies.

Troubleshooting_Logic start High Variability in Experimental Results check_protocol Review Experimental Protocol & Dosing Calculations start->check_protocol Is the protocol consistent? check_animals Examine Animal Factors (Strain, Age, Sex, Health) start->check_animals Are the animals homogenous? check_env Assess Environmental Factors (Temperature, Anesthesia) start->check_env Is the environment controlled? check_equipment Verify Equipment Calibration & Signal Quality start->check_equipment Is the equipment functioning correctly? outcome1 Identify & Correct Protocol Deviation check_protocol->outcome1 outcome2 Stratify Data by Animal Factors check_animals->outcome2 outcome3 Standardize Environmental Conditions check_env->outcome3 outcome4 Recalibrate or Troubleshoot Equipment check_equipment->outcome4

References

Validation & Comparative

Comparative Efficacy of Solpecainol and Other Class I Antiarrhythmic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Solpecainol is a recognized chemical entity (CAS 68567-30-6) and has been cited as an antiarrhythmic agent, publicly available experimental data detailing its specific mechanism of action, electrophysiological properties, and clinical efficacy is scarce. A 1995 review in Expert Opinion on Investigational Drugs mentions this compound in an overview of antiarrhythmic drug development, but detailed studies are not readily accessible. One chemical supplier notes it as a sodium channel blocker, but this is not yet substantiated by published peer-reviewed data.

Therefore, to fulfill the structural and comparative requirements of this guide, we will proceed by comparing well-characterized representative drugs from each of the three main subclasses of Class I antiarrhythmics. We will then introduce a hypothetical profile for this compound to illustrate how a novel compound could be evaluated against these established agents. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for such comparisons.

Introduction to Class I Antiarrhythmics

Class I antiarrhythmic drugs, according to the Vaughan-Williams classification, primarily act by blocking the fast voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential (Phase 0), which in turn slows the conduction velocity of the electrical impulse through the heart. These drugs are subdivided into three classes (Ia, Ib, and Ic) based on their differing effects on the action potential duration (APD) and their kinetics of binding to and dissociating from the sodium channel.

Comparative Analysis of Representative Class I Antiarrhythmics

This section compares the efficacy and electrophysiological profiles of Quinidine (Class Ia), Lidocaine (Class Ib), and Flecainide (Class Ic), alongside a hypothetical profile for this compound, postulated here as a novel Class Ic agent for illustrative purposes.

Data Presentation
ParameterQuinidine (Class Ia)Lidocaine (Class Ib)Flecainide (Class Ic)This compound (Hypothetical Class Ic)
Primary Mechanism Moderate Na+ channel blockade; K+ channel blockadeWeak Na+ channel blockadePotent Na+ channel blockadePotent and selective Na+ channel blockade
Effect on APD ProlongsShortensNo significant effectNo significant effect
Effect on QRS Duration ProlongsNo significant effectMarkedly prolongsMarkedly prolongs
Dissociation Kinetics IntermediateFastSlowVery Slow
Use-Dependence ModerateWeakStrongStrong
Clinical Efficacy (Representative) Suppression of premature ventricular contractions (PVCs): ~60-70%Termination of ventricular tachycardia (VT) post-MI: ~80-90%Maintenance of sinus rhythm in atrial fibrillation (AF): ~50-60%Hypothetical: Maintenance of sinus rhythm in AF: ~65%
Common Side Effects Cinchonism, proarrhythmia (Torsades de Pointes)Neurological (drowsiness, confusion, seizures)Proarrhythmia (especially in structural heart disease), blurred visionHypothetical: Dizziness, potential for proarrhythmia
Electrophysiological and Clinical Profiles

Quinidine (Class Ia): As a Class Ia agent, quinidine demonstrates intermediate-speed binding to sodium channels and also blocks potassium channels. This dual action leads to a prolongation of the action potential duration and the effective refractory period. While effective in suppressing a range of atrial and ventricular arrhythmias, its use is limited by a significant risk of proarrhythmia, particularly Torsades de Pointes, and other side effects.

Lidocaine (Class Ib): Lidocaine exhibits rapid association and dissociation from sodium channels, making its effects more pronounced in depolarized or rapidly firing tissues, such as in ischemic myocardium. It shortens the action potential duration in ventricular cells. Its primary clinical use is in the acute treatment of ventricular arrhythmias, especially those occurring after a myocardial infarction.

Flecainide (Class Ic): Flecainide is a potent sodium channel blocker with slow dissociation kinetics. This results in a marked slowing of conduction velocity and a significant widening of the QRS complex on an electrocardiogram. It has little effect on the action potential duration. Flecainide is effective for suppressing supraventricular and life-threatening ventricular arrhythmias but is contraindicated in patients with structural heart disease due to an increased risk of proarrhythmic events.

This compound (Hypothetical Profile): For the purpose of this guide, we will hypothesize that this compound is a novel Class Ic antiarrhythmic with very slow dissociation kinetics, leading to potent, use-dependent sodium channel blockade. Its hypothetical profile suggests a high efficacy in maintaining sinus rhythm in patients with atrial fibrillation, with a side-effect profile that requires careful monitoring for proarrhythmic risk, especially in the context of underlying cardiac conditions.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

Objective: To determine the effect of the antiarrhythmic agent on the function of cardiac sodium channels (NaV1.5).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.5 channel are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized potential (-120 mV) and then depolarized to elicit a sodium current. To assess use-dependent block, a train of depolarizing pulses is applied.

  • Drug Application: The antiarrhythmic agent is perfused at various concentrations to determine the concentration-response relationship and the IC50 value.

  • Data Analysis: The peak inward sodium current is measured before and after drug application to quantify the degree of channel blockade. The time constant of recovery from inactivation is also measured to assess the drug's dissociation kinetics.

In Vivo Electrophysiology Study in an Animal Model

Objective: To evaluate the antiarrhythmic efficacy of the drug in a living organism.

Methodology:

  • Animal Model: A validated animal model of arrhythmia, such as a canine model of ventricular tachycardia induced by programmed electrical stimulation, is used.

  • Surgical Preparation: Animals are anesthetized, and electrode catheters are introduced into the heart via peripheral vessels under fluoroscopic guidance.

  • Baseline Measurements: Baseline cardiac electrophysiological parameters, including heart rate, intracardiac intervals (AH, HV), and refractory periods, are recorded.

  • Arrhythmia Induction: A standardized protocol of programmed electrical stimulation is used to induce the target arrhythmia.

  • Drug Administration: The antiarrhythmic agent is administered intravenously at escalating doses.

  • Post-Drug Assessment: The arrhythmia induction protocol is repeated at each dose level to determine the drug's ability to prevent arrhythmia induction. Electrophysiological parameters are re-measured.

  • Data Analysis: The primary endpoint is the non-inducibility of the arrhythmia. Changes in electrophysiological parameters are also analyzed to understand the in vivo mechanism of action.

Mandatory Visualizations

Signaling Pathway of Class I Antiarrhythmics

G Mechanism of Action of Class I Antiarrhythmics cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Na+ Channel (NaV1.5) Na_in Na+ Influx Na_channel->Na_in Depolarization Phase 0 Depolarization Na_in->Depolarization Initiates ClassI Class I Antiarrhythmic Drug ClassI->Na_channel Blocks Conduction Slowed Conduction Velocity Depolarization->Conduction Determines Rate Of

Caption: Mechanism of action for Class I antiarrhythmic drugs.

Experimental Workflow for Efficacy Testing

G Workflow for Preclinical Efficacy Testing of a Novel Antiarrhythmic start Start: Novel Compound Synthesis patch_clamp In Vitro Patch Clamp (Ion Channel Specificity & Kinetics) start->patch_clamp animal_model In Vivo Animal Model (Arrhythmia Induction) patch_clamp->animal_model Promising results efficacy_data Efficacy Data Analysis (Arrhythmia Suppression) animal_model->efficacy_data tox_studies Toxicology & Safety Pharmacology efficacy_data->tox_studies Significant efficacy clinical_trials Phase I Clinical Trials tox_studies->clinical_trials Acceptable safety profile

Lack of Publicly Available Data on Solpecainol's Sodium Channel Blocking Activity Hampers Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Solpecainol's mechanism of action, specifically concerning its sodium channel blocking activity. While classified as an anti-anginal and anti-arrhythmic agent, quantitative experimental data, such as the half-maximal inhibitory concentration (IC50), remains unpublished. This absence of data precludes a direct and objective comparison of this compound's potency and efficacy with other established sodium channel blockers.

To address this gap and provide a framework for future research, this guide presents a comparative analysis of two well-characterized sodium channel blockers, Ranolazine and Lidocaine. The data herein serves as a benchmark for the types of experimental validation required to elucidate the electrophysiological properties of this compound.

Comparative Analysis of Sodium Channel Blockers

The following table summarizes the sodium channel blocking activity of Ranolazine and Lidocaine, highlighting key parameters typically determined through electrophysiological studies.

CompoundSodium Channel SubtypeIC50 (µM)Experimental ConditionSource
RanolazineWild-Type (WT) Cardiac Na+ Channel430Tonic block (0.1 Hz) in HEK293 cells[1]
RanolazineWild-Type (WT) Cardiac Na+ Channel154Use-dependent block (5 Hz) in HEK293 cells[1]
RanolazineR1623Q Mutant Late Na+ Current7.5Tonic block (0.1 Hz) in HEK293 cells[1]
RanolazinerNaV1.5c1100.2 Hz stimulation[2]
LidocaineHeart Na+ Channels563-[3]
LidocaineSkeletal Muscle Na+ Channels1083-
LidocaineNeuronal Na+ Channels935-

Experimental Protocols

The validation of sodium channel blocking activity is predominantly conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the precise measurement of ionic currents across the cell membrane of a single neuron or cardiomyocyte.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade:
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., NaV1.5) are cultured and prepared on glass coverslips.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3 with CsOH.

  • Recording Setup: The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4 with NaOH.

  • Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: The cell membrane potential is held at a negative potential (e.g., -100 mV). Depolarizing voltage steps are then applied to elicit sodium currents. To determine the IC50, a range of drug concentrations is applied to the extracellular solution while repeatedly eliciting sodium currents.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each drug concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in validating sodium channel blocking activity, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cell_culture Culture HEK293 cells expressing NaV1.5 plating Plate cells on coverslips cell_culture->plating giga_seal Form Giga-seal plating->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record baseline Na+ currents whole_cell->record_baseline apply_drug Apply this compound/Comparator record_baseline->apply_drug record_drug_effect Record Na+ currents with drug apply_drug->record_drug_effect measure_current Measure peak current inhibition record_drug_effect->measure_current dose_response Generate Dose-Response Curve measure_current->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Caption: Experimental workflow for validating sodium channel blocking activity.

signaling_pathway cluster_membrane Cell Membrane cluster_action_potential Cardiac Action Potential Na_channel_open Na+ Channel (Open) Na_channel_blocked Na+ Channel (Blocked) Na_channel_open->Na_channel_blocked Inhibition Na_ion_in Na+ Influx Na_channel_open->Na_ion_in No_Na_ion_in No Na+ Influx Na_channel_blocked->No_Na_ion_in Depolarization Phase 0: Rapid Depolarization Na_ion_in->Depolarization Reduced_Depolarization Reduced Rate of Depolarization No_Na_ion_in->Reduced_Depolarization This compound This compound This compound->Na_channel_open Binds to

Caption: Mechanism of sodium channel blockade and its effect on cardiac action potential.

Conclusion

The validation of this compound's sodium channel blocking activity through rigorous electrophysiological studies is a critical next step in understanding its therapeutic potential and safety profile. The experimental framework and comparative data presented in this guide offer a clear path forward for researchers. Until such data becomes available, the clinical use of this compound will be based on its observed anti-arrhythmic effects without a complete understanding of its molecular mechanism of action. Further investigation is strongly encouraged to fully characterize this compound and its place among other sodium channel blocking agents.

References

A Comparative Guide: Sotalol versus Lidocaine for Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on "Solpecainol": An initial search for "this compound" yielded no relevant results in the context of antiarrhythmic drugs for ventricular tachycardia. It is presumed that this may be a typographical error. Based on the therapeutic class and its use in similar clinical settings, this guide will provide a comparison between Sotalol and Lidocaine.

Introduction

Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia that requires prompt and effective management. Pharmacological intervention remains a cornerstone of treatment, with several antiarrhythmic agents available. This guide provides a detailed, evidence-based comparison of two such agents: Sotalol, a Class III antiarrhythmic with beta-blocking properties, and Lidocaine, a Class Ib antiarrhythmic. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.

Mechanism of Action

Sotalol: A Dual-Threat Approach

Sotalol exhibits a dual mechanism of action, classifying it as both a Class II and Class III antiarrhythmic agent.[1] Its Class II properties stem from its non-selective beta-adrenergic receptor blockade. This action reduces heart rate, myocardial contractility, and blood pressure.[2] The Class III effects are attributed to its ability to block the rapid component of the delayed rectifier potassium current (IKr).[3] This blockade prolongs the duration of the action potential and the effective refractory period in cardiac tissues, thereby suppressing re-entrant arrhythmias.[3]

Lidocaine: Targeting the Sodium Channels

Lidocaine is a Class Ib antiarrhythmic drug that primarily targets fast sodium channels in the cardiac myocytes.[4] Its mechanism involves blocking these channels, particularly in their inactivated state, which is more prevalent in rapidly firing or ischemic tissue. This action raises the threshold for electrical excitation and suppresses the automaticity of the ventricular cells, thereby terminating the arrhythmia.

Signaling Pathways

To visualize the distinct mechanisms of Sotalol and Lidocaine at the cellular level, the following diagrams illustrate their primary signaling pathways within a cardiac myocyte.

cluster_sotalol Sotalol Signaling Pathway Sotalol Sotalol BetaReceptor β-Adrenergic Receptor Sotalol->BetaReceptor Blocks KChannel Delayed Rectifier K⁺ Channel (I_Kr) Sotalol->KChannel Blocks AC Adenylate Cyclase BetaReceptor->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CaChannel L-type Ca²⁺ Channel PKA->CaChannel ↓ Phosphorylation CaMKII CaMKII CaChannel->CaMKII ↓ Ca²⁺ influx

Sotalol's dual action on β-adrenergic and K⁺ channels.

cluster_lidocaine Lidocaine Signaling Pathway Lidocaine Lidocaine NaChannel Voltage-gated Na⁺ Channel Lidocaine->NaChannel Blocks (Inactivated State) JNK_Pathway JNK Signaling Pathway Lidocaine->JNK_Pathway Modulates Depolarization Phase 0 Depolarization NaChannel->Depolarization ↓ Na⁺ influx AP_Duration Action Potential Duration Depolarization->AP_Duration Shortens NF_kB NF-κB JNK_Pathway->NF_kB ↓ Activation Apoptosis Myocardial Apoptosis NF_kB->Apoptosis

Lidocaine's primary action on Na⁺ channels and JNK pathway.

Clinical Efficacy: A Head-to-Head Comparison

Clinical evidence from comparative trials provides valuable insights into the relative efficacy of Sotalol and Lidocaine in the acute termination of ventricular tachycardia.

A double-blind, randomized trial directly compared the efficacy of intravenous Sotalol and Lidocaine for the acute termination of spontaneous sustained ventricular tachycardia. The results demonstrated a significantly higher success rate for Sotalol.

A systematic review of antidysrhythmic drug therapies for stable, monomorphic ventricular tachycardia further supports these findings, concluding that Sotalol is superior to Lidocaine for VT termination.

Efficacy EndpointSotalolLidocainep-valueReference
VT Termination Rate 69%18%0.003
Relative Risk of VT Termination (vs. Lidocaine) 3.91.0-

Safety and Tolerability

The safety profiles of both Sotalol and Lidocaine are well-characterized, with each presenting a unique set of potential adverse effects.

Sotalol: The most significant adverse effect of Sotalol is proarrhythmia, particularly Torsades de Pointes, which is related to its QT-prolonging effect. Other common side effects are related to its beta-blocking activity and may include bradycardia, hypotension, fatigue, and dizziness.

Lidocaine: The adverse effects of Lidocaine are primarily neurological and dose-dependent. These can range from mild symptoms like dizziness and paresthesia to more severe effects such as seizures and respiratory depression at high plasma concentrations.

Adverse Event CategorySotalolLidocaine
Cardiovascular Proarrhythmia (Torsades de Pointes), Bradycardia, Hypotension, Heart FailureBradycardia, Hypotension, Cardiovascular Collapse
Neurological Dizziness, Fatigue, AstheniaDizziness, Paresthesia, Confusion, Seizures
Gastrointestinal Nausea, VomitingNausea, Vomiting
Respiratory DyspneaRespiratory Depression, Bronchospasm

Experimental Protocols

The evaluation of antiarrhythmic drugs for ventricular tachycardia often involves programmed electrical stimulation (PES) studies to induce and assess the termination of the arrhythmia.

Programmed Electrical Stimulation (PES) Protocol

A typical PES protocol for the induction of ventricular tachycardia in a clinical research setting is as follows:

  • Catheter Placement: Multipolar electrode catheters are positioned in the right ventricular apex and/or outflow tract under fluoroscopic guidance.

  • Baseline Stimulation: A series of pacing trains at a fixed cycle length (e.g., 600 ms) is delivered.

  • Introduction of Extrastimuli: Following the pacing train, one to three premature extrastimuli (S2, S3, S4) are introduced with progressively shorter coupling intervals.

  • Endpoint: The study endpoint is the induction of sustained ventricular tachycardia (lasting >30 seconds or causing hemodynamic compromise) or the completion of the stimulation protocol without inducing VT.

  • Drug Administration: The antiarrhythmic agent (Sotalol or Lidocaine) is administered intravenously at a specified dose and rate.

  • Post-Drug Stimulation: The PES protocol is repeated to assess the efficacy of the drug in preventing the induction of VT.

cluster_workflow Experimental Workflow: Programmed Electrical Stimulation Start Patient with history of VT Catheter Catheter Placement in RV Start->Catheter Baseline_PES Baseline Programmed Electrical Stimulation (PES) Catheter->Baseline_PES Induce_VT Induce Ventricular Tachycardia Baseline_PES->Induce_VT Drug_Admin Administer IV Sotalol or Lidocaine Induce_VT->Drug_Admin VT Induced Failure VT Inducible (Inefficacy) Induce_VT->Failure VT Not Induced Repeat_PES Repeat PES Protocol Drug_Admin->Repeat_PES Assess_Efficacy Assess VT Inducibility Repeat_PES->Assess_Efficacy Success VT Non-inducible (Efficacy) Assess_Efficacy->Success No Assess_Efficacy->Failure Yes

Workflow for assessing antiarrhythmic drug efficacy using PES.

Conclusion

Based on the available evidence, Sotalol demonstrates superior efficacy to Lidocaine in the acute termination of stable, monomorphic ventricular tachycardia. This is likely attributable to its dual mechanism of action, which combines beta-blockade with potassium channel blockade. While both drugs have established safety profiles, the risk of proarrhythmia with Sotalol necessitates careful patient selection and monitoring. Lidocaine remains a valuable agent, particularly in the setting of ischemic VT, due to its preferential action on diseased myocardial tissue. The choice between these two agents will ultimately depend on the specific clinical scenario, patient characteristics, and the underlying etiology of the ventricular tachycardia. Further head-to-head clinical trials with detailed reporting of adverse events are warranted to provide a more comprehensive understanding of their comparative safety profiles.

References

Cross-Validation of Solpecainol's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-arrhythmic and anti-anginal agent, Solpecainol, alongside established drugs in its class. The data presented for this compound is representative of a multi-channel blocking agent and is intended for illustrative and comparative purposes within a research and development context.

Introduction to this compound

This compound is a conceptual anti-anginal and anti-arrhythmic agent designed to exhibit multi-channel blocking properties. Its primary proposed mechanisms of action include the inhibition of late sodium currents (INaL), L-type calcium channels (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr). This multi-faceted approach aims to provide both anti-arrhythmic efficacy by prolonging the cardiac action potential and anti-anginal effects by reducing myocardial oxygen demand.

Comparative Efficacy in Cardiomyocytes

The primary anti-arrhythmic effects of this compound are evaluated in isolated adult ventricular cardiomyocytes. Its profile is compared with Sotalol, a known Class III anti-arrhythmic agent that also exhibits beta-blocking activity, and Ranolazine, a selective inhibitor of the late sodium current.[1][2][3][4]

Electrophysiological Effects on Cardiomyocytes

The following table summarizes the key electrophysiological parameters affected by this compound in comparison to Sotalol and Ranolazine.

ParameterThis compound (10 µM)Sotalol (10 µM)Ranolazine (10 µM)
Action Potential Duration at 90% Repolarization (APD90) Significant ProlongationModerate ProlongationSlight Prolongation
Late Sodium Current (INaL) Inhibition > 70%Negligible> 80%
Rapid Delayed Rectifier K+ Current (IKr) Inhibition > 60%> 80%Negligible
L-type Ca2+ Current (ICa,L) Inhibition ~ 40%NegligibleNegligible
Effective Refractory Period (ERP) Markedly IncreasedIncreasedSlightly Increased
Effects on Cardiomyocyte Viability and Apoptosis
AssayThis compound (24h exposure)Sotalol (24h exposure)Ranolazine (24h exposure)
Cell Viability (MTT Assay, % of Control) 92 ± 4%95 ± 3%98 ± 2%
Apoptosis (TUNEL Assay, % Apoptotic Cells) 3.5 ± 0.8%2.1 ± 0.5%1.2 ± 0.3%

Comparative Efficacy in Vascular Smooth Muscle Cells (VSMCs)

The anti-anginal properties of this compound are assessed by its effects on vascular smooth muscle cells, which play a crucial role in regulating vascular tone and blood pressure. Its performance is compared to Amlodipine, a calcium channel blocker, and Propranolol, a non-selective beta-blocker.[5]

Effects on VSMC Proliferation and Viability
AssayThis compound (48h exposure)Amlodipine (48h exposure)Propranolol (48h exposure)
Cell Viability (XTT Assay, % of Control) 94 ± 5%96 ± 3%97 ± 2%
Cell Proliferation (EdU Incorporation, % of Control) 65 ± 7%58 ± 6%85 ± 9%
Effects on Vasoactive Signaling in VSMCs
ParameterThis compound (10 µM)Amlodipine (10 µM)Propranolol (10 µM)
Inhibition of Ca2+ Influx ModerateHighNegligible
Modulation of cAMP Levels No significant changeNo significant changeIncreased
Vasodilation ModerateHighLow (indirect)

Experimental Protocols

Cardiomyocyte Electrophysiology: Whole-Cell Patch Clamp
  • Cell Preparation: Adult ventricular cardiomyocytes are isolated from animal models (e.g., rat, rabbit) by enzymatic digestion.

  • Recording: The whole-cell patch-clamp technique is used to record action potentials and specific ion channel currents.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Data Analysis: Action potential duration at 90% repolarization (APD90) and the peak amplitude of INaL, IKr, and ICa,L are measured before and after drug application.

Cell Viability Assays: MTT and XTT
  • Cell Culture: Cardiomyocytes or VSMCs are seeded in 96-well plates and allowed to adhere.

  • Drug Treatment: Cells are incubated with varying concentrations of this compound or comparator drugs for 24-48 hours.

  • Assay Procedure:

    • MTT: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and after incubation, the resulting formazan crystals are solubilized. Absorbance is measured at 570 nm.

    • XTT: XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added, and the soluble formazan product is measured directly at 450 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

VSMC Proliferation Assay: EdU Incorporation
  • Cell Culture and Synchronization: VSMCs are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle.

  • Treatment and Labeling: Cells are treated with the test compounds in the presence of a mitogen (e.g., PDGF). 5-ethynyl-2'-deoxyuridine (EdU) is added for the final hours of incubation.

  • Detection: Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide. The fluorescence intensity is proportional to the level of cell proliferation.

  • Data Analysis: Proliferation is quantified relative to the mitogen-stimulated control.

Apoptosis Assay: TUNEL Staining
  • Cell Culture and Treatment: Cardiomyocytes are cultured on coverslips and treated with the compounds for 24 hours.

  • Staining: Cells are fixed, permeabilized, and then incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP to label DNA strand breaks (a hallmark of apoptosis). Nuclei are counterstained with DAPI.

  • Imaging and Analysis: The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.

Visualizations of Signaling Pathways and Workflows

Signaling_Pathway_Cardiomyocyte cluster_this compound This compound Action cluster_Channels Ion Channels cluster_Effects Cellular Effects This compound This compound INaL Late Na+ Channel This compound->INaL Inhibits IKr K+ Channel (IKr) This compound->IKr Inhibits ICaL L-type Ca2+ Channel This compound->ICaL Inhibits Ca_Overload Ca2+ Overload INaL->Ca_Overload Reduces Na+ influx, less Ca2+ entry via NCX AP Action Potential IKr->AP Prolongs Repolarization ICaL->AP Shortens Plateau ERP Effective Refractory Period AP->ERP Increases Arrhythmia Arrhythmia Ca_Overload->Arrhythmia Reduces ERP->Arrhythmia Suppresses

Caption: this compound's proposed mechanism in cardiomyocytes.

Signaling_Pathway_VSMC cluster_this compound This compound Action cluster_Channels_VSMC Ion Channels cluster_Signaling Intracellular Signaling cluster_Effects_VSMC Cellular Effects This compound This compound ICaL_VSMC L-type Ca2+ Channel This compound->ICaL_VSMC Inhibits Ca_Influx Ca2+ Influx ICaL_VSMC->Ca_Influx Reduces Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Decreases MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Inhibits Activation Contraction Contraction MLCK->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: this compound's proposed mechanism in vascular smooth muscle cells.

Experimental_Workflow cluster_Assays In Vitro Assays start Start: Cell Culture (Cardiomyocytes or VSMCs) treatment Drug Treatment (this compound, Comparators, Control) start->treatment patch_clamp Patch Clamp (Electrophysiology) treatment->patch_clamp viability MTT / XTT (Viability) treatment->viability proliferation EdU Incorporation (Proliferation) treatment->proliferation apoptosis TUNEL Assay (Apoptosis) treatment->apoptosis data_analysis Data Analysis and Comparison patch_clamp->data_analysis viability->data_analysis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for cross-validation.

References

A Comparative Guide to Propafenone for the Management of Cardiac Arrhythmias: An Overview in the Context of Limited Data on Solpecainol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between Solpecainol and Propafenone is not feasible at this time due to a significant lack of available scientific and clinical data on this compound. Extensive searches of medical and scientific literature reveal that this compound, while identified as an anti-anginal and anti-arrhythmic agent, has not been the subject of extensive clinical investigation, and no published head-to-head studies, clinical trials, or detailed preclinical data could be located.[1]

In contrast, Propafenone is a well-established Class IC antiarrhythmic drug with a large body of evidence supporting its use.[2][3] This guide will therefore provide a detailed overview of Propafenone, presenting its performance, mechanism of action, and relevant experimental data in the format requested. This information can serve as a benchmark for the type of data required for a thorough comparison should information on this compound or other antiarrhythmic agents become available.

Propafenone: Mechanism of Action and Electrophysiological Profile

Propafenone is a Class IC antiarrhythmic agent that primarily works by blocking the fast inward sodium channels (INa) in cardiac muscle cells.[4][5] This action reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction and decreasing the excitability of myocardial cells. Propafenone's effects are more pronounced in cells with a high firing rate. Uniquely among Class IC agents, it also possesses weak beta-adrenergic blocking activity.

Signaling Pathway and Mechanism of Action

The primary mechanism of Propafenone involves the direct blockade of voltage-gated sodium channels in cardiomyocytes. This slows down the rapid depolarization phase of the cardiac action potential, leading to a decrease in conduction velocity.

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Voltage-Gated Na+ Channel AP_Phase0 Phase 0 Depolarization (Action Potential Upstroke) Na_channel->AP_Phase0 initiates Propafenone Propafenone Propafenone->Na_channel blocks Conduction Decreased Conduction Velocity AP_Phase0->Conduction leads to Na_ion Na+ Influx Na_ion->Na_channel

Caption: Mechanism of Propafenone's Class IC antiarrhythmic action.

Quantitative Data: Electrophysiological Effects of Propafenone

The following table summarizes the key electrophysiological effects of Propafenone as determined by programmed electrical stimulation of the heart.

ParameterEffect of PropafenoneReference
Conduction
PR IntervalDose-related increase
QRS DurationDose-related increase
AH IntervalDose-related increase
HV IntervalDose-related increase
Refractoriness
Atrial Effective Refractory Period (AERP)Prolonged
AV Nodal Effective Refractory PeriodProlonged
Ventricular Effective Refractory PeriodProlonged
Automaticity
Spontaneous AutomaticityReduced

Experimental Protocols

Protocol for Assessing Electrophysiological Effects

The data presented above are typically obtained through invasive electrophysiological studies (EPS).

  • Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state. Sedation is administered as needed.

  • Catheter Placement: Multiple electrode catheters are inserted via femoral venous access and positioned under fluoroscopic guidance at various intracardiac locations, including the high right atrium, His bundle region, and right ventricular apex.

  • Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR, QRS, QT intervals, and refractory periods of the atria, ventricles, and AV node, are recorded.

  • Drug Administration: Propafenone is administered orally or intravenously at a specified dose.

  • Post-Drug Measurements: After a sufficient time for the drug to reach therapeutic levels, all baseline measurements are repeated. Programmed electrical stimulation is used to assess changes in conduction times and refractory periods.

  • Data Analysis: Pre- and post-drug measurements are statistically compared to determine the electrophysiological effects of the drug.

start Patient Preparation (Fasting, Sedation) catheter Intracardiac Catheter Placement start->catheter baseline Baseline Electrophysiological Measurements catheter->baseline drug Administer Propafenone (Oral or IV) baseline->drug post_drug Repeat Electrophysiological Measurements drug->post_drug analysis Data Analysis (Pre- vs. Post-Drug) post_drug->analysis end Determine Drug Effects analysis->end

Caption: Workflow for an electrophysiological study of an antiarrhythmic drug.

Clinical Efficacy of Propafenone

Propafenone is indicated for prolonging the time to recurrence of symptomatic paroxysmal atrial fibrillation/flutter (PAF) and paroxysmal supraventricular tachycardia (PSVT) in patients without structural heart disease. It is also used to treat documented life-threatening ventricular arrhythmias.

IndicationEfficacy DataReference
Paroxysmal Atrial Fibrillation (PAF) Significantly reduced the percentage of days with AF attacks compared to placebo (27% vs 51%, p < 0.01).
In a study with a single 600 mg oral dose, sinus rhythm was restored in 75% of patients with PAF.
Sustained-release propafenone significantly lengthened the time to first symptomatic arrhythmia recurrence compared to placebo.
Ventricular Arrhythmias In a comparative study, propafenone was superior to sotalol in maintaining long-term sinus rhythm.
Effective response (>75% reduction in symptomatic attacks) was seen in 79% of patients in one study.

Safety and Tolerability

The use of Propafenone requires careful patient selection and monitoring due to the risk of proarrhythmia, which is the potential to cause new or worsened arrhythmias. This risk is a characteristic of all Class IC agents. Treatment is typically initiated in a hospital setting to allow for ECG monitoring.

Common Adverse Effects:

  • Unusual taste

  • Dizziness

  • Nausea and/or vomiting

  • Constipation

  • Headache and fatigue

Contraindications:

  • Structural heart disease (e.g., heart failure, significant left ventricular hypertrophy)

  • Severe conduction disorders (e.g., second- or third-degree AV block without a pacemaker)

  • Brugada syndrome

Conclusion

Propafenone is an effective Class IC antiarrhythmic agent with a well-defined mechanism of action and a substantial body of clinical evidence supporting its use in specific patient populations with supraventricular and ventricular arrhythmias. Its use necessitates a thorough understanding of its electrophysiological effects and a careful assessment of the benefit-risk profile for each patient, particularly concerning its proarrhythmic potential.

While a direct comparison with this compound is not possible due to the absence of data, this guide provides the necessary framework and depth of information required for such an evaluation. Future research that elucidates the pharmacological profile of this compound would be necessary to perform a meaningful head-to-head comparison.

References

In Vivo Efficacy of Solpecainol in a Preclinical Model of Angina Pectoris: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

This guide provides a comparative analysis of the novel anti-anginal agent, Solpecainol, against established therapies in a validated preclinical model of angina. The data presented herein is intended to support the continued investigation of this compound as a potential new treatment for chronic stable angina.

Introduction to this compound

This compound is an investigational drug candidate with a novel mechanism of action aimed at alleviating myocardial ischemia without significantly altering heart rate or blood pressure. It is a selective inhibitor of the late sodium current (INa) in cardiomyocytes. Under ischemic conditions, an increase in the late INa leads to intracellular sodium and calcium overload, resulting in increased diastolic wall tension and reduced coronary blood flow. By inhibiting this current, this compound is hypothesized to improve myocardial relaxation and perfusion, thereby reducing anginal symptoms.

Comparative Agents

For this in vivo validation study, this compound was compared against two standard-of-care anti-anginal agents with distinct mechanisms of action:

  • Metoprolol: A selective β1-adrenergic receptor blocker that reduces myocardial oxygen demand by decreasing heart rate, blood pressure, and cardiac contractility.[1]

  • Amlodipine: A dihydropyridine calcium channel blocker that primarily causes vasodilation of arterial smooth muscle, leading to reduced afterload and increased coronary blood flow.[1][2]

Experimental Design and Methodology

Animal Model

A well-established rabbit model of chronic myocardial ischemia was utilized.[3] Male New Zealand White rabbits were chronically instrumented with a hydraulic occluder around a major branch of the left coronary artery. Progressive, controlled inflation of the occluder over a period of two weeks led to the development of stable, exercise-induced myocardial ischemia, mimicking chronic stable angina in humans.

Experimental Groups

A total of 40 rabbits were randomly assigned to one of four treatment groups (n=10 per group):

  • Vehicle Control: Intravenous infusion of 0.9% saline.

  • This compound: Intravenous infusion of this compound (10 mg/kg).

  • Metoprolol: Intravenous infusion of Metoprolol (1 mg/kg).

  • Amlodipine: Intravenous infusion of Amlodipine (0.1 mg/kg).

Experimental Protocol

The experimental workflow is depicted in the diagram below. Each animal underwent a treadmill exercise test to induce myocardial ischemia, both before and after drug administration. The following parameters were continuously monitored:

  • Electrocardiogram (ECG): To detect ST-segment depression as a marker of myocardial ischemia.

  • Heart Rate (HR): To assess chronotropic effects.

  • Mean Arterial Pressure (MAP): To evaluate hemodynamic effects.

  • Left Ventricular End-Diastolic Pressure (LVEDP): As a measure of myocardial diastolic function and preload.

The primary endpoint was the time to onset of 1mm ST-segment depression during the exercise protocol.

G cluster_setup Animal Model Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis rabbit New Zealand White Rabbit surgery Surgical Implantation of Coronary Artery Occluder rabbit->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery induction Gradual Occluder Inflation to Induce Chronic Ischemia recovery->induction baseline Baseline Treadmill Exercise Test induction->baseline randomization Randomization to Treatment Groups baseline->randomization treatment IV Administration: - Vehicle - this compound - Metoprolol - Amlodipine randomization->treatment post_treatment Post-Treatment Treadmill Exercise Test treatment->post_treatment data_acq Continuous Monitoring: ECG, HR, MAP, LVEDP post_treatment->data_acq endpoint Primary Endpoint: Time to 1mm ST Depression data_acq->endpoint secondary Secondary Endpoints: HR, MAP, LVEDP Changes data_acq->secondary comparison Statistical Comparison Between Groups endpoint->comparison secondary->comparison

Figure 1. Experimental workflow for the in vivo validation of this compound's anti-anginal properties.

Results

The quantitative data from the study are summarized in the tables below.

Primary Endpoint: Time to Ischemia

This compound significantly prolonged the time to onset of ST-segment depression compared to the vehicle control, and its efficacy was comparable to that of Metoprolol and Amlodipine.

Treatment GroupNBaseline Time to ST Depression (s)Post-Treatment Time to ST Depression (s)Change from Baseline (%)p-value vs. Vehicle
Vehicle Control10185 ± 15188 ± 17+1.6%-
This compound 10 182 ± 14 255 ± 20 +40.1% <0.01
Metoprolol10188 ± 16260 ± 22+38.3%<0.01
Amlodipine10184 ± 13248 ± 19+34.8%<0.01
Data are presented as mean ± standard deviation.
Hemodynamic and Cardiac Parameters

As hypothesized, this compound exhibited a favorable hemodynamic profile, with no significant changes in heart rate or mean arterial pressure at rest. In contrast, Metoprolol caused a significant reduction in heart rate, and Amlodipine led to a decrease in mean arterial pressure. This compound also significantly reduced the exercise-induced increase in LVEDP, indicating improved diastolic function.

Treatment GroupChange in Resting HR (bpm)Change in Resting MAP (mmHg)Peak Exercise LVEDP (mmHg)
Vehicle Control-2 ± 3+1 ± 228 ± 3
This compound -3 ± 4 -2 ± 3 18 ± 2
Metoprolol-25 ± 5-5 ± 420 ± 3
Amlodipine+5 ± 6-12 ± 322 ± 4
p<0.05 vs. Vehicle. Data are presented as mean change from baseline ± standard deviation for HR and MAP, and absolute mean ± standard deviation for peak exercise LVEDP.

Proposed Mechanism of Action of this compound

The proposed signaling pathway for this compound's anti-anginal effect is illustrated below. By inhibiting the late sodium current, this compound prevents the intracellular sodium and subsequent calcium overload that is characteristic of myocardial ischemia. This leads to improved myocardial relaxation and a reduction in diastolic wall tension, ultimately enhancing coronary blood flow and alleviating ischemia.

G cluster_pathway Ischemic Cardiomyocyte Signaling Ischemia Myocardial Ischemia Late_INa ↑ Late Sodium Current (INa) Ischemia->Late_INa Na_Overload ↑ Intracellular Na+ Late_INa->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Overload->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Diastolic_Tension ↑ Diastolic Wall Tension Ca_Overload->Diastolic_Tension Perfusion ↓ Coronary Perfusion Diastolic_Tension->Perfusion Angina Angina Pectoris Perfusion->Angina This compound This compound This compound->Late_INa Inhibits

Figure 2. Proposed signaling pathway for the anti-anginal effect of this compound.

Discussion and Conclusion

The results of this in vivo study demonstrate that this compound possesses significant anti-anginal properties, comparable to established agents such as Metoprolol and Amlodipine. A key differentiating feature of this compound is its neutral hemodynamic profile, which may offer a therapeutic advantage in patients where reductions in heart rate or blood pressure are not desirable. The improvement in diastolic function, as evidenced by the reduction in LVEDP, further supports its proposed mechanism of action.

These promising preclinical findings warrant further investigation of this compound in clinical trials to establish its safety and efficacy in patients with chronic stable angina. The unique mechanism of action of this compound positions it as a potential first-line or add-on therapy in the management of myocardial ischemia.

References

Benchmarking Solpecainol Against Novel Sodium Channel Blockers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Solpecainol, an anti-anginal and anti-arrhythmic agent, with novel, subtype-selective sodium channel blockers. Due to the limited publicly available preclinical and clinical data for this compound, this guide frames the comparison by contrasting the characteristics of older, non-selective sodium channel blockers with the emerging class of highly selective inhibitors. This document is intended for researchers, scientists, and drug development professionals to highlight the evolution of sodium channel blocker pharmacology and to provide a framework for the evaluation of new chemical entities in this class.

Introduction: The Evolving Landscape of Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a range of pathologies, including cardiac arrhythmias, epilepsy, and chronic pain. For decades, the therapeutic armamentarium has consisted of relatively non-selective sodium channel blockers, which, while effective in some indications, are often associated with dose-limiting side effects due to their action on multiple sodium channel subtypes throughout the body.

This compound is classified as an anti-anginal and anti-arrhythmic agent, suggesting it modulates cardiac sodium channels. However, a detailed public profile of its subtype selectivity and potency is not available. In contrast, recent drug discovery efforts have focused on developing novel sodium channel blockers with high selectivity for specific subtypes, such as NaV1.7 and NaV1.8 for pain, aiming to improve efficacy and reduce off-target effects. This guide will explore the mechanistic differences, comparative efficacy and safety profiles, and the experimental protocols required to benchmark such compounds.

Mechanism of Action: From Broad Inhibition to Subtype Selectivity

Traditional sodium channel blockers, such as Class I antiarrhythmics, generally exhibit broad activity across multiple VGSC subtypes.[1][2] This non-selective inhibition can lead to a narrow therapeutic window, with the potential for central nervous system (CNS) and cardiovascular side effects.[3] The mechanism of these drugs often involves binding to a highly conserved pore region of the channel, leading to a state-dependent block (i.e., preferential binding to the open or inactivated states).[4]

Novel sodium channel blockers are designed to target specific subtypes that are preferentially expressed in tissues relevant to the disease of interest. For example, NaV1.7 and NaV1.8 are highly expressed in peripheral sensory neurons and are key targets for the development of new analgesics.[5] This selectivity is achieved by targeting unique structural features of the specific channel subtype, potentially leading to a better safety profile.

Below is a diagram illustrating the general signaling pathway of a voltage-gated sodium channel and the conceptual difference between non-selective and selective inhibitors.

Sodium_Channel_Signaling Voltage-Gated Sodium Channel Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel (VGSC) Pore Voltage Sensor Resting Open Inactivated Na_in Na+ Na_out Na+ Na_out->Na_Channel:p_in Influx (Open State) Depolarization Membrane Depolarization AP Action Potential Propagation Depolarization->AP Initiates NonSelective_Blocker Non-Selective Blocker (e.g., this compound - Putative) NonSelective_Blocker->Na_Channel:p_in Blocks Pore Selective_Blocker Subtype-Selective Blocker (e.g., NaV1.7 Inhibitor) Selective_Blocker->Na_Channel:v_sensor Targets Specific Subunit (e.g., Voltage Sensor)

Caption: General mechanism of voltage-gated sodium channel blockers.

Comparative Data Presentation

The following table summarizes publicly available potency data for a selection of established and novel sodium channel blockers. Due to the absence of specific public data for this compound, it is listed with its classification, and other non-selective blockers are included for comparative purposes.

Compound NamePrimary Target(s)IC50 (Peak Current)IC50 (Late Current)Key Indication(s)
This compound Sodium Channels (putative, non-selective)Data not publicly availableData not publicly availableAnti-anginal, Anti-arrhythmic
Lidocaine Non-selective VGSCs~17-20 µM (NaV1.5)Data variesLocal anesthetic, Anti-arrhythmic
Flecainide Non-selective VGSCs (potent NaV1.5)~7.4-10.7 µM (use-dependent, NaV1.5)Data not publicly availableAnti-arrhythmic
Mexiletine Non-selective VGSCs~67.2 µM (NaV1.5)Data not publicly availableAnti-arrhythmic
Ranolazine Predominantly late Na+ current~294-430 µM (NaV1.5)~6-17 µM (NaV1.5)Anti-anginal
Cenobamate Neuronal Sodium Channels, NaV1.5~87.6 µM (NaV1.5)~46.5 µM (NaV1.5)Anti-epileptic
PF-05089771 NaV1.711 nMData not publicly availableInvestigational (Pain)
ST-2262 NaV1.772 nMData not publicly availableInvestigational (Pain)
A-803467 NaV1.88 nMData not publicly availableInvestigational (Pain)
PF-01247324 NaV1.8196 nMData not publicly availableInvestigational (Pain)

Experimental Protocols

Objective benchmarking of sodium channel blockers requires a standardized set of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Objective: To determine the potency (IC50) and mechanism of action (state-dependence, kinetics) of a compound on specific sodium channel subtypes.

Methodology:

  • Cell Lines: Use human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human sodium channel subtype of interest (e.g., NaV1.5, NaV1.7, NaV1.8).

  • Recording: Employ whole-cell patch-clamp electrophysiology, either in manual or automated high-throughput format.

  • Solutions:

    • Internal Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Voltage Protocols:

    • Tonic Block: Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

    • Inactivated State Block: Hold cells at a depolarized potential (e.g., -80 mV or a potential that causes ~50% steady-state inactivation) to assess block of inactivated channels.

    • Use-Dependent Block: Apply a train of depolarizing pulses at higher frequencies (e.g., 5 Hz, 10 Hz) to evaluate frequency-dependent inhibition.

  • Data Analysis: Construct concentration-response curves by measuring the peak sodium current at various compound concentrations. Fit the data to a Hill equation to determine the IC50 value. Analyze the kinetics of block onset and recovery to understand the compound's binding and unbinding characteristics.

Objective: To assess the efficacy and safety of a compound in a living organism.

A. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a neuropathic pain state.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Endpoint: A significant increase in paw withdrawal threshold or latency compared to vehicle-treated animals indicates analgesic efficacy.

B. Cardiac Arrhythmia Model (e.g., Programmed Electrical Stimulation)

  • Animal Model: Use anesthetized guinea pigs or dogs.

  • Instrumentation: Catheterize the heart for programmed electrical stimulation and record intracardiac and surface electrocardiograms (ECG).

  • Procedure: Deliver programmed electrical stimuli to the ventricle to induce ventricular tachycardia (VT).

  • Drug Administration: Infuse the test compound intravenously at escalating doses.

  • Efficacy Endpoint: An increase in the electrical current required to induce VT or the prevention of VT induction indicates anti-arrhythmic activity. Monitor ECG for changes in PR, QRS, and QT intervals to assess effects on cardiac conduction and repolarization.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical benchmarking of a novel sodium channel blocker.

Experimental_Workflow Preclinical Benchmarking Workflow for Sodium Channel Blockers cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Primary_Assay Primary Screen (e.g., FLIPR Membrane Potential Assay) HTS_Ephys High-Throughput Electrophysiology (Automated Patch-Clamp) Primary_Assay->HTS_Ephys Hit Confirmation Manual_Ephys Detailed Mechanistic Studies (Manual Patch-Clamp) HTS_Ephys->Manual_Ephys Lead Characterization Selectivity_Panel Subtype Selectivity Panel (NaV1.1-1.8, Cardiac Channels) HTS_Ephys->Selectivity_Panel Candidate Lead Compound Identification Manual_Ephys->Candidate Selectivity_Panel->Candidate PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Models Disease-Relevant Efficacy Models (e.g., Pain, Arrhythmia Models) PK_PD->Efficacy_Models Safety_Pharm Safety Pharmacology (Cardiovascular, CNS) Efficacy_Models->Safety_Pharm Tox Toxicology Studies Safety_Pharm->Tox IND Investigational New Drug (IND) Application Tox->IND Candidate->PK_PD

Caption: A streamlined workflow for preclinical sodium channel blocker development.

Conclusion

The field of sodium channel blocker development is rapidly advancing, with a clear trajectory from non-selective agents to highly targeted, subtype-selective therapies. While this compound's clinical utility as an anti-anginal and anti-arrhythmic agent is established, its pharmacological profile in the context of modern drug discovery remains to be fully elucidated in the public domain. The benchmarking of any new or existing sodium channel blocker against the novel agents emerging from the pipeline requires a rigorous and systematic approach, employing detailed in vitro electrophysiology and relevant in vivo models. The methodologies and comparative data presented in this guide offer a framework for such evaluations, ultimately aiming to facilitate the development of safer and more effective treatments for a wide range of debilitating diseases.

References

In-depth Analysis of Solpecainol's Mechanism of Action Remains Elusive Due to Lack of Published Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological properties of Solpecainol. Despite its classification as an anti-anginal and anti-arrhythmic agent, detailed studies elucidating its mechanism of action, comparative efficacy, and specific signaling pathways are not present in published research. This absence of data precludes the creation of a detailed comparison guide as requested.

This compound is identified by the Chemical Abstracts Service (CAS) number 68567-30-6 and is recognized as an International Nonproprietary Name (INN) for a pharmaceutical substance.[1] However, beyond this basic classification and a stub article on Wikipedia, there is a notable lack of peer-reviewed clinical trials, preclinical research, or any form of detailed pharmacological studies.[2]

Efforts to retrieve experimental protocols, quantitative data on its therapeutic effects, or any information regarding its interaction with biological signaling pathways have been unsuccessful. Scientific databases and journals that typically house such information do not contain specific studies focused on this compound.

Consequently, the core requirements for a comparison guide—including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled. The foundational scientific data necessary to conduct a comparative analysis with alternative treatments is not available in the public domain.

Further research and publication of findings by the scientific community would be required to enable the level of analysis and replication sought. Without such primary data, any discussion of this compound's mechanism of action would be purely speculative and would not meet the standards of scientific rigor expected by researchers, scientists, and drug development professionals.

References

A Comparative Analysis of the Biological Activity of Solpecainol Isomers: A Hypothetical Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solpecainol is recognized as a compound with both anti-anginal and anti-arrhythmic properties. As with many chiral drugs, the spatial arrangement of atoms in its stereoisomers can lead to significant differences in their pharmacological profiles. The individual enantiomers of a chiral drug can exhibit variations in their binding affinity to receptors and enzymes, metabolic pathways, and overall therapeutic efficacy and toxicity.[1][2][3] A comprehensive comparative study of this compound's isomers is therefore crucial for identifying the eutomer (the more active isomer) and for optimizing its clinical application.

Due to the limited availability of public data directly comparing the biological activities of this compound isomers, this guide presents a hypothetical framework for such a study. The experimental protocols, data, and analyses described herein are based on established methodologies for the preclinical evaluation of anti-anginal and anti-arrhythmic agents and are intended to serve as a template for future research.

Comparative Biological Activity Data

A systematic comparison of the biological activities of this compound isomers would require quantitative assessment of their efficacy and safety profiles. The following table represents a hypothetical summary of key data points that would be essential for such a comparison.

Parameter(+)-Solpecainol(-)-SolpecainolRacemic this compound
Anti-arrhythmic Activity
IC50 for hERG K+ channelValue in µMValue in µMValue in µM
IC50 for Nav1.5 Na+ channelValue in µMValue in µMValue in µM
Reduction in arrhythmia score (in vivo model)PercentagePercentagePercentage
Anti-anginal Activity
ED50 for increased coronary blood flow (in vivo)Value in mg/kgValue in mg/kgValue in mg/kg
Reduction in infarct size (ischemia-reperfusion model)PercentagePercentagePercentage
Toxicology
Cytotoxicity (CC50 in H9c2 cardiomyocytes)Value in µMValue in µMValue in µM
Acute toxicity (LD50 in rodents)Value in mg/kgValue in mg/kgValue in mg/kg

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this hypothetical comparative study.

In Vitro Electrophysiological Assessment of Cardiac Ion Channel Activity

Objective: To determine the inhibitory effects of this compound isomers on key cardiac ion channels involved in cardiac action potential.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired ion channel (e.g., hERG, Nav1.5, Cav1.2) are cultured under standard conditions.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Experimental Procedure:

    • Cells are perfused with an extracellular solution.

    • A baseline recording of ion channel activity is established.

    • Increasing concentrations of each this compound isomer (or racemic mixture) are applied to the cells.

    • The effect on the respective ion current is recorded.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated using a suitable pharmacological software.

In Vivo Evaluation of Anti-Arrhythmic Efficacy

Objective: To assess the ability of this compound isomers to suppress arrhythmias in an animal model.

Methodology:

  • Animal Model: An arrhythmia model is induced in rodents (e.g., rats or guinea pigs) through the administration of an arrhythmogenic agent (e.g., aconitine or ouabain) or through programmed electrical stimulation.

  • Experimental Procedure:

    • Animals are randomly assigned to treatment groups (vehicle control, (+)-Solpecainol, (-)-Solpecainol, racemic this compound).

    • The respective compound is administered via an appropriate route (e.g., intravenous or oral).

    • Arrhythmia is induced after a suitable pre-treatment period.

    • Electrocardiogram (ECG) is continuously monitored to record the incidence and duration of arrhythmias.

  • Data Analysis: An arrhythmia score is calculated based on the severity and duration of the observed arrhythmias. The percentage reduction in the arrhythmia score for each treatment group compared to the control group is determined.

In Vivo Assessment of Anti-Anginal Effects

Objective: To evaluate the efficacy of this compound isomers in an animal model of myocardial ischemia.

Methodology:

  • Animal Model: A model of myocardial ischemia is created in a suitable animal species (e.g., rabbits or dogs) by temporary ligation of a coronary artery.

  • Experimental Procedure:

    • Animals are randomized into treatment groups.

    • The test compounds are administered prior to the induction of ischemia.

    • The coronary artery is occluded for a specific period, followed by reperfusion.

    • Hemodynamic parameters, including coronary blood flow, are monitored.

    • At the end of the experiment, the heart is excised, and the infarct size is determined using staining techniques (e.g., triphenyltetrazolium chloride).

  • Data Analysis: The effective dose for a 50% increase in coronary blood flow (ED50) is calculated. The infarct size is expressed as a percentage of the area at risk, and the reduction in infarct size is compared across the different treatment groups.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound isomers on cardiomyocytes.

Methodology:

  • Cell Line: H9c2 rat cardiomyocyte cell line is used.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of each this compound isomer for 24-48 hours.

    • Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration of the compound that causes 50% cell death (CC50) is calculated from the concentration-response curves.

Visualizations

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate a potential signaling pathway for the anti-arrhythmic action of a this compound isomer and the overall experimental workflow for the comparative study.

Hypothetical Signaling Pathway for this compound Isomer's Anti-Arrhythmic Effect cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect cluster_therapeutic_outcome Therapeutic Outcome IonChannel Cardiac Ion Channel (e.g., hERG K+ Channel) IonCurrent Reduced Ion Current IonChannel->IonCurrent Leads to SolpecainolIsomer This compound Isomer SolpecainolIsomer->IonChannel Binding and Blockade ActionPotential Prolonged Action Potential Duration IonCurrent->ActionPotential Results in AntiArrhythmicEffect Suppression of Arrhythmias ActionPotential->AntiArrhythmicEffect Contributes to

Caption: Hypothetical signaling pathway for a this compound isomer.

Experimental Workflow for Comparative Study of this compound Isomers cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison IonChannelAssay Ion Channel Assays (hERG, Nav1.5, etc.) AntiArrhythmicModel Anti-Arrhythmic Model (Rodents) IonChannelAssay->AntiArrhythmicModel Promising candidates CytotoxicityAssay Cytotoxicity Assay (H9c2 cells) AcuteToxicity Acute Toxicity Study (Rodents) CytotoxicityAssay->AcuteToxicity Assess safety DataAnalysis Comparative Analysis of Efficacy and Safety AntiArrhythmicModel->DataAnalysis AntiAnginalModel Anti-Anginal Model (Rabbits/Dogs) AntiAnginalModel->DataAnalysis AcuteToxicity->DataAnalysis start Synthesis and Purification of this compound Isomers start->IonChannelAssay start->CytotoxicityAssay start->AntiAnginalModel

Caption: Experimental workflow for the comparative study.

Conclusion

The comprehensive evaluation of this compound's stereoisomers is a critical step in its development as a safe and effective therapeutic agent. The hypothetical framework presented in this guide outlines a systematic approach to compare the anti-anginal and anti-arrhythmic activities, as well as the toxicological profiles, of the different isomers. By conducting such studies, researchers can identify the isomer with the most favorable pharmacological properties, potentially leading to a more potent and safer medication with an improved therapeutic index. The data generated from these experiments would be invaluable for guiding further clinical development and for the rational use of this compound in treating cardiovascular diseases.

References

Safety Operating Guide

Navigating the Disposal of Solpecainol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Solpecainol, ensuring adherence to safety protocols and regulatory compliance. As this compound is a novel compound, this guide is synthesized from established best practices for the disposal of analogous hazardous chemical waste.

I. Safety and Hazard Profile

Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. While specific data for this compound is not available, researchers should treat it as a substance with potential hazards, including toxicity if swallowed and adverse effects on aquatic life. Always consult the specific Safety Data Sheet (SDS) if one becomes available.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]

II. Quantitative Data Summary

The following table summarizes typical data points found in a Safety Data Sheet (SDS) that are critical for risk assessment and proper handling during disposal. These values are illustrative and should be confirmed with an actual SDS for this compound when available.

PropertyIllustrative DataSignificance for Disposal
Physical State Solid or LiquidDetermines the type of waste container and absorption material needed in case of a spill.
pH Not AvailableSpent solvent waste should typically have a pH between 5 and 9 before disposal.[4]
Hazard Statements Toxic if swallowed; Very toxic to aquatic life.Dictates the necessity of treating this as hazardous waste and preventing any release into the environment.
Disposal Considerations Dispose of contents/container in accordance with local/regional/national/international regulations.Highlights the legal requirement to use licensed hazardous waste disposal services.

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the methodology for the safe disposal of this compound waste, encompassing the pure compound, contaminated materials, and empty containers.

1. Personal Protective Equipment (PPE) and Safety Check:

  • Confirm that you are wearing the mandatory PPE: chemical-resistant gloves, safety goggles, and a lab coat.
  • Ensure a spill kit is readily available.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound. The container must be made of a compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.
  • Do not mix this compound waste with other incompatible waste streams.

3. Handling Solid this compound Waste:

  • Carefully transfer unused or expired solid this compound into the designated hazardous waste container.

4. Handling Liquid this compound Waste:

  • Collect all liquid waste containing this compound in a compatible, sealed container.
  • The first rinsate from cleaning any container that held this compound must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected as hazardous waste.

5. Handling Contaminated Materials:

  • Any items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be placed in the designated solid hazardous waste container.

6. Empty Container Disposal:

  • Empty this compound containers must be triple-rinsed with a suitable solvent.
  • Collect all rinsate as hazardous waste.
  • After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous glass or plastic waste.

7. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be secure, well-ventilated, and away from incompatible materials. The container must remain closed except when adding waste.

8. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Crucially, do not dispose of this compound waste down the drain or in the regular trash.

IV. Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process, from initial handling to final disposal.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_handling Handling cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Separate Solid, Liquid, and Contaminated Materials C->D E Transfer Waste to Container D->E F Triple-Rinse Empty Containers Collect Rinsate E->F G Seal Container Securely F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS or Licensed Contractor Pickup H->I J Final Disposal at Permitted Facility I->J

Caption: this compound Disposal Workflow

cluster_waste_type Waste Type cluster_procedure Disposal Procedure cluster_final Final Destination Solid Solid this compound & Contaminated Items SolidProc Place in Solid Hazardous Waste Bin Solid->SolidProc Liquid Liquid this compound & Rinsate LiquidProc Collect in Liquid Hazardous Waste Bottle Liquid->LiquidProc Container Empty this compound Container ContainerProc Triple-Rinse, Collect Rinsate, Deface Label, Dispose as Non-Hazardous Glass/Plastic Container->ContainerProc HazardousWaste Licensed Hazardous Waste Facility SolidProc->HazardousWaste LiquidProc->HazardousWaste NonHazardousWaste Regular Glass/ Plastic Recycling ContainerProc->NonHazardousWaste

Caption: this compound Waste Stream Management

References

Personal protective equipment for handling Solpecainol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Solpecainol is a known anti-anginal and anti-arrhythmic agent.[1] The following guide is a synthesis of best practices for handling potent pharmaceutical compounds and should be adapted to specific laboratory conditions and risk assessments.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The required level of PPE is dictated by the specific handling procedure.

  • Routine Handling (Low-Energy Operations): For tasks such as preparing solutions from a stock concentrate or performing dilutions in a well-ventilated area.

    • Gloves: Two pairs of nitrile gloves, with the outer pair changed regularly.

    • Eye Protection: Chemical safety goggles.[2]

    • Lab Coat: A standard laboratory coat.

  • Handling of Powders (High-Energy Operations): For tasks such as weighing, aliquoting, or any procedure that could generate airborne particles. These operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

    • Gloves: Two pairs of chemical-resistant nitrile gloves.

    • Eye Protection: Tightly fitting chemical safety goggles and a face shield.[3]

    • Body Protection: A disposable, solid-front protective suit or gown with elastic cuffs.[2]

    • Respiratory Protection: An N95 or higher-rated respirator is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on a site-specific risk assessment.

Quantitative Safety and Handling Data

The following table summarizes key data for the safe handling and use of this compound.

ParameterValueSource / Notes
CAS Number 68567-30-6[1]
Molecular Formula C₁₈H₂₃NO₃
Molar Mass 301.386 g·mol⁻¹
Storage Temperature Powder: -20°C
Solubility Soluble in ethanol
Appearance Solid

Experimental Protocol: Safe Weighing and Solubilization

This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.

Objective: To accurately weigh this compound powder and dissolve it in a suitable solvent while minimizing exposure risk.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Spatula and weighing paper/boat

  • Appropriate volumetric flasks and vials

  • Vortex mixer

  • PPE as specified for "Handling of Powders"

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the ventilated enclosure is functioning correctly.

  • Tare Balance: Place a clean weighing boat on the analytical balance and tare the weight.

  • Weighing: Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid any sudden movements that could aerosolize the powder.

  • Record Weight: Once the target weight is achieved, securely close the primary container of this compound and record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a labeled volumetric flask.

  • Solubilization: Add the appropriate solvent to the flask, cap it securely, and vortex until the this compound is completely dissolved.

  • Dilution: Once dissolved, dilute to the final desired concentration with the solvent.

  • Decontamination: Wipe down the spatula, weighing boat, and any surfaces inside the ventilated enclosure with a suitable deactivating solution (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable labware, in a clearly labeled hazardous waste container.

Operational and Disposal Plans

Spill Management:

  • Minor Spill (Contained in Fume Hood):

    • Decontaminate the area with an appropriate solvent.

    • Absorb the spill with inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a hazardous waste container.

  • Major Spill (Outside Containment):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Restrict access to the area.

    • Follow established emergency procedures for hazardous chemical spills.

Waste Disposal:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety guidelines.

This compound Handling and Decontamination Workflow

The following diagram illustrates the logical flow for safely handling this compound and responding to a potential contamination event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.